molecular formula C13H13BO2S B1527094 (3-(Benzylthio)phenyl)boronic acid CAS No. 854778-48-6

(3-(Benzylthio)phenyl)boronic acid

Cat. No.: B1527094
CAS No.: 854778-48-6
M. Wt: 244.1 g/mol
InChI Key: RVFUWXHBQUHFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzylthio)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H13BO2S and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-benzylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUWXHBQUHFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718233
Record name [3-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-48-6
Record name [3-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-(Benzylthio)phenyl)boronic acid CAS number 854778-48-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(Benzylthio)phenyl)boronic acid

Topic: this compound CAS Number: 854778-48-6

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established chemical principles.

This compound belongs to the widely utilized class of organoboron compounds that are indispensable in contemporary organic synthesis.[1][2] Its structure is distinguished by three key functional moieties: a reactive boronic acid group, a central phenyl ring, and a benzylthio (thioether) substituent. This unique combination makes it a valuable reagent for constructing complex molecular architectures, particularly biaryl and heterobiaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] The boronic acid group is the primary reactive site for palladium-catalyzed cross-coupling, most notably the Suzuki-Miyaura reaction, while the thioether linkage offers a site for potential secondary transformations or can serve to modulate the steric and electronic properties of the final product. Its utility is particularly noted in the construction of protein degrader building blocks, highlighting its relevance in advanced medicinal chemistry.[4]

Physicochemical and Structural Properties

The reactivity and handling characteristics of this compound are dictated by its molecular structure. Boronic acids are known for their unique physicochemical properties, being relatively stable, having low toxicity, and being compatible with a wide range of functional groups.[2]

Table 1: Core Properties of this compound

PropertyValueReference
CAS Number 854778-48-6[4]
Molecular Formula C₁₃H₁₃BO₂S[4]
Molecular Weight 244.1 g/mol [4]
Appearance Typically a white to off-white solidGeneral Knowledge
Purity ≥98% (Commercially available)[4]

Structurally, boronic acids are trivalent, sp²-hybridized boron compounds with a vacant p-orbital, which makes them Lewis acidic.[5] This Lewis acidity is central to their reactivity. A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated by the presence of water, which is often a component in Suzuki-Miyaura reaction media.

Synthesis and Characterization

General Synthetic Pathway

The synthesis of arylboronic acids is a well-established transformation in organic chemistry. A common and robust method involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by aqueous acidic workup.[6][7]

The synthesis of this compound would typically proceed from 1-bromo-3-(benzylthio)benzene. This precursor is first converted to its corresponding Grignard or organolithium reagent. This highly nucleophilic species is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The resulting boronate ester intermediate is not isolated but is directly hydrolyzed with acid to yield the final boronic acid product.

G cluster_0 Step 1: Formation of Organometallic Reagent cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Start 1-bromo-3-(benzylthio)benzene Reagent1 Mg or n-BuLi (in THF or Ether) Start->Reagent1 Intermediate1 Arylmagnesium Bromide or Aryllithium Reagent Reagent1->Intermediate1 Reagent2 B(OR)₃ (e.g., Trimethyl Borate) Low Temperature (-78°C) Intermediate1->Reagent2 Intermediate2 Boronate Ester Complex Reagent2->Intermediate2 Reagent3 Aqueous Acid (e.g., HCl) Intermediate2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Caption: General workflow for the synthesis of arylboronic acids.
Analytical Characterization

Confirming the identity and purity of the synthesized product is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the molecule, showing characteristic peaks for the aromatic, benzylic, and boronic acid protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of reactions involving boronic acids. A specialized staining method using a solution of alizarin can make boronic acids visible as fluorescent yellow-orange spots under 366 nm UV light, providing a selective detection method.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][10]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[12]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species. This is often considered the rate-determining step.[11][13]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Complex Oxidative Addition ArX Ar¹-X (Aryl Halide) ArX->PdII_Complex Transmetalation Ar¹-Pd(II)L₂-Ar² PdII_Complex->Transmetalation Transmetalation Boronic_Acid Ar²-B(OH)₂ This compound Borate [Ar²-B(OH)₃]⁻ (Activated Borate) Boronic_Acid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Considerations for the Thioether Moiety

A key practical consideration when using sulfur-containing substrates like this compound is the potential for the thioether sulfur to act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower reaction yields or failed reactions.

Mitigation Strategy: The choice of ligand on the palladium catalyst is crucial. To overcome potential sulfur poisoning, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or JohnPhos) are often employed.[14] These ligands form highly stable and active catalytic complexes that are less susceptible to inhibition by coordinating functional groups on the substrates.

Experimental Protocol: A Representative Suzuki Coupling

This protocol provides a general method for the coupling of an aryl halide with this compound.

Reaction: Coupling of 4-Bromoanisole with this compound.

Materials:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromoanisole, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add palladium(II) acetate, SPhos, and the degassed toluene/water solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[1]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

G A 1. Add Reactants & Base (Boronic Acid, Aryl Halide, K₃PO₄) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Catalyst, Ligand & Solvents (Pd(OAc)₂, SPhos, Toluene/H₂O) B->C D 4. Heat and Stir (80-100°C, Monitor by TLC/GC-MS) C->D E 5. Cool and Dilute (Room Temp, Add Ethyl Acetate & H₂O) D->E F 6. Extract and Combine (Separate layers, Extract aqueous phase) E->F G 7. Wash, Dry, and Concentrate (Brine wash, Dry over Na₂SO₄) F->G H 8. Purify (Silica Gel Chromatography) G->H I Final Product (Pure Biaryl Thioether) H->I

Caption: Step-by-step experimental workflow for a Suzuki coupling.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has increased significantly, with five FDA-approved drugs containing this moiety as of 2020.[15] Boronic acids can act as enzyme inhibitors by forming reversible covalent complexes with active site serine or threonine residues.[2][16]

More commonly, this compound serves as a synthetic intermediate to build more complex molecules. The biaryl structures it helps create are fundamental to a vast number of biologically active compounds.[3][9] The benzylthio group can be a critical pharmacophoric element, or it can serve as a metabolic soft spot or a handle for further functionalization. The classification of this reagent as a "Protein Degrader Building Block" indicates its utility in synthesizing molecules like Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins.[4]

Stability, Storage, and Handling

Stability: Arylboronic acids are generally stable solids, but they can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, particularly under harsh basic or acidic conditions.[1] Using more stable boronic esters, such as pinacol esters, can mitigate this issue in some cases.[1][17]

Storage: For long-term stability, this compound should be stored in a cool, dry place away from light and moisture to prevent degradation and the formation of boroxines. Storing under an inert atmosphere is recommended. Commercial suppliers often recommend room temperature storage for sealed containers.[4]

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of C-C bonds to form biaryl thioethers, which are key structures in drug discovery and materials science. A thorough understanding of its properties, including the potential for the thioether group to interact with catalysts, enables chemists to design robust and high-yielding synthetic routes. By selecting appropriate ligands and reaction conditions, researchers can effectively leverage this building block to accelerate the development of novel chemical entities.

References

An In-depth Technical Guide to the Physical Properties of (3-(Benzylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing (3-(Benzylthio)phenyl)boronic acid

This compound, a member of the versatile organoboron family, is a compound of significant interest to researchers in medicinal chemistry and materials science. Its structural combination of a phenylboronic acid moiety and a benzylthio group provides a unique scaffold for creating complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Boronic acids are crucial building blocks in the synthesis of pharmaceuticals, including those used in targeted therapies.[1] Understanding the fundamental physical properties of this reagent is paramount for its effective handling, reaction optimization, storage, and integration into drug development workflows. This guide provides a comprehensive overview of its key physical characteristics, supported by established analytical protocols, to empower researchers in their scientific endeavors.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its application. These parameters dictate solvent selection, reaction conditions, purification strategies, and storage protocols.

Structural and Molecular Data

The identity and basic metrics of this compound are fundamental to all further calculations and experimental designs.

  • Molecular Formula: C₁₃H₁₃BO₂S[1][2]

  • Molecular Weight: 244.117 g/mol [2][]

  • CAS Number: 854778-48-6[1][2]

  • Canonical SMILES: B(C1=CC(=CC=C1)SCC2=CC=CC=C2)(O)O[]

  • InChI Key: RVFUWXHBQUHFJW-UHFFFAOYSA-N[2][4]

Quantitative Physical Data Summary

The following table summarizes the key experimentally determined or supplier-specified physical properties for this compound.

PropertyValueSource(s)
Physical Form Solid, Crystal/Powder[2][5]
Color White to Pale Yellow[5]
Purity Typically ≥95-98%[1][2]
Melting Point Not explicitly defined in search results
Solubility No specific data found for this compound
Storage Room temperature, in a dry, well-ventilated place[1][6]

Note: Specific values like melting point and solubility were not available in the provided search results. The following sections describe the standard methodologies for determining these crucial parameters.

Experimental Determination of Key Physical Properties

To ensure scientific rigor, direct measurement of physical properties is often necessary. This section details the standard operating procedures for determining two critical parameters: melting point and solubility.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a critical indicator of purity.[7] Impurities typically depress and broaden the melting range.[8] Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique that measures the heat flow into a sample compared to a reference as a function of temperature.[9][10] This allows for the accurate determination of the melting temperature (Tm) by detecting the heat absorbed during the solid-to-liquid phase transition.[11]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an identical empty pan to serve as the reference.

  • Instrument Loading: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program Execution:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.[7]

    • A nitrogen purge gas (50 mL/min) is typically used to maintain an inert atmosphere and prevent oxidative degradation.[10]

  • Data Analysis: The resulting thermogram will show an endothermic peak representing the melting event. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.[11]

Workflow for DSC-Based Melting Point Determination

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium Standard) Prepare 2. Sample Preparation (1-5 mg in Al pan) Calibrate->Prepare Load 3. Load Sample & Reference Pans Prepare->Load Run 4. Execute Thermal Program (e.g., 10°C/min ramp) Load->Run Acquire 5. Data Acquisition (Heat Flow vs. Temperature) Run->Acquire Analyze 6. Analyze Thermogram (Identify Endotherm Onset) Acquire->Analyze Report 7. Report Melting Point (Tm) Analyze->Report

Caption: Workflow for determining melting point using DSC.

Solubility Assessment

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction kinetics and purification. The general principle is to determine the saturation concentration of the solute in a given solvent at a specific temperature.[12] The "shake-flask" method is a traditional and reliable approach.[13]

Step-by-Step Protocol (Shake-Flask Method):

  • Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, methanol, chloroform, dimethyl sulfoxide (DMSO), hexanes) to assess solubility across different polarities.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibrated standard curve.

  • Reporting: Express solubility in units such as mg/mL or mol/L.

Stability, Handling, and Storage

The physical and chemical stability of a reagent dictates its shelf-life and required handling procedures.

  • Stability: While specific stability data for this compound is limited, phenylboronic acids, in general, can be sensitive to air and moisture.[14] They can undergo dehydration to form cyclic boroxine anhydrides. The compound is listed as stable under normal conditions.[6]

  • Handling: Standard laboratory safety protocols should be observed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[5][15][16] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[14]

  • Storage: To maintain product quality, the compound should be stored at room temperature in a tightly closed container.[1][6] The storage area should be dry and well-ventilated, away from incompatible materials like strong oxidizing agents.[5][6][14]

Conclusion

This compound is a solid crystalline material with a molecular weight of 244.12 g/mol . While specific melting point and solubility data require experimental determination using standardized methods like DSC and shake-flask analysis, its general properties are consistent with other phenylboronic acid derivatives. Adherence to proper handling and storage protocols—namely, keeping the compound in a dry, well-ventilated environment away from strong oxidizers—is essential for preserving its integrity and ensuring its successful application in research and development.

References

(3-(Benzylthio)phenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-(Benzylthio)phenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a specialized arylboronic acid that has emerged as a valuable building block for researchers and scientists in the field of drug development. Its unique structure, combining a reactive boronic acid moiety with a benzylthio-substituted phenyl ring, offers a versatile scaffold for constructing complex organic molecules. Arylboronic acids are foundational reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]. This capability allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Beyond its utility in C-C bond formation, the boronic acid group itself is a significant pharmacophore, capable of forming reversible covalent bonds with diols present in biological macromolecules like proteins and carbohydrates[2][3]. This interaction is the basis for the mechanism of action of several FDA-approved drugs, including the proteasome inhibitor Bortezomib[2][4]. Furthermore, with its classification as a "Protein Degrader Building Block," this compound is positioned at the forefront of innovative therapeutic strategies like PROteolysis TArgeting Chimeras (PROTACs), making a comprehensive understanding of its properties and handling essential for drug development professionals[5].

This guide provides a senior application scientist's perspective on this compound, focusing on its physicochemical properties, a plausible synthesis and characterization workflow, its core applications in medicinal chemistry, and best practices for its handling and storage.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. This compound is a stable, solid compound under standard conditions, but like many boronic acids, it requires specific handling to maintain its integrity.

A critical characteristic of arylboronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[1][6]. This is a reversible equilibrium, and the presence of water can hydrolyze the boroxine back to the monomeric acid form[7]. The presence of both species in a sample can complicate analysis and reactivity, making controlled storage paramount.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃BO₂S[5][8]
Molecular Weight 244.12 g/mol [9][]
CAS Number 854778-48-6[5][8]
IUPAC Name This compound[]
Synonyms (3-benzylsulfanylphenyl)boronic acid[8][]
Typical Purity ≥98%[5]
Appearance White to off-white solid/powderN/A

Synthesis, Purification, and Characterization

Plausible Synthetic Route

While numerous methods exist for the synthesis of arylboronic acids, the most common and robust approach involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis[1][6]. The following protocol describes a plausible and widely applicable method for synthesizing this compound from a suitable aryl halide precursor.

The causality behind this workflow is rooted in the need to generate a nucleophilic aryl species (the Grignard reagent) that can attack the electrophilic boron atom of the trialkyl borate. Every step is designed to control reactivity and maximize yield.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis start 1-(Benzylthio)-3-bromobenzene + Mg turnings reagent1 Anhydrous THF start->reagent1 in grignard (3-(Benzylthio)phenyl)magnesium bromide reagent1->grignard forms borate Trimethyl borate B(OMe)₃ grignard->borate reacts with borate_ester Intermediate boronate ester borate->borate_ester added at low temp (-78 °C) hydrolysis Aqueous Acid (e.g., HCl) borate_ester->hydrolysis is subjected to product This compound hydrolysis->product quenches reaction

Caption: Plausible synthesis workflow for this compound.

Detailed Experimental Protocol
  • Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of 1-(benzylthio)-3-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction. The reaction is exothermic and should be maintained at a gentle reflux until the magnesium is consumed.

    • Expertise Note: The absolute requirement for anhydrous conditions is to prevent the highly basic Grignard reagent from being quenched by protons from water, which would halt the reaction.

  • Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature. This prevents side reactions and ensures selective formation of the boronate ester.

  • Hydrolysis & Isolation: After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.

  • Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via silica gel column chromatography or recrystallization to yield the final, high-purity product[11].

Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the benzylic methylene protons, and the carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule. Expect to see characteristic stretches for O-H (broad, from the boronic acid), aromatic C-H, and C-S bonds.

  • Trustworthiness Note: Due to the potential for boroxine formation, NMR spectra may appear complex. Adding a drop of D₂O to the NMR tube can sometimes simplify the spectrum by promoting hydrolysis back to the monomeric acid. Alternatively, conversion to a stable boronate ester (e.g., with pinacol) provides a single, easily characterizable species[6].

Core Applications in Drug Development

The utility of this compound in drug discovery stems from the reactivity of the boronic acid and the structural contribution of the substituted phenyl ring.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound and an organohalide. This reaction is a workhorse in medicinal chemistry due to its mild conditions, functional group tolerance, and high yields.

Suzuki_Miyaura reactant1 This compound catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 Aryl/Vinyl Halide (R-X) reactant2->catalyst base Base (e.g., K₂CO₃) catalyst->base product Coupled Product (Aryl-R) base->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

In a drug synthesis campaign, this allows for the modular assembly of complex molecular architectures, where the (3-(benzylthio)phenyl) moiety can be precisely installed into a lead compound to modulate its pharmacological properties.

Building Block for Targeted Protein Degraders (PROTACs)

The designation of this molecule as a "Protein Degrader Building Block" is significant[5]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. This compound serves as a versatile scaffold that can be incorporated into any of these three components, often as part of the linker or as a precursor to a more complex ligand.

PROTAC_Concept cluster_molecule poi_ligand POI Ligand linker Linker Scaffold (Derived from Building Block) poi_ligand->linker poi Protein of Interest (POI) poi_ligand->poi binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 binds

Caption: Conceptual role of a building block in PROTAC architecture.

Handling, Storage, and Safety Protocols

Authoritative grounding in safe laboratory practice is non-negotiable. The protocols for handling this compound are derived from general best practices for arylboronic acids.

Safe Handling Workflow
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[12].

  • Dispensing: Avoid creating dust when weighing or transferring the material. Use appropriate tools and a contained workspace.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[12][13].

  • Spill Cleanup: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal[12].

Storage for Long-Term Stability

To ensure the integrity and reactivity of the compound, strict storage conditions must be followed.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen[9][12]. This prevents oxidative degradation and minimizes contact with atmospheric moisture.

  • Temperature: While some suppliers suggest room temperature storage, best practice for preserving arylboronic acids is refrigeration (2-8 °C)[12].

  • Container: Use a tightly sealed container to prevent moisture absorption (hygroscopicity), which can lead to boroxine formation and caking[12][13].

Considerations for Genotoxic Impurities

Researchers in drug development must be aware that arylboronic acids have been identified as potential genotoxic impurities (PGIs)[14]. Regulatory agencies require strict control of PGIs in final drug substances. Therefore, any synthesis utilizing this compound must include a robust purification strategy to remove any unreacted starting material to parts-per-million (ppm) levels. This can be achieved through methods such as scavenging resins, selective crystallization, or ensuring reaction completion followed by rigorous purification[14].

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its value lies in its dual nature: as a reliable partner in powerful C-C bond-forming reactions and as a versatile building block for advanced therapeutic modalities like targeted protein degraders. By understanding its fundamental properties, employing robust synthetic and analytical protocols, and adhering to strict handling and storage standards, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

solubility of (3-(Benzylthio)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of (3-(Benzylthio)phenyl)boronic Acid in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Building Block

This compound is a bifunctional organic compound of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its structure, incorporating a boronic acid moiety, a thioether linkage, and two aromatic rings, presents a unique and nuanced solubility profile that is critical to its reactivity, purification, and formulation. The effective application of this reagent in drug discovery and materials science hinges on a thorough understanding of its behavior in various organic media.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the solubility of this compound. In the absence of extensive, publicly available solubility data for this specific molecule, this document serves as both a theoretical guide and a practical manual. It outlines the fundamental physicochemical principles governing its solubility, provides a robust experimental protocol for its determination, and offers expert insights into interpreting the results. By following the methodologies presented, researchers can systematically characterize the solubility of this compound, enabling optimized reaction conditions, more efficient purification processes, and informed formulation strategies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is not an arbitrary characteristic; it is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, several key features dictate its solubility profile.

  • Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This confers a degree of solubility in polar protic solvents like alcohols. The boronic acid moiety can also undergo dehydration to form boroxines (cyclic trimers), which are less polar and can influence solubility behavior, particularly at higher concentrations or upon heating.

  • Aromatic Rings (Phenyl and Benzyl): The two phenyl rings are nonpolar and contribute to the compound's solubility in solvents that can engage in π-π stacking and van der Waals interactions. This suggests an affinity for aromatic solvents like toluene and nonpolar solvents.

  • Thioether Linkage (-S-): The thioether group is a polarizable, weakly polar functional group. It can participate in dipole-dipole interactions and may contribute to solubility in a range of solvents with intermediate polarity.

The molecule thus possesses a dual nature: polar regions conducive to interaction with polar solvents and significant nonpolar surface area favoring nonpolar solvents. This amphiphilic character suggests that optimal solubility will likely be found in solvents that can effectively solvate both the polar and nonpolar portions of the molecule.

Predicted Physicochemical Parameters

While experimental data is sparse, computational models provide valuable estimates for key properties that guide solvent selection.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~242.12 g/mol A moderate molecular weight, not expected to be a primary limiting factor for solubility in common solvents.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5A positive logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. This strongly suggests poor water solubility but better solubility in organic solvents.
pKa ~8.5 - 9.5The acidity of the boronic acid group. In the presence of a base, it can deprotonate to form a more polar boronate salt, which can dramatically increase solubility in polar solvents.
Hydrogen Bond Donors 2The two hydroxyl groups on the boronic acid.
Hydrogen Bond Acceptors 2The two oxygen atoms of the boronic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G cluster_compound Solute Characteristics cluster_solvent Solvent Characteristics compound This compound Properties h_bond H-Bonding (-B(OH)₂) compound->h_bond nonpolar Nonpolar Surface Area (Aromatic Rings) compound->nonpolar dipole Dipole/Polarizability (Thioether) compound->dipole solvent Solvent Properties polarity Polarity / Dielectric Constant solvent->polarity protic Protic vs. Aprotic solvent->protic h_bond_ability H-Bonding Ability solvent->h_bond_ability solubility Observed Solubility h_bond->solubility Favors polar protic solvents (e.g., alcohols) nonpolar->solubility Favors nonpolar/ aromatic solvents (e.g., Toluene) dipole->solubility Favors polar aprotic solvents (e.g., THF, ACN) polarity->solubility protic->solubility h_bond_ability->solubility

1H NMR and 13C NMR spectra of (3-(Benzylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-(Benzylthio)phenyl)boronic acid

Introduction

This compound is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a benzylthio group, which can be leveraged for further functionalization or to modulate the electronic and steric properties of the molecule. As a critical building block for the synthesis of complex organic molecules and potential drug candidates, unambiguous structural verification is paramount.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such molecules in solution. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for scientists and drug development professionals, offering not just spectral data, but also the underlying principles of spectral interpretation, field-proven experimental protocols, and an exploration of the causality behind analytical choices. A key consideration for arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a phenomenon that can significantly influence the appearance of NMR spectra.[5] This guide will address the spectral characteristics of the monomeric acid form, which is typically favored in coordinating solvents like DMSO-d₆.

Molecular Structure and NMR Correlation

To interpret the NMR spectra of this compound, it is essential to first dissect its molecular architecture into distinct proton and carbon environments. The structure can be divided into three key components: the benzyl group, the thioether linkage, and the 1,3-disubstituted phenylboronic acid ring. Each component will give rise to characteristic signals in the NMR spectra.

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity. The predicted spectrum is a composite of signals from the three main structural fragments.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Field Insights
B(OH)₂~8.0Broad Singlet2HThe acidic protons of the boronic acid group are often broad due to quadrupole broadening from the boron nucleus and chemical exchange with trace water in the solvent. Their chemical shift is highly dependent on solvent, concentration, and temperature.
Phenylboronic Ring (H2, H4, H5, H6)7.2 - 7.8Multiplets4HThese aromatic protons form a complex splitting pattern due to their meta-substitution. H2 (ortho to -B(OH)₂) and H4 (ortho to -S-) will be the most deshielded. H6 (ortho to -B(OH)₂) will also be downfield. Their exact shifts and couplings require higher-order analysis or 2D NMR for definitive assignment.
Benzyl Phenyl Ring (H9-H13)7.2 - 7.4Multiplet5HThe five protons of the benzyl group's phenyl ring typically appear as a complex, overlapping multiplet in the standard aromatic region, consistent with a monosubstituted benzene ring.[6]
Benzyl Methylene (H7)~4.1Singlet2HThe two methylene protons are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. The electronegative sulfur atom shifts this signal downfield.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing valuable structural confirmation.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Field Insights
Phenylboronic Ring (C-Aromatic)125 - 140The aromatic carbons of this ring will appear in the typical downfield region. The carbon atom directly attached to the boron (C1) is often observed as a broad signal or may not be detected at all due to quadrupolar relaxation.[7][8] The carbon attached to the sulfur (C3) will also have a distinct chemical shift.
Benzyl Phenyl Ring (C-Aromatic)127 - 138Six distinct signals are expected for the benzyl phenyl ring carbons, with C8 (ipso-carbon) being the most shielded among them.
Benzyl Methylene (C7)~38This aliphatic carbon is shielded relative to the aromatic carbons and is shifted downfield from a typical alkane due to the adjacent sulfur atom. The influence of sulfur on adjacent carbon atoms is a well-documented phenomenon.[9]

Experimental Protocols and Methodologies

The acquisition of high-quality, reproducible NMR data requires careful attention to experimental design. The following protocols are based on field-proven best practices for the analysis of boronic acids.

Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for boronic acids. Its coordinating nature helps to break up the trimeric boroxine anhydrides, favoring the monomeric boronic acid form and resulting in sharper signals.[10] It also allows for the observation of the exchangeable B(OH)₂ protons.

  • Step 1: Accurately weigh 10-15 mg of this compound.

  • Step 2: Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Step 3: Gently agitate the tube to ensure complete dissolution. The solution should be clear and free of particulate matter.

NMR Data Acquisition Workflow

A systematic approach to data acquisition ensures comprehensive structural characterization. This workflow represents a self-validating system where 1D data provides the initial overview and 2D experiments confirm the assignments.

Sample Sample Preparation (10-15 mg in DMSO-d₆) H1_NMR ¹H NMR Acquisition (1D Spectrum) Sample->H1_NMR Initial Analysis C13_NMR ¹³C NMR Acquisition (Proton Decoupled) H1_NMR->C13_NMR Carbon Backbone COSY 2D COSY (¹H-¹H Correlation) C13_NMR->COSY Proton Connectivity HSQC 2D HSQC (¹H-¹³C Correlation) COSY->HSQC Direct C-H Bonds Assign Final Structure Assignment HSQC->Assign Confirmation

Caption: Recommended workflow for the complete NMR analysis of this compound.

Spectrometer Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans. The high sensitivity of ¹H NMR typically requires fewer scans.

    • Relaxation Delay (d1): 2 seconds. This allows for adequate relaxation of protons, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: ≥1024 scans. A higher number of scans is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative data for all carbon types, including quaternary carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The ¹H spectrum is characterized by distinct signals for the benzylic methylene protons, a complex aromatic region representing the two different phenyl rings, and a broad, exchangeable signal for the boronic acid protons. The ¹³C spectrum complements this by resolving the individual carbon environments. A thorough understanding of these spectral features, combined with rigorous and well-designed experimental protocols, is essential for researchers and drug development professionals to confirm the identity, purity, and stability of this versatile synthetic building block, thereby ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to 3-(Benzylthio)phenylboronic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the innovative fields of targeted protein degradation and enzyme inhibition. Herein, we provide a comprehensive overview of 3-(benzylthio)phenylboronic acid, a versatile chemical building block. This guide details its chemical properties, reliable commercial suppliers, and critical considerations for its synthesis, quality control, and handling. Furthermore, we explore its pivotal applications, with a particular focus on its role in the development of Sirtuin 2 (SIRT2) inhibitors and as a foundational component in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). Our objective is to furnish the scientific community with the necessary technical insights and practical knowledge to effectively leverage this reagent in advancing novel therapeutic modalities.

Introduction: The Strategic Importance of 3-(Benzylthio)phenylboronic Acid in Medicinal Chemistry

3-(Benzylthio)phenylboronic acid (CAS No. 854778-48-6) has emerged as a molecule of significant interest for drug discovery programs.[1] Its unique structural features, combining a phenylboronic acid moiety with a flexible benzylthio side chain, make it an adept participant in a variety of powerful chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a foundational method for the construction of carbon-carbon bonds in complex organic molecules.

The true value of this reagent, however, lies in its demonstrated utility as a key structural motif in biologically active compounds. It has been instrumental in the design of potent and selective inhibitors for enzymes implicated in neurodegenerative diseases and cancer. Moreover, its designation as a "Protein Degrader Building Block" by commercial suppliers underscores its growing importance in the development of PROTACs, a revolutionary therapeutic modality aimed at the targeted degradation of disease-causing proteins.[1] This guide will provide a detailed exploration of these facets, offering both foundational knowledge and actionable protocols for researchers in the field.

Core Compound Specifications and Commercial Availability

A thorough understanding of a reagent's properties is paramount for its successful application. Below is a summary of the key physicochemical properties of 3-(benzylthio)phenylboronic acid.

Table 1: Physicochemical Properties of 3-(Benzylthio)phenylboronic acid

PropertyValueReference(s)
CAS Number 854778-48-6[1]
Molecular Formula C₁₃H₁₃BO₂S[1][2]
Molecular Weight 244.11 g/mol [1][2]
Appearance White to off-white solid/powder[2]
Purity Typically ≥98%[1][2]
Solubility Soluble in polar organic solvents such as methanol, DMSO, and DMF.
Storage Store at room temperature in a dry, well-ventilated place.[1]
Commercial Suppliers

The accessibility of high-quality starting materials is a critical logistical consideration for any research program. 3-(Benzylthio)phenylboronic acid is available from a range of reputable chemical suppliers that cater to the research and development sector. The following table provides a non-exhaustive list of commercial sources.

Table 2: Commercial Suppliers of 3-(benzylthio)phenylboronic acid

SupplierPurityAvailable QuantitiesNotes
GlobalChemMall 99% min1 kg to 80 mt/monthA China-based manufacturer and supplier.[3]
CP Lab Safety min 98%5 gramsMarketed as a "Protein Degrader Building Block".[1]
CymitQuimica 98%100mg, 250mg, 1g, 5gEuropean supplier.[2]
BOC Sciences Not specifiedCustomBuilding block supplier for drug discovery.

Synthesis and Quality Control: Ensuring Experimental Integrity

While commercially available, an understanding of the synthetic routes to 3-(benzylthio)phenylboronic acid provides valuable context for assessing its purity and potential impurities.

Synthetic Pathway

The most direct and logical synthetic route to 3-(benzylthio)phenylboronic acid involves the S-alkylation of 3-mercaptophenylboronic acid with benzyl bromide. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol, facilitating nucleophilic attack on the benzyl bromide.

Experimental Protocol: Synthesis of 3-(benzylthio)phenylboronic acid

  • Materials:

    • 3-Mercaptophenylboronic acid

    • Benzyl bromide

    • A suitable base (e.g., potassium carbonate, sodium bicarbonate)

    • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 3-mercaptophenylboronic acid (1 equivalent) in DMF, add the base (1.1 to 1.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 3-(benzylthio)phenylboronic acid.

Quality Control and Analytical Methods

The purity and structural integrity of 3-(benzylthio)phenylboronic acid are critical for its successful use in sensitive applications like catalysis and drug development. A multi-pronged analytical approach is necessary for robust quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of both the phenylboronic acid and benzyl groups, as well as a singlet for the benzylic methylene protons. ¹¹B NMR spectroscopy is also a powerful tool for analyzing boronic acids, providing information about the hybridization state of the boron atom.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to assess the purity of the compound and to identify any potential impurities. The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the compound.

  • Certificate of Analysis (CoA): When sourcing commercially, always request and review the Certificate of Analysis. A comprehensive CoA will provide lot-specific data on purity (typically by HPLC or NMR), identity confirmation, and physical properties.

Below is an example of the type of information you would expect to find on a CoA for a similar boronic acid product, which serves as a benchmark for quality assessment.

Figure 1: Representative Data from a Certificate of Analysis for an Arylboronic Acid

Certificate of Analysis cluster_product_info Product Information cluster_tests Analytical Tests cluster_conclusion Conclusion Product Product Name: 3-(Benzylthio)phenylboronic Acid CAS No: 854778-48-6 Lot Number: XXXXXX Appearance Appearance Specification: White to Off-White Solid Result: Conforms Purity Purity (HPLC) Specification: ≥98.0% Result: 98.7% Identity ¹H NMR Spectrum Specification: Conforms to Structure Result: Conforms MassSpec Mass Spectrum Specification: Conforms to Molecular Weight Result: Conforms Conclusion Quality Control Approval Status: Released

Caption: Example structure of a Certificate of Analysis.

Key Applications in Drug Discovery and Development

The utility of 3-(benzylthio)phenylboronic acid is best illustrated through its application in cutting-edge areas of medicinal chemistry.

Building Block for SIRT2 Inhibitors

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has been implicated in the pathophysiology of neurodegenerative conditions such as Huntington's disease.[5][6] The development of selective SIRT2 inhibitors is a promising therapeutic strategy. Research has demonstrated that compounds incorporating a 3-(benzylthio)benzamide scaffold are potent and selective SIRT2 inhibitors.[5][6] In the synthesis of these inhibitors, 3-(benzylthio)phenylboronic acid can serve as a crucial precursor to the corresponding 3-(benzylthio)benzoic acid, which is then coupled with various amines to generate a library of potential drug candidates. The thioether linkage in these molecules has been shown to be more potent than the corresponding sulfonamide, highlighting the strategic importance of the benzylthio moiety.[5]

SIRT2_Inhibitor_Synthesis A 3-(Benzylthio)phenylboronic acid B Oxidation A->B e.g., KMnO₄ C 3-(Benzylthio)benzoic acid B->C D Amide Coupling (with various amines) C->D E Library of 3-(Benzylthio)benzamide SIRT2 Inhibitors D->E PROTAC_Structure cluster_warhead Warhead Synthesis PROTAC Warhead (binds Target Protein) Linker E3 Ligase Ligand Boronic_Acid 3-(Benzylthio)phenylboronic acid Modification Chemical Modification (e.g., Suzuki Coupling) Boronic_Acid->Modification Warhead_Final Functionalized Warhead Modification->Warhead_Final Warhead_Final->PROTAC:f0 Incorporation

References

Introduction: The Cornerstone of Modern C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used transformations in modern organic synthesis.[1][2] Its preeminence, particularly in the pharmaceutical industry, stems from its remarkable versatility, mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its reagents.[2][3][4][5] In a 2014 analysis of the most common reactions in medicinal chemistry, the Suzuki-Miyaura coupling was second only to amide bond formation, a testament to its impact.[6] This reaction is instrumental in synthesizing biaryl and aryl-heterocycle motifs, which are privileged structures found in numerous approved drugs, including the antihypertensive medication Losartan.[6][7]

This guide offers a deep dive into the core principles of the Suzuki-Miyaura reaction, moving from the fundamental catalytic cycle to the practical nuances of component selection and experimental execution. As a self-validating system, a well-designed Suzuki-Miyaura protocol relies on a synergistic interplay between catalyst, ligand, base, and substrate—a concept we will explore in detail.

The Engine of the Reaction: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10][11]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X).[2] This step, which is often rate-determining, oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[5][8] The reactivity of the electrophile typically follows the trend: I > Br > OTf >> Cl.[3] Electron-rich aryl halides may require more reactive, electron-rich phosphine ligands to facilitate this step.[12][13]

  • Transmetalation : This is the crucial step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) center, displacing the halide or pseudohalide.[1] Critically, this step requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which is the active species in the transmetalation.[14][15][16] The exact mechanism of ligand transfer from the boronate to the palladium complex is still a subject of detailed study but is fundamental to the reaction's success.[1]

  • Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) coupled on the palladium(II) center are eliminated to form the new carbon-carbon bond (R¹-R²).[10] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[8] Bulky, electron-donating ligands on the palladium center are known to accelerate this final step.[12][17]

Suzuki-Miyaura Catalytic Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants Pd0 Pd(0)L₂ PdII_OA R¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition (+ R¹-X) PdII_TM R¹-Pd(II)L₂-R² PdII_OA->PdII_TM Transmetalation (+ [R²B(OR)₃]⁻) (- [XB(OR)₃]⁻) PdII_TM->Pd0 Reductive Elimination (+ R¹-R²) Product R¹-R² PdII_TM->Product R1X R¹-X (Aryl Halide) R1X->PdII_OA R2B R²B(OH)₂ + Base (Boronic Acid) R2B->PdII_TM

Caption: The catalytic cycle showing the key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Dissecting the Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling is critically dependent on the careful selection of each component.

The Organoboron Reagent: The Nucleophilic Partner

While various organoboron compounds can be used, the most common are boronic acids, boronic esters (boronates), and organotrifluoroborates.[3]

  • Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their wide commercial availability and ease of preparation.[3][5] However, they can be prone to side reactions, such as protodeboronation (cleavage of the C-B bond) or formation of anhydride trimers (boroxines).[8]

  • Boronate Esters (e.g., Pinacol Esters, B(pin)): These are often more stable than the corresponding boronic acids, making them preferable for substrates that are sensitive to decomposition.[8] They are particularly useful in multi-step syntheses.

  • Organotrifluoroborates ([RBF₃]K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation than boronic acids, making them an excellent alternative for challenging couplings.[1]

The Palladium Catalyst & Ligand System: The Workhorse

The catalyst system consists of a palladium source (a precatalyst) and a supporting ligand.

  • Palladium Source: Both Pd(0) and Pd(II) complexes can be used. Pd(II) salts like Pd(OAc)₂ and PdCl₂(dppf) are common because they are bench-stable.[3][8] For the catalytic cycle to begin, these Pd(II) sources must first be reduced in situ to the active Pd(0) species, a process that can be facilitated by phosphine ligands or by homocoupling of the organoboron reagent.[8]

  • Phosphine Ligands: The choice of ligand is paramount, as it profoundly influences catalytic activity, stability, and substrate scope.[17] The most effective ligands are typically bulky and electron-rich, as these properties promote both the oxidative addition and reductive elimination steps.[17][18] Biaryl phosphines developed by the Buchwald group, such as SPhos and XPhos, are highly versatile and effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners.[17][18]

The following table summarizes the performance of common phosphine ligands in the Suzuki-Miyaura coupling of challenging aryl chloride substrates, demonstrating the impact of ligand choice on reaction efficiency.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphine SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[17]
Biaryl Phosphine XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene1002495[17]
Ferrocenyl Phosphine dppf4-ChlorobenzonitrilePhenylboronic acid3.0 (Pd)K₃PO₄Dioxane801892[17]
The Base: The Unsung Hero

The role of the base is not merely to scavenge protons; it is an essential activator in the catalytic cycle.[15] Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex, which is required for the transmetalation step to proceed efficiently.[1][14][16][19]

Role_of_Base Activation of Boronic Acid by Base struct1 R-B(OH)₂ (Boronic Acid) plus + OH⁻ struct2 [R-B(OH)₃]⁻ (Activated Boronate 'ate' complex) arrow

Caption: The base activates the boronic acid to form a more reactive boronate complex for transmetalation.

The choice of base can dramatically influence reaction rates and yields.[15]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH) are commonly used.[1] K₃PO₄ is often effective for challenging couplings.[20] Stronger bases may be needed but can also promote side reactions, such as hydrolysis of sensitive functional groups.[21]

  • Fluoride Sources: Bases like CsF or KF can also be effective, particularly when substrates contain base-labile groups like esters.[16][22]

The choice of base can have a significant impact on the outcome of the reaction, as illustrated by the data below for the coupling of 4-chlorotoluene with phenylboronic acid.

BaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
K₃PO₄ Pd₂(dba)₃ / XPhosToluene1002495[15]
Cs₂CO₃ Pd₂(dba)₃ / SPhosDioxane801899[15]
K₂CO₃ Pd(OAc)₂ / PPh₃DMF1001278[15]
NaOH PdCl₂(dppf)DME/H₂O801285[15]

Experimental Protocols: From Theory to Practice

A systematic approach is crucial for reliable and reproducible results. The following section outlines a general workflow and a specific protocol for a standard Suzuki-Miyaura coupling.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents 1. Reagent Preparation - Weigh aryl halide, boronic acid, base, and catalyst. - Use an oven-dried flask. start->reagents setup 2. Reaction Setup - Add solids to the flask. - Cap with a septum. - Evacuate and backfill with inert gas (e.g., Argon) 3x. reagents->setup solvent 3. Add Solvents - Add degassed solvent(s) via syringe. setup->solvent reaction 4. Reaction - Heat to the specified temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to room temperature. - Perform aqueous work-up/extraction. reaction->workup purify 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End purify->end

Caption: A typical workflow for setting up, running, and purifying a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.[17][23][24]

Materials:

  • Aryl Bromide (1.0 mmol, 1 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.05 equiv.)

  • Base (e.g., 2M aqueous K₂CO₃, 2.0 mmol, 2 equiv.)

  • Solvent (e.g., 1,4-Dioxane or Toluene, ~5 mL)

  • Oven-dried round-bottom flask or pressure vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst degradation and side reactions like homocoupling.[8]

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous base solution via syringe.

  • Degassing (Optional but Recommended): For sensitive reactions, further degas the heterogeneous mixture by bubbling the inert gas through the solution for 10-15 minutes.[24]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[22][24] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[17]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[17][25]

Conclusion: An Enduring Legacy in Synthesis

The Suzuki-Miyaura cross-coupling is a robust and indispensable tool in the synthesis of complex organic molecules.[2] Its success in both academic research and industrial-scale production, particularly for pharmaceuticals, is a direct result of decades of mechanistic study and methodological refinement.[21][26] By understanding the causality behind the choice of each reaction component—from the subtle yet critical role of the base to the profound impact of the ligand—researchers can harness the full power of this Nobel Prize-winning reaction to build the molecules that shape our world.[8]

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of (3-(Benzylthio)phenyl)boronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1] This guide provides an in-depth protocol for the coupling of (3-(Benzylthio)phenyl)boronic acid with a generic aryl bromide partner. We address the specific challenge posed by the sulfur-containing thioether moiety—a known potential poison for palladium catalysts—and present a robust methodology leveraging rationally selected catalysts and ligands to ensure high efficiency and yield.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood protocol for incorporating sulfur-linked biaryl motifs into complex molecules.

Introduction: The Strategic Importance of Sulfur-Containing Biaryls

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most versatile and widely used transformations for forming C-C bonds.[4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

The incorporation of sulfur-containing functional groups, such as the benzylthio moiety, into biaryl structures is of significant interest in medicinal chemistry. The thioether linkage can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. However, the presence of sulfur introduces a significant synthetic challenge: the sulfur atom's lone pair of electrons can strongly coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning" and consequently, low or no product yield.[7][8] This guide provides a specialized protocol designed to overcome this inherent reactivity challenge.

The Mechanistic Challenge: Overcoming Catalyst Poisoning

The efficacy of a Suzuki-Miyaura coupling hinges on the integrity of its catalytic cycle. The fundamental mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

A sulfur atom in the substrate, such as the thioether in this compound, can intercept the catalytically active Pd(0) species, forming a stable off-cycle complex. This sequestration of the palladium prevents it from participating in the crucial oxidative addition step, thereby halting the catalytic cycle.

The Solution: The key to a successful coupling with sulfur-containing substrates lies in the strategic selection of the ligand. Sterically bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[10][11]

  • Steric Hindrance: The large size of these ligands creates a crowded coordination sphere around the palladium atom, physically impeding the approach and binding of the sulfur atom.

  • Electronic Effects: Their strong σ-donating character increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[12] This kinetic preference for the productive catalytic cycle helps it outcompete the off-cycle poisoning pathway.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂(R²) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (R¹-R²) TM_Complex->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_Complex Organoboron Organoboron (R²-B(OR)₂) Organoboron->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (mg)Moles (mmol)
This compound854778-48-6244.121.2 equiv73.20.30
4-Bromoanisole104-92-7187.041.0 equiv46.80.25
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 equiv Pd4.60.005
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.04 equiv4.10.01
Potassium Phosphate (K₃PO₄), anhydrous, powder7778-53-2212.273.0 equiv159.20.75
1,4-Dioxane, anhydrous123-91-1--2.0 mL-
Deionized Water (degassed)7732-18-5--0.5 mL-

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are for research use only.[14]

Step-by-Step Procedure
  • Reaction Vessel Preparation:

    • Place a magnetic stir bar into a 10 mL oven-dried reaction vial or round-bottom flask.

    • Add this compound (73.2 mg, 0.30 mmol), 4-bromoanisole (46.8 mg, 0.25 mmol), and anhydrous potassium phosphate (159.2 mg, 0.75 mmol).

    • In a separate microvial, weigh the catalyst and ligand: Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and SPhos (4.1 mg, 0.01 mmol). Rationale: Preparing the catalyst/ligand mixture separately ensures accurate weighing of these small-quantity, critical components.

  • Solvent Degassing:

    • Sparge anhydrous 1,4-dioxane and deionized water with an inert gas (Argon or Nitrogen) for at least 20 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling side products.[10]

  • Reaction Assembly:

    • Seal the reaction vial with a rubber septum.

    • Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add 2.0 mL of degassed 1,4-dioxane to the vial containing the substrates and base.

    • Add the pre-weighed catalyst/ligand mixture to the reaction vial against a positive flow of inert gas.

    • Finally, add 0.5 mL of degassed deionized water via syringe. Rationale: Water is often added to dissolve the inorganic base and facilitate the transmetalation step by activating the boronic acid.[4]

  • Reaction Execution:

    • Lower the vial into a pre-heated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Periodically (e.g., at 2, 6, and 12 hours), take a small aliquot of the reaction mixture via syringe.

    • Dilute the aliquot with ethyl acetate, pass it through a small plug of silica gel to remove the base, and spot it on a TLC plate.

    • Analyze by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS to monitor the consumption of the limiting reagent (4-bromoanisole).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 10 mL of ethyl acetate and 10 mL of water.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer twice more with 10 mL of ethyl acetate.

    • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Experimental Workflow Diagram

Workflow start Start prep 1. Prepare Reagents (Vial, Substrates, Base) start->prep atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill Ar/N₂) prep->atmosphere add_solvents 3. Add Degassed Solvents (Dioxane, H₂O) atmosphere->add_solvents add_catalyst 4. Add Catalyst System (Pd₂(dba)₃ / SPhos) add_solvents->add_catalyst react 5. Heat Reaction (100 °C, 12-24h) add_catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (EtOAc / H₂O Extraction) monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all solvents were rigorously degassed. The quality of the palladium source is also critical; Pd₂(dba)₃ can degrade over time and should be stored properly.[10]

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction.[10] This can be minimized by using a more stable boronic ester (e.g., a pinacol ester) or ensuring the reaction is not run for an excessively long time.[4]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur if oxygen is present.[4] Rigorous degassing is the primary preventative measure.

  • Choice of Base: While K₃PO₄ is effective, other bases like K₂CO₃ or Cs₂CO₃ can be screened if the reaction is sluggish. The choice of base can significantly impact the reaction outcome.[13][15]

References

Application Notes and Protocols for (3-(Benzylthio)phenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

(3-(Benzylthio)phenyl)boronic acid is a bifunctional reagent of significant interest in contemporary drug discovery. Its unique architecture, combining a reactive boronic acid moiety with a biologically relevant benzylthio-phenyl core, positions it as a valuable building block for synthesizing complex molecules with therapeutic potential. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the facile construction of carbon-carbon bonds.[1][2] Simultaneously, the diaryl sulfide or related thioether motif is a privileged scaffold found in a multitude of bioactive compounds, contributing to target engagement and influencing pharmacokinetic properties. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the development of enzyme inhibitors and as a strategic component in the burgeoning field of targeted protein degradation.

Core Attributes and Mechanistic Rationale

The utility of this compound stems from two key structural features:

  • The Boronic Acid Moiety: This functional group is a cornerstone of modern synthetic chemistry. Its participation in the Suzuki-Miyaura cross-coupling reaction allows for the predictable and efficient formation of biaryl and heteroaryl structures, which are central to many drug scaffolds.[1][2] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it ideal for complex molecule synthesis.[3]

  • The Benzylthio-Phenyl Scaffold: The thioether linkage is not merely a passive structural element. In many contexts, it acts as a key pharmacophore. For instance, the replacement of a sulfonamide with a thioether in a series of sirtuin-2 (SIRT2) inhibitors led to a significant increase in potency.[4][5] This highlights the thioether's ability to engage in favorable interactions within a protein's binding site. Furthermore, the benzyl group offers additional vectors for chemical modification to fine-tune activity and properties. Diaryl sulfides and related structures are present in compounds with demonstrated anti-cancer and antifungal activities.[6][7][8]

Application I: A Core Building Block for Sirtuin-2 (SIRT2) Inhibitors

Sirtuin-2 (SIRT2), a NAD⁺-dependent deacetylase, has emerged as a promising therapeutic target for neurodegenerative diseases, such as Huntington's and Parkinson's disease.[4] Inhibition of SIRT2 has been shown to be protective in various disease models. Research has identified that compounds based on a 3-(benzylthio)benzamide scaffold are potent and selective inhibitors of SIRT2.[4][5]

This compound is an ideal precursor for the synthesis of a diverse library of such inhibitors. Through a Suzuki-Miyaura cross-coupling reaction, the boronic acid can be coupled with various (hetero)aryl halides containing an amide functionality, or a group that can be converted to an amide, to rapidly generate analogs for structure-activity relationship (SAR) studies.

Causality in Experimental Design:

The rationale for using a thioether linkage, as present in this compound, over other functionalities like sulfonamides, is grounded in empirical evidence. Molecular modeling and subsequent synthesis have shown that the sulfonamide moiety can be unfavorable for SIRT2 binding. Replacing it with a more lipophilic and geometrically distinct thioether group resulted in a two- to three-fold increase in inhibitory potency against SIRT2.[4] This enhancement is attributed to more favorable hydrophobic interactions within the enzyme's active site.

Quantitative Data: SIRT2 Inhibition

The following table summarizes the inhibitory activity of representative compounds featuring the 3-(benzylthio)phenyl core, demonstrating their potency and selectivity.

Compound IDCore StructureSIRT2 IC₅₀ (µM)SIRT1 Inhibition (%) @ 10µMSIRT3 Inhibition (%) @ 10µMReference
17 3-(benzylthio)benzamide derivative0.58< 25%< 25%[4]
18 3-(benzylthio)benzamide derivative0.49< 25%< 25%[4]

Data synthesized from published research on 3-(benzylthio)benzamide analogs.[4]

Illustrative Synthetic Pathway

The diagram below outlines the strategic use of this compound in the synthesis of SIRT2 inhibitors via a Suzuki-Miyaura cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) A->C Reactant B Functionalized Aryl Halide (e.g., 4-bromobenzamide) B->C Reactant D 3'-(Benzylthio)-[1,1'-biphenyl]-4-carboxamide (SIRT2 Inhibitor Scaffold) C->D Yields

Caption: Synthetic route to SIRT2 inhibitors.

Application II: A Versatile Component for Proteolysis-Targeting Chimeras (PROTACs)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality.[9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[10][11]

This compound is a valuable building block in PROTAC synthesis.[10][11][12] The boronic acid functionality allows for its incorporation into the linker or attachment to either the target-binding ligand or the E3 ligase ligand through a Suzuki-Miyaura coupling. This enables the modular construction of PROTAC libraries with diverse linker architectures, which is crucial for optimizing the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).

PROTAC Design and Workflow

The diagram below illustrates the modular assembly of a PROTAC, highlighting where a building block like this compound can be incorporated.

PROTAC_Workflow cluster_components PROTAC Building Blocks cluster_synthesis Assembly via Cross-Coupling cluster_protac Final PROTAC Molecule poi_ligand Protein of Interest (POI) Ligand with coupling handle (e.g., Halide) synthesis Suzuki-Miyaura Coupling poi_ligand->synthesis e3_ligand E3 Ligase Ligand with coupling handle e3_ligand->synthesis linker_bb Linker Building Block This compound linker_bb->synthesis protac POI Ligand Linker (contains benzylthio-phenyl) E3 Ligase Ligand synthesis->protac

Caption: Modular synthesis of PROTACs.

Furthermore, boronic acids themselves have been cleverly employed as 'caging' groups in "conditional PROTACs".[9] These are inactive pro-PROTACs that become activated under specific physiological conditions, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments. In this strategy, the boronic acid is cleaved by ROS (like H₂O₂), releasing the active PROTAC and enabling spatially controlled protein degradation.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl halides. It is designed to be tolerant of the thioether functionality.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equivalents) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: Toluene and Water (4:1 v/v) or 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent mixture (e.g., for a 1 mmol scale reaction, use 5 mL of the 4:1 solvent mixture). Note: Solvents should be degassed by bubbling with an inert gas for at least 20 minutes prior to use to prevent oxidation of the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Self-Validation and Causality:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.

  • Degassed Solvents: Similarly, dissolved oxygen in the solvents can oxidize the catalyst. Degassing is a crucial step for reaction efficiency.

  • Base Selection: An aqueous base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[3]

  • Thioether Tolerance: While some sulfur compounds can poison palladium catalysts, thioethers are generally well-tolerated under many Suzuki-Miyaura conditions, especially with phosphine ligands that form robust palladium complexes.[13] Monitoring the reaction for any signs of catalyst deactivation (e.g., stalling) is recommended.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for drug discovery. Its utility is firmly established in its ability to readily participate in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures. The incorporated benzylthio-phenyl moiety is not merely a structural linker but a key pharmacophoric element, as demonstrated by its role in potent SIRT2 inhibitors. The modular nature of this reagent also makes it highly suitable for the systematic synthesis of PROTAC libraries. As the fields of targeted therapy and protein degradation continue to evolve, the strategic application of well-designed building blocks like this compound will be paramount in accelerating the discovery of novel therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of Aryl Thioethers via Suzuki-Miyaura Coupling with (3-(Benzylthio)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aryl Thioethers

The aryl thioether motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This sulfur-containing scaffold is prevalent in a wide array of FDA-approved drugs and biologically active compounds, contributing to their therapeutic efficacy and pharmacokinetic properties.[2][4] Consequently, the development of robust and versatile synthetic methods for constructing C–S bonds is of paramount importance in the drug discovery pipeline.[3]

Traditional methods for aryl thioether synthesis often require harsh conditions. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the field, offering milder and more efficient pathways.[5] Among these, the Palladium-catalyzed Suzuki-Miyaura reaction, renowned for its C-C bond-forming capabilities, has been adapted for C-S bond formation.[6][7]

This guide focuses on a specific and highly effective strategy: the use of (3-(Benzylthio)phenyl)boronic acid as a key building block. This reagent allows for the direct coupling of a pre-functionalized arylthio moiety with various aryl halides, providing a modular and efficient route to complex diaryl thioether structures.

The Core Reaction: Mechanistic Principles of C-S Cross-Coupling

The synthesis of diaryl thioethers using this compound and an aryl halide (Ar-X) is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The process is a catalytic cycle that systematically builds the final product while regenerating the active catalyst.

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition : The cycle begins with the active Palladium(0) catalyst, which undergoes oxidative addition to the aryl halide (Ar-X). This step forms a new Pd(II) intermediate.[6][9]

  • Transmetalation : The organoboronic acid, activated by a base, transfers its organic group—in this case, the (3-(benzylthio)phenyl) fragment—to the palladium(II) center. This replaces the halide on the palladium.[6][9] The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination : In the final step, the two organic fragments (the aryl group from the halide and the (3-(benzylthio)phenyl) group) are eliminated from the palladium center, forming the desired C-S bond of the diaryl thioether product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_CS_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-S-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Ar_prime_label Where Ar' = (3-(Benzylthio)phenyl)

Figure 1: Catalytic cycle for Suzuki-Miyaura C-S cross-coupling.

Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of a diaryl thioether using this compound.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundBoron coupling partner>95%
Aryl Bromide/IodideElectrophilic coupling partner>98%
Pd(OAc)₂ or Pd(PPh₃)₄Palladium catalyst precursor>98%
SPhos or XPhosPhosphine ligand>98%
K₃PO₄ or K₂CO₃BaseAnhydrous, >99%
1,4-Dioxane or TolueneSolventAnhydrous
Schlenk flask or reaction vialReaction vessel---
Magnetic stirrer and hotplateAgitation and heating---
Nitrogen or Argon gas lineInert atmosphereHigh purity
TLC plates, Ethyl Acetate, HexanesReaction monitoring---
Saturated NH₄Cl, Brine, MgSO₄Workup reagentsReagent grade
Silica GelPurification medium230-400 mesh
Step-by-Step Methodology

Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10][11]

  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition : In a separate vial, briefly mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Degassing : Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) to the flask via syringe.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and quench by adding saturated aqueous NH₄Cl solution (10 mL).

    • Separate the organic layer. Wash it sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure aryl thioether product.

Workflow start Start: Assemble Reagents setup 1. Combine Solids in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Quench, Extract, and Dry monitor->workup Complete purify 7. Purify via Column Chromatography workup->purify product Final Product: Aryl Thioether purify->product

Figure 2: Experimental workflow for aryl thioether synthesis.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Inappropriate base or solvent.1. Ensure proper degassing of the solvent and inert atmosphere.2. Use anhydrous solvents and reagents. Dry glassware thoroughly.3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, DMF).
Protodeboronation The boronic acid reacts with residual water/protons, replacing the boronic acid group with hydrogen.1. Minimize water content by using anhydrous reagents.2. Use a non-aqueous base/solvent system if possible.3. Increase the equivalents of boronic acid slightly (e.g., to 1.5 equiv).
Homocoupling of Boronic Acid The boronic acid couples with itself to form a symmetrical biaryl disulfide byproduct.1. This is often promoted by oxygen. Improve degassing procedures.2. Lower the reaction temperature slightly if conversion of the desired product is still efficient.
Difficult Purification Product co-elutes with byproducts or residual ligand.1. Optimize the solvent system for column chromatography.2. If using PPh₃, the resulting triphenylphosphine oxide can be tricky to remove. Consider ligands like SPhos whose byproducts are more easily separated.

Safety & Handling Protocols

Chemical synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation : All manipulations of reagents, reactions, and workups should be conducted inside a certified chemical fume hood to avoid inhalation of dust, vapors, or mists.[12][13]

  • Reagent Handling :

    • Boronic Acids : Can be irritating to the eyes, respiratory system, and skin.[11][12] Avoid creating dust.

    • Palladium Catalysts : Heavy metals are toxic. Handle with care and avoid ingestion or inhalation.

    • Organic Solvents : Many are flammable and/or toxic. Keep away from ignition sources.

    • Bases : Solid bases like K₃PO₄ can be corrosive or irritating.

  • Waste Disposal : Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations.

References

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with (3-(Benzylthio)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Sulfur-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of various aryl halides with (3-(Benzylthio)phenyl)boronic acid. This specific transformation is of significant interest as it introduces a benzylthio-substituted phenyl moiety, a structural motif found in various biologically active compounds. A key challenge in this reaction is the presence of a sulfur atom, which can potentially interact with and deactivate the palladium catalyst.[4] This guide will address this challenge by providing optimized protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure a successful and high-yielding synthesis.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the Suzuki-Miyaura coupling.[5] The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active 14- or 12-electron Palladium(0) catalyst, which undergoes oxidative addition into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square-planar Palladium(II) intermediate.[5] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[6]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)-X(L₂) (Palladium Intermediate) pd0->pd_intermediate oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate pd_biaryl Ar-Pd(II)-Ar'(L₂) (Di-organopalladium) pd_intermediate->pd_biaryl transmetalation Transmetalation transmetalation->pd_biaryl pd_biaryl->pd0 reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination product Ar-Ar' (Biaryl Product) aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Addressing the Challenge: Catalyst Deactivation by Sulfur

The thioether moiety in this compound presents a specific challenge. Sulfur compounds are well-known to act as poisons for many transition metal catalysts, including palladium.[4] The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of a stable, off-cycle complex. This sequestration of the catalyst reduces the number of active palladium species available to participate in the catalytic cycle, resulting in sluggish reactions or low yields.

Mitigation Strategies:

  • Increased Catalyst Loading: A straightforward, albeit less economical, approach is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%. This can help compensate for the portion of the catalyst that becomes deactivated.[4]

  • Use of Bulky, Electron-Rich Ligands: A more effective strategy is to use palladium catalysts coordinated to bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands sterically hinder the approach of the sulfur atom to the palladium center and their strong electron-donating properties can accelerate the rate-limiting reductive elimination step, outcompeting the deactivation pathway.

Optimized Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide. Modifications may be necessary for different aryl halides.

Materials and Equipment:

  • Reagents:

    • This compound

    • Aryl halide (e.g., 4-bromotoluene)

    • Palladium(II) Acetate [Pd(OAc)₂]

    • SPhos ligand

    • Potassium Phosphate (K₃PO₄), finely ground

    • Anhydrous, degassed solvents (e.g., 1,4-Dioxane or Toluene and Water)

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Flash column chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Via syringe, add the degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL). The solvent mixture should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.[8]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Assembly (Ar-X, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent reaction 4. Heat & Stir (80-100 °C, 12-24h) Monitor by TLC/GC-MS solvent->reaction workup 5. Aqueous Workup (Cool, Dilute with EtOAc/H₂O) reaction->workup extract 6. Extraction (Separate layers, Extract aqueous phase) workup->extract dry 7. Dry & Concentrate (Wash with brine, Dry over Na₂SO₄, Rotovap) extract->dry purify 8. Purification (Flash Column Chromatography) dry->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: A flowchart illustrating the key steps of the experimental procedure.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with various aryl halides. These serve as a guideline, and optimization may be required for specific substrates.

EntryAryl Halide (Ar-X)Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
14-IodotoluenePd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O901285-95%
24-BromobenzonitrilePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄1,4-Dioxane/H₂O1001880-90%
31-Bromo-4-methoxybenzenePdCl₂(dppf) (3%)Cs₂CO₃DMF/H₂O902475-85%
44-ChlorotoluenePEPPSI-IPr (3%)K₃PO₄t-AmylOH/H₂O1102460-75%

Yields are representative and based on literature for similar Suzuki-Miyaura couplings.[9][10][11] PEPPSI-IPr is an N-heterocyclic carbene (NHC) palladium precatalyst often effective for less reactive aryl chlorides.[5]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of biaryls containing the benzylthio moiety. While the presence of sulfur introduces the potential for catalyst deactivation, this challenge can be effectively overcome by selecting an appropriate catalyst system, particularly one employing bulky, electron-rich phosphine ligands, and by carefully optimizing the reaction conditions. The protocol detailed herein offers a reliable and reproducible procedure for researchers in synthetic chemistry and drug development, enabling the efficient construction of these valuable molecular architectures.

References

Application Note & Protocols for the Synthesis of Biaryl Compounds via (3-(Benzylthio)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Sulfur-Containing Biaryls

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals to organic electronics. Their synthesis, most prominently achieved through palladium-catalyzed cross-coupling reactions, remains a cornerstone of modern organic chemistry. The Suzuki-Miyaura coupling, which utilizes organoboronic acids, is particularly favored for its operational simplicity, functional group tolerance, and the generally benign nature of its boron-containing byproducts.

This document provides a detailed guide to the application of (3-(Benzylthio)phenyl)boronic acid as a key building block in the synthesis of a specific subclass of biaryls: those containing a flexible benzylthio ether linkage. The presence of the sulfur atom and the benzyl group introduces unique steric and electronic properties, making these compounds particularly interesting for applications in medicinal chemistry and materials science, where they can modulate biological activity or influence material properties. We will explore the nuances of employing this reagent, providing experimentally-validated protocols and troubleshooting advice grounded in mechanistic principles.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes. This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₃BO₂S
Molecular Weight 244.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-141 °C
Solubility Soluble in methanol, ethanol, acetone, and other polar organic solvents. Limited solubility in nonpolar solvents like hexanes.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. The reaction is robust and can be adapted for a range of substrates.

Experimental Workflow Diagram

G reagents 1. Reagent Preparation - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base - Solvent setup 2. Reaction Setup - Add reagents to a dry flask - Purge with inert gas (N₂ or Ar) reagents->setup reaction 3. Reaction - Heat to specified temperature - Monitor progress by TLC or GC-MS setup->reaction workup 4. Aqueous Workup - Quench the reaction - Extract with organic solvent - Wash with brine reaction->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis 6. Analysis - Characterize the final product - NMR, MS, etc. purification->analysis

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Expert Insight: The use of a slight excess of the boronic acid (1.2 eq.) helps to drive the reaction to completion, especially if the aryl halide is precious. The choice of palladium source and ligand is crucial; while Pd(OAc)₂ and PPh₃ are robust, other catalyst systems like Pd(PPh₃)₄ or those with more specialized ligands (e.g., SPhos, XPhos) can offer improved yields for challenging substrates.

  • Solvent Addition and Degassing: Add the 1,4-dioxane and water solvent mixture. The flask is then sealed with a septum and the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Expert Insight: Degassing is a critical step to remove dissolved oxygen, which can oxidize the phosphine ligand and the Pd(0) active catalyst, leading to catalyst deactivation and reduced yields.

  • Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified biaryl product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_add Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_add->pd2_trans Transmetalation (Ar²-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Biaryl Product pd2_trans->product Ar¹-Ar²

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species. The base is crucial here as it facilitates the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center (Ar¹ and Ar²) couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality base or solvent.Use a fresh batch of palladium catalyst and ligand. Ensure thorough degassing. Use anhydrous solvents and a freshly opened or properly stored base.
Formation of Homocoupled Byproduct The boronic acid is coupling with itself.This can be promoted by the presence of oxygen. Improve degassing procedures. Lowering the reaction temperature may also help.
Decomposition of Boronic Acid Boronic acids can be susceptible to protodeboronation, especially at high temperatures.Use a milder base or lower the reaction temperature. Minimize reaction time once the starting material is consumed.

Applications in Drug Discovery and Materials Science

The benzylthio moiety introduced by this compound is of significant interest. The sulfur atom can participate in non-covalent interactions, such as hydrogen bonding and π-sulfur interactions, which are important for molecular recognition in biological systems. The flexibility of the benzyl group allows the molecule to adopt various conformations, which can be advantageous for binding to protein targets.

In materials science, the incorporation of sulfur-containing aromatic units can influence the electronic and photophysical properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through synthetic modification is a key advantage.

Application Note: Microwave-Assisted Suzuki Coupling of (3-(Benzylthio)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. However, substrates containing sulfur moieties, such as the benzylthio group, present a significant challenge due to their propensity to poison palladium catalysts. This application note provides an in-depth guide to successfully performing the Suzuki coupling of (3-(Benzylthio)phenyl)boronic acid with aryl halides using microwave-assisted organic synthesis (MAOS). We will explore the mechanistic rationale, provide a detailed experimental protocol, discuss optimization strategies, and offer troubleshooting advice to overcome the inherent challenges of this transformation. The use of microwave irradiation dramatically accelerates the reaction, which, when combined with the appropriate selection of catalyst and conditions, can outpace catalyst deactivation pathways, leading to high yields of the desired biaryl products.[1]

Introduction and Scientific Rationale

The construction of biaryl and heteroaryl structures is of paramount importance in the pharmaceutical and materials science industries.[2][3] The Palladium-catalyzed Suzuki-Miyaura reaction is one of the most versatile and widely used methods for this purpose, valued for its broad functional group tolerance and relatively mild conditions.[4][5] The advent of microwave-assisted synthesis has further revolutionized this field by offering significant reductions in reaction times (from hours to minutes), often leading to cleaner reactions, higher yields, and improved reproducibility.[1][6][7]

A persistent challenge in cross-coupling chemistry is the presence of heteroatoms, particularly sulfur, in the coupling partners. Sulfur-containing compounds are well-documented poisons for palladium catalysts.[8][9][10] The lone pair of electrons on the sulfur atom in a thioether, like the one present in this compound, can coordinate strongly and often irreversibly to the palladium center. This coordination occupies active sites, hinders the catalytic cycle, and ultimately leads to catalyst deactivation and low conversion rates.[8][9]

This guide addresses this specific challenge by leveraging the unique advantages of microwave heating. The rapid, uniform heating provided by microwaves can significantly accelerate the desired catalytic steps (oxidative addition, transmetalation, reductive elimination).[11] The key hypothesis is that if the rate of the productive catalytic cycle is accelerated to a greater extent than the rate of catalyst poisoning, high yields can be achieved before the catalyst is fully deactivated. This kinetic competition is central to the success of the protocol described herein.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. A comprehensive understanding of this mechanism is crucial for rational optimization and troubleshooting.

The Core Suzuki-Miyaura Catalytic Cycle

The reaction involves three fundamental steps, as illustrated below:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[12][13]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13][14]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][15]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation ([Ar'-B(OH)₃]⁻) Trans->Pd0 Reductive Elimination (Ar-Ar') ArX Aryl Halide (Ar-X) ArB This compound (Ar'-B(OH)₂) + Base Product Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of the Thioether Group

The benzylthio group introduces a competing, off-cycle pathway. The sulfur atom can coordinate to both the Pd(0) and Pd(II) species, forming stable, catalytically inactive complexes. To mitigate this, the choice of a palladium catalyst bearing bulky, electron-rich ligands (e.g., Buchwald-type phosphines or N-heterocyclic carbenes) is critical.[16][17] These ligands can sterically hinder the approach of the sulfur atom to the metal center and stabilize the active catalytic species, tipping the kinetic balance in favor of the desired cross-coupling reaction.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the microwave-assisted coupling of this compound with 4-bromoanisole.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Microwave vials are sealed vessels that will operate under pressure. Ensure the microwave reactor's safety features are operational and always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Microwave Reactor: A dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator).

  • Microwave Vial: 10 mL vial with a magnetic stir bar and snap-on cap.

  • Standard laboratory glassware for work-up and purification.

  • Inert gas supply (Argon or Nitrogen).

Experimental Workflow Diagram

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 4-bromoanisole (e.g., 0.5 mmol, 93.5 mg).

  • Addition of Solids: Sequentially add this compound (0.6 mmol, 146.6 mg), anhydrous potassium carbonate (1.5 mmol, 207.3 mg), and Pd(dppf)Cl₂ (0.01 mmol, 7.3 mg).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water to the vial. Briefly purge the headspace of the vial with argon or nitrogen.

  • Vial Sealing: Immediately seal the vial with a cap. Ensure it is properly crimped to prevent leakage under pressure.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (use dynamic power control)

    • Hold Time: 20 minutes

    • Stirring: High

  • Reaction Completion and Work-up: After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping. Quench the reaction mixture by adding 10 mL of water.[3][18]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[15]

Optimization and Data Interpretation

Achieving a high yield for this challenging coupling requires careful optimization of several parameters. The following table presents representative data from a hypothetical optimization study to guide experimental design.

Table 1: Optimization of Microwave-Assisted Suzuki Coupling

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)¹
1Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O1202035
2Pd(dppf)Cl₂ (2%) K₂CO₃ Dioxane/H₂O 120 20 88
3Pd(dppf)Cl₂ (2%)Cs₂CO₃Dioxane/H₂O1202092
4Pd(dppf)Cl₂ (2%)K₃PO₄Dioxane/H₂O1202085
5Pd(dppf)Cl₂ (2%)K₂CO₃DMF/H₂O1202079
6Pd(dppf)Cl₂ (2%)K₂CO₃Dioxane/H₂O1002065
7Pd(dppf)Cl₂ (2%)K₂CO₃Dioxane/H₂O120558

¹ Yields are hypothetical isolated yields for illustrative purposes.

Discussion of Results:
  • Catalyst Choice (Entry 1 vs. 2): The stark difference in yield between Pd(PPh₃)₄ and Pd(dppf)Cl₂ highlights the importance of a robust catalyst system. The dppf ligand is more electron-rich and provides better stability to the palladium center, resisting deactivation by the thioether.[19]

  • Base Selection (Entries 2-4): While K₂CO₃ provides excellent results, a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) can sometimes further improve yields by accelerating the transmetalation step.[20]

  • Solvent System (Entry 2 vs. 5): The choice of solvent is crucial for both solubility and microwave absorption. Aprotic polar solvents like dioxane or DMF are commonly used.[1][21] The optimal choice is often substrate-dependent and must be determined empirically.

  • Temperature and Time (Entries 6-7): Microwave heating allows for precise temperature control. Insufficient temperature or time leads to incomplete conversion. The rapid heating to 120 °C is key to ensuring the coupling reaction outpaces catalyst poisoning.[6][20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Poisoning: The thioether has deactivated the catalyst.Increase catalyst loading (e.g., to 5 mol%). Switch to a more robust catalyst system (e.g., one with a Buchwald ligand like SPhos or an NHC ligand).[16][17]
Inefficient Degassing: Oxygen in the mixture can oxidize and deactivate the Pd(0) catalyst.Ensure solvents are thoroughly degassed via sparging with an inert gas or freeze-pump-thaw cycles. Purge the vial headspace before sealing.
Impure Reagents: Water in the boronic acid can lead to protodeboronation.Use high-purity reagents. Dry boronic acid under vacuum if necessary.
Formation of Side Products Protodeboronation: The boronic acid group is replaced by a proton.Use anhydrous solvents and a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Minimize reaction time.[12]
Homocoupling of Boronic Acid: Two boronic acid molecules couple together.This is often caused by the presence of oxygen. Improve degassing procedures.[12]
Dehalogenation: The aryl halide is reduced, replacing the halide with a proton.Ensure the base and solvent are not acting as a hydride source. Screen different solvent/base combinations.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly effective and rapid method for synthesizing valuable biaryl scaffolds. While the presence of the sulfur-containing thioether group presents a significant challenge due to catalyst poisoning, this can be successfully overcome. The strategic combination of rapid microwave heating with a robust palladium catalyst, such as Pd(dppf)Cl₂, and optimized reaction conditions allows the desired C-C bond formation to proceed efficiently before significant catalyst deactivation occurs. This application note provides a solid framework and a detailed protocol for researchers to successfully employ this powerful transformation in their synthetic programs.

References

scale-up considerations for Suzuki-Miyaura reactions in pharma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Navigating the Scale-Up of Suzuki-Miyaura Reactions: A Guide for Pharmaceutical Process Development

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, enabling the efficient construction of carbon-carbon bonds essential for many active pharmaceutical ingredients (APIs).[1][2][3] Transitioning this powerful reaction from the laboratory bench to a large-scale manufacturing environment, however, presents a unique set of challenges that demand a deep understanding of the reaction mechanism and careful consideration of process parameters.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical considerations for the successful scale-up of Suzuki-Miyaura reactions. We will explore the causality behind experimental choices in catalyst selection, solvent and base systems, impurity control, and process monitoring, offering field-proven insights to ensure a robust, safe, and efficient manufacturing process.

The Catalytic Cycle: A Mechanistic Foundation for Scale-Up

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational process development and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7] Each step is influenced by the choice of catalyst, ligand, base, and solvent, and optimizing the interplay between these components is critical for a successful scale-up.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)-X L_n OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_intermediate->Transmetalation PdII_R1R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R1R2 Byproducts Boron & Halide Salts Transmetalation->Byproducts ReductiveElimination Reductive Elimination PdII_R1R2->ReductiveElimination ReductiveElimination->Pd0 Forms R¹-R² Product Product Coupled Product (R¹-R²) ReductiveElimination->Product R1X Aryl/Vinyl Halide (R¹-X) R1X->OxAdd R2B Organoboron Reagent (R²-B(OR)₂) R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameter Analysis for Scale-Up

Scaling a Suzuki-Miyaura reaction is not merely about increasing reagent quantities. It involves a holistic analysis of each process parameter to ensure safety, consistency, and economic viability.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is arguably the most critical decision in developing a scalable Suzuki-Miyaura process. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective on a small scale, modern, well-defined pre-catalysts are often preferred for manufacturing due to their higher stability, activity, and ease of handling.[8]

  • Expertise & Experience: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for coupling challenging substrates, such as aryl chlorides, or for achieving low catalyst loadings.[9][10] These ligands promote the oxidative addition step and facilitate reductive elimination.[11] On a large scale, minimizing the catalyst loading (typically aiming for < 1 mol%) is crucial for reducing costs and minimizing residual palladium in the final API.[3] The use of nickel catalysts is also being explored as a more cost-effective alternative, though their application with heteroaromatic substrates can be challenging.[12]

Catalyst System Typical Substrates Advantages for Scale-Up Considerations
Pd(PPh₃)₄ Aryl iodides, bromidesWell-understood, relatively inexpensive.Lower activity, requires higher temperatures and loadings.
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) Aryl bromides, chlorides, hindered substratesHigh activity, low catalyst loadings achievable, broad substrate scope.[8][10]Ligand cost, potential for P=O byproducts (e.g., triphenylphosphine oxide).[5]
Pd-PEPPSI™ Catalysts Heteroaryl chlorides, bromidesAir and moisture stable, efficient for heteroaromatics.Can be more expensive than other systems.
Heterogeneous Catalysts (e.g., Pd/C) Simple aryl bromidesEasy to remove by filtration, potential for catalyst recycling.[13]Can suffer from leaching of Pd into solution, lower activity for complex substrates.

Table 1: Comparison of common palladium catalyst systems for scale-up.

Solvent System Selection

Solvent choice impacts reaction kinetics, impurity profiles, and process safety. While traditional solvents like dioxane, DMF, and toluene are common in laboratory settings, their use in manufacturing is often discouraged due to safety and environmental concerns.[13]

  • Trustworthiness: A scalable solvent system must ensure adequate solubility of all reagents and intermediates to prevent mixing issues and ensure consistent reaction rates. Two-phase systems (e.g., an organic solvent with water) are very common, as water is required to dissolve the inorganic base and facilitate the transmetalation step.[14] Green solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), or alcohols (e.g., 2-BuOH) are increasingly preferred.[5][13][15] The stability of the starting materials and product in the chosen solvent under reaction conditions is critical; for instance, protodeboronation of the boronic acid can be a significant side reaction in certain solvent systems.[16]

Solvent Class Examples Advantages for Scale-Up Disadvantages & Hazards
Ethers 2-MeTHF, CPMEGood solvating power, higher boiling points than THF, greener alternatives.[13]Peroxide formation risk (requires management).
Alcohols Isopropanol, 2-BuOHGood for dissolving inorganic bases, often used with water.[5]Potential for side reactions with some substrates.
Aromatic Hydrocarbons Toluene, XylenesHigh boiling points, good for water removal via azeotrope.Environmental concerns, potential for low solubility of bases.
Aprotic Polar DMF, NMP, DMAcExcellent solvating power.High boiling points make removal difficult, reprotoxic, generally avoided in modern pharma.[13]

Table 2: Guide to solvent selection for scalable Suzuki-Miyaura reactions.

Base Selection

The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] The choice and strength of the base can dramatically affect reaction yield, rate, and the formation of impurities.

  • Expertise & Experience: While strong bases like NaOH or KOH can be effective, they often promote side reactions, such as hydrolysis of sensitive functional groups (e.g., esters) or degradation of the boronic acid.[17] For this reason, milder inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently the preferred choice in pharmaceutical manufacturing.[6] The physical form and solubility of the base are also key considerations on scale; poor solubility can lead to reproducibility issues.

Base Strength Typical Use Case Scale-Up Considerations
K₃PO₄ ModerateGeneral purpose, good for sensitive substrates.Highly effective, good solubility in aqueous phases.[6]
K₂CO₃ / Na₂CO₃ ModerateWidely used, cost-effective.Can be less effective for challenging couplings compared to K₃PO₄.[2][6]
Cs₂CO₃ StrongUsed for difficult couplings due to high solubility in organic solvents.High cost limits its use on a very large scale.[6]
NaOH / KOH StrongCan be effective but risk of side reactions is high.High risk of substrate/product degradation; careful control of addition and temperature is critical.[14]

Table 3: Comparative analysis of bases for Suzuki-Miyaura reactions.

Thermal Safety and Exotherm Control

Suzuki-Miyaura reactions can be significantly exothermic, posing a potential runaway hazard if not properly controlled during scale-up.[18][19]

  • Trustworthiness: It is imperative to perform calorimetric studies (e.g., using a reaction calorimeter) during process development to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[19] This data is used to design appropriate cooling strategies and control the rate of reagent addition to ensure the reaction temperature remains well below the boiling point of the solvent or the onset temperature of any decomposition.[18] For example, a reaction that is safe at 80°C in a lab flask could become dangerous in a large reactor without adequate cooling capacity.

Process Monitoring and Control (PAT)

To ensure batch-to-batch consistency and safety, modern pharmaceutical manufacturing increasingly relies on Process Analytical Technology (PAT).[20] PAT involves the use of in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) in real-time.[21][22]

  • Expertise & Experience: For Suzuki-Miyaura reactions, PAT tools like in-situ FTIR or Raman spectroscopy can be used to monitor the consumption of starting materials and the formation of the product.[23] This real-time data allows for precise determination of the reaction endpoint, preventing the formation of impurities from over-processing and ensuring the process remains within its defined parameters.[24] This approach moves away from traditional fixed-time reactions to performance-based processing, leading to more robust and efficient manufacturing.

PAT_Workflow cluster_Process Manufacturing Process cluster_PAT PAT & Control Loop Reactor Large-Scale Reactor Workup Work-up & Purification Reactor->Workup Monitor Real-Time Monitoring (e.g., FTIR, Raman) Reactor->Monitor API Final API Workup->API Define Define Critical Quality Attributes (CQAs) Identify Identify Critical Process Parameters (CPPs) Define->Identify Identify->Monitor Control Process Control System Monitor->Control Control->Reactor

Caption: A workflow illustrating the role of PAT in process control.

Work-up and Impurity Removal

A critical, and often challenging, aspect of scaling up Suzuki-Miyaura reactions is the removal of process-related impurities, especially residual palladium, to meet the stringent limits set by regulatory agencies (e.g., ICH Q3D).

  • Authoritative Grounding: The final API must have very low levels of palladium, often in the low ppm range.[5] Achieving this requires a dedicated palladium scavenging strategy during the work-up. Common impurities include homocoupling products from the starting materials and byproducts from ligand degradation.[17][25]

  • Trustworthiness: A multi-pronged approach is often most effective. This can include:

    • Aqueous Washes: To remove inorganic salts and the boron-containing byproducts.

    • Scavengers: Treatment of the organic solution with a scavenger that binds strongly to palladium. Thiol-based scavengers (e.g., L-cysteine, N-acetylcysteine) or functionalized silica gels are highly effective.[5] The choice of scavenger and the conditions (temperature, time) must be optimized.

    • Crystallization: The final crystallization of the API is a powerful purification step that can significantly reduce palladium and other impurities.

Generic Scale-Up Protocol

This protocol outlines a general workflow for scaling a Suzuki-Miyaura reaction. NOTE: This is a representative protocol and must be adapted and optimized for each specific chemical transformation, with all safety assessments (e.g., calorimetry) performed beforehand.

1. Reactor Preparation & Inerting:

  • Ensure the reactor is clean, dry, and passivated.

  • Inert the reactor by performing at least three vacuum/nitrogen backfill cycles to remove oxygen. Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[5]

2. Reagent Charging:

  • Charge the aryl halide (R¹-X), organoboron reagent (R²-B(OR)₂), and solvent to the reactor under a positive pressure of nitrogen.

  • Begin agitation to ensure good mixing.

  • In a separate vessel, prepare a degassed aqueous solution of the base (e.g., K₃PO₄ in water). Degassing is critical to prevent catalyst deactivation.

  • Charge the palladium catalyst/pre-catalyst and ligand (if not using a pre-catalyst) to the reactor.

3. Reaction Execution & Monitoring:

  • Slowly add the degassed base solution to the reactor. Causality: A controlled addition helps manage any initial exotherm.

  • Heat the reaction mixture to the predetermined optimal temperature (e.g., 80-90 °C).[5]

  • Monitor the reaction progress using a validated in-process control (IPC) method (e.g., HPLC, UPLC, or a PAT tool).

4. Quench and Phase Separation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and an appropriate organic solvent (e.g., toluene, 2-MeTHF) to dilute the mixture.

  • Separate the aqueous and organic layers. The product will be in the organic layer.

5. Palladium Scavenging & Purification:

  • Treat the organic layer with a selected palladium scavenger (e.g., 10 wt% solution of L-cysteine) at an optimized temperature (e.g., 50-60 °C) for a set time (e.g., 2-4 hours).

  • Perform aqueous washes (e.g., with brine) to remove the scavenger and any remaining water-soluble impurities.

  • Filter the organic solution through a polishing filter (e.g., Celite) to remove any particulates.

6. Product Isolation:

  • Concentrate the organic solution under reduced pressure.

  • Perform a solvent swap to a suitable crystallization solvent.

  • Induce crystallization (e.g., by cooling, adding an anti-solvent) to isolate the final product.

  • Wash the isolated solid with a cold solvent and dry under vacuum to meet residual solvent specifications.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Stalled or Incomplete Reaction Inefficient catalyst/ligand system; Poor mixing; Catalyst deactivation by oxygen; Insufficient base or poor base solubility.Screen alternative, more active ligands (e.g., Buchwald type).[26] Increase agitation speed. Ensure rigorous inerting procedures. Use a more soluble base or a phase-transfer catalyst.
High Levels of Homocoupling Impurity Reaction temperature is too high; Presence of oxygen; Inappropriate catalyst/ligand choice.Lower the reaction temperature.[2] Improve degassing of solvents and base solutions.[17] Select a bulkier ligand to disfavor homocoupling.[11]
Protodeboronation of Boronic Acid Excess water; Base is too strong; Prolonged reaction time at high temperature.Use stoichiometric amounts of water. Switch to a milder base (e.g., K₃PO₄ instead of NaOH).[6] Use a more stable boronic ester (e.g., MIDA or pinacol esters).[27]
High Residual Palladium in Product Ineffective scavenging; Palladium trapped in the crystal lattice.Optimize scavenger type, amount, temperature, and time. Re-screen crystallization solvents to find one that better excludes palladium. Add a scavenger treatment step before crystallization.[28]
Batch-to-Batch Inconsistency Variations in raw material quality (substrates, catalyst); Poor temperature or mixing control in the reactor.Implement stringent quality control for incoming raw materials. Use PAT to monitor and control the process in real-time.[20] Validate reactor performance (mixing and heat transfer studies).

Table 4: Troubleshooting common issues in Suzuki-Miyaura scale-up.

Conclusion

The successful scale-up of Suzuki-Miyaura reactions from the lab to pharmaceutical manufacturing is a complex, multidisciplinary endeavor. It requires a foundational understanding of the reaction mechanism, coupled with a rigorous, data-driven approach to process development. By carefully selecting catalyst, ligand, solvent, and base systems, quantifying and controlling thermal hazards, monitoring the reaction in real-time, and designing an effective purification strategy, process chemists can develop robust, safe, and efficient processes. This attention to detail ensures the consistent production of high-quality APIs, enabling the delivery of vital medicines to patients.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Thioether Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving thioether-functionalized boronic acids. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, such as low product yields, when working with this specific class of substrates.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2] However, the presence of a sulfur atom, specifically in a thioether linkage on the boronic acid partner, introduces a significant and often underestimated challenge: palladium catalyst poisoning. Sulfur-containing compounds can coordinate strongly to the palladium center, leading to catalyst deactivation and, consequently, low or no yield of the desired product.[3]

This document provides a structured approach to troubleshooting these reactions. We will move from foundational FAQs to in-depth analysis of reaction components and provide detailed protocols to help you systematically identify and resolve the issues hindering your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered by researchers.

Q1: My reaction has a very low yield or failed completely. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient first step.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) is a primary cause of catalyst decomposition and reaction failure.[4]

  • Reagent Purity: Verify the purity and stability of your reagents. Boronic acids can degrade over time, particularly through protodeboronation.[4] Thioether-containing starting materials may also have oxidized to the corresponding sulfoxide or sulfone, which can alter reactivity.

  • Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligand have not degraded. Many phosphine ligands are air-sensitive. Using a fresh batch or an air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) is a reliable troubleshooting step.[5][6]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid to form a more reactive boronate species for transmetalation.[5][7] Ensure the base is finely powdered, dry, and appropriate for your substrate's functional groups. The solvent must be anhydrous and capable of solubilizing all reaction components at the reaction temperature.[5]

Q2: I see a lot of starting material returning, and only a small amount of product. What does this suggest?

A2: Low conversion points directly to a problem with the catalytic cycle's efficiency. For thioether-containing substrates, this is most often due to catalyst inhibition or deactivation . The lone pair of electrons on the sulfur atom can coordinate to the palladium center, inhibiting crucial steps like oxidative addition or reductive elimination. You may need to select a ligand specifically designed to mitigate this effect or adjust other reaction parameters to favor the productive catalytic pathway over catalyst poisoning.

Q3: My boronic acid seems to be decomposing. I see byproducts from protodeboronation. How can I prevent this?

A3: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction, often exacerbated by harsh basic conditions, elevated temperatures, or the presence of excess water.[4][8]

  • Use a Milder Base: Consider switching from strong bases like K₃PO₄ or Cs₂CO₃ to milder options like KF or K₂CO₃.[9]

  • Use a Boronate Ester: Boronic acids can be protected as esters (e.g., pinacol esters or MIDA boronates) which are often more stable under reaction conditions and less prone to protodeboronation.[2][10]

  • Control Water Content: While a small amount of water can be beneficial, especially with phosphate bases, excess water can promote protodeboronation. Ensure you are using a controlled amount in a well-degassed solvent system.

Part 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, a more detailed, component-by-component analysis is required.

Guide 1: The Catalyst System - Mitigating Thioether Poisoning

The primary challenge with thioether boronic acids is the deactivation of the palladium catalyst. The sulfur atom acts as a Lewis base, coordinating to the electron-deficient palladium center and disrupting the catalytic cycle.

The Problem: Catalyst Poisoning

The diagram below illustrates the standard Suzuki catalytic cycle and how a thioether can interrupt it. The sulfur atom can coordinate to the Pd(0) or Pd(II) intermediates, forming stable off-cycle complexes that prevent the catalyst from turning over.

Suzuki_Poisoning cluster_cycle Productive Suzuki Cycle cluster_poison Deactivation Pathway Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) Poisoned_Pd0 L₂Pd(0)(S-Ar²) Pd0->Poisoned_Pd0 Coordination TM_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂) Poisoned_PdII L₂Pd(II)(Ar¹)(X)(S-Ar²) OA_Complex->Poisoned_PdII Coordination TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product Thioether Ar²-S-R (Boronic Acid) Thioether->Poisoned_Pd0 Thioether->Poisoned_PdII

Caption: Thioether-induced catalyst deactivation pathway.

The Solution: Strategic Ligand Selection

The key to overcoming catalyst poisoning is the choice of ligand. The ideal ligand will promote the desired catalytic steps (oxidative addition and reductive elimination) at a rate much faster than the rate of catalyst deactivation.

  • Bulky, Electron-Rich Ligands: These are the go-to choice.

    • Bulk: Steric hindrance from the ligand can physically block the sulfur atom from accessing and coordinating to the palladium center.

    • Electron-Donating: Electron-rich phosphines make the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition step and promotes reductive elimination.

Ligand TypeExamplesRationale for Thioether Substrates
Buchwald Ligands SPhos, XPhos, RuPhosThese are state-of-the-art ligands known for their high activity. Their steric bulk and strong electron-donating properties are ideal for preventing sulfur coordination and promoting rapid catalytic turnover.[5]
Bulky Trialkylphosphines P(t-Bu)₃, P(Cy)₃These ligands are very electron-rich and bulky, making them effective for challenging couplings. However, they can be more air-sensitive than Buchwald ligands.
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma-donors that form very stable bonds with palladium, often leading to highly robust catalysts that can resist poisoning.[7]

Troubleshooting Action: If you are using a standard ligand like PPh₃, switch to a more specialized, bulky, and electron-rich ligand from the table above. Start with SPhos or XPhos in combination with a G3 or G4 precatalyst.

Guide 2: Substrates & Reagents - Ensuring Quality and Stability

The integrity of your starting materials is non-negotiable.

  • Boronic Acid Quality: As mentioned, boronic acids can degrade. If your bottle is old or has been opened many times, consider purchasing a fresh batch. Alternatively, converting the boronic acid to its corresponding pinacol boronate ester can significantly enhance its stability.[10]

  • Aryl Halide Partner: While aryl iodides and bromides are most common, aryl chlorides can also be used but often require more active catalyst systems (e.g., those with Buchwald or NHC ligands) and higher temperatures.[11] Ensure your aryl halide is pure and free from contaminants that could interfere with the reaction.

  • Base Selection and Handling: The choice of base is critical and substrate-dependent.

    • Strength: A base must be strong enough to form the "ate" complex with the boronic acid, which is necessary for transmetalation.[7][9] For thioether boronic acids, stronger inorganic bases are often preferred.

    • Solubility: The base must have some solubility in the reaction medium. Using finely powdered bases and vigorous stirring is essential, especially in biphasic systems.[6]

BaseCommon SolventsConsiderations
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OA strong, effective base. The added water helps solubilize the phosphate and facilitate "ate" complex formation.
Cs₂CO₃ Dioxane, Toluene, DMFA very strong and often highly effective base, but more expensive. Good for difficult couplings.
K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OA standard, reliable base. Less aggressive than K₃PO₄, which can be beneficial if your substrate is base-sensitive.[12]
KF THF, DioxaneA mild base, useful if your substrates contain base-labile functional groups.[9]
Guide 3: Reaction Conditions - Optimizing for Success

Fine-tuning the reaction environment can overcome kinetic barriers and favor product formation.

Troubleshooting_Flowchart Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, N₂/Ar Purge) Start->Check_Inert Check_Reagents Check Reagent Purity (Fresh Boronic Acid, Halide) Check_Inert->Check_Reagents Still Low Success Yield Improved Check_Inert->Success Fixed Change_Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Check_Reagents->Change_Ligand Still Low Check_Reagents->Success Fixed Screen_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Change_Ligand->Screen_Base Still Low Change_Ligand->Success Fixed Screen_Solvent Optimize Solvent System (Dioxane, Toluene, 2-MeTHF) Screen_Base->Screen_Solvent Still Low Screen_Base->Success Fixed Increase_Temp Increase Temperature (e.g., 80°C -> 110°C) Screen_Solvent->Increase_Temp Still Low Screen_Solvent->Success Fixed Increase_Temp->Success Fixed

Caption: A systematic troubleshooting flowchart for low yields.

  • Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[1] If you are seeing low conversion at a lower temperature, increasing the heat can help overcome the activation energy for oxidative addition and other slow steps.[9]

  • Solvent: The solvent choice impacts solubility and reaction rates. Aprotic polar solvents are common.

    • Ethers: Dioxane, THF, 2-MeTHF are excellent choices.

    • Aromatics: Toluene is also widely used, especially for higher temperature reactions.

    • Water: As noted, a small percentage of water (e.g., 10:1 organic/water) is often beneficial when using inorganic bases like phosphates or carbonates.[12] Ensure the water is also degassed.

  • Concentration: If the reaction is slow, increasing the concentration can sometimes improve rates. However, if solubility is an issue, dilution may be necessary. A typical starting point is around 0.1 M concentration with respect to the limiting reagent.

Part 3: Key Experimental Protocols

Following rigorous experimental technique is crucial for reproducibility and success.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This is the gold standard for removing dissolved oxygen from reaction solvents.

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • Solvent to be degassed.

  • Stir bar.

  • High-vacuum line with a liquid nitrogen trap.

  • Dewar with liquid nitrogen.

Procedure:

  • Place the stir bar and solvent into the Schlenk flask. Do not fill the flask more than halfway.

  • Attach the flask to the vacuum line via the sidearm.

  • Freeze: Place the Dewar of liquid nitrogen around the flask to completely freeze the solvent. Ensure the solvent is frozen solid.

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles evolve from the solvent as it thaws.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Protocol 2: General Reaction Setup for a Challenging Suzuki Coupling

This protocol incorporates best practices for handling air-sensitive reagents and mitigating catalyst poisoning.

Materials:

  • Oven-dried glassware (reaction flask, condenser).

  • Thioether boronic acid (1.0 eq).

  • Aryl halide (1.1 eq).

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Finely powdered base (e.g., K₃PO₄, 2-3 eq).

  • Degassed solvent (e.g., Dioxane/H₂O 10:1).

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Solid Reagent Addition: To an oven-dried reaction flask equipped with a stir bar, add the thioether boronic acid, aryl halide, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and purge and backfill with inert gas three times.

  • Solvent Addition: Using a syringe, add the degassed organic solvent, followed by the degassed water.

  • Heating: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a small, additional charge of the catalyst under a positive flow of inert gas.

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure for purification.

References

Technical Support Center: Managing Protodeboronation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing protodeboronation, a critical side reaction impacting arylboronic acids in various synthetic applications, most notably the Suzuki-Miyaura cross-coupling. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern?

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond.[1][2] In the context of cross-coupling reactions, this is a significant undesired side reaction because it consumes the arylboronic acid, converting it into a simple arene. This reduces the overall yield of the desired coupled product and introduces impurities that can complicate purification.[3]

Q2: How can I determine if protodeboronation is occurring in my reaction?

The most direct way to identify protodeboronation is by analyzing the crude reaction mixture. Techniques such as LC-MS, GC-MS, or NMR spectroscopy are highly effective. The key indicator is the presence of a byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[3] This will typically be accompanied by a lower-than-expected yield of your desired biaryl product and the presence of unreacted aryl halide.

Q3: What are the primary factors that promote protodeboronation?

Protodeboronation is highly sensitive to several experimental parameters. Understanding these factors is the first step toward mitigating the side reaction.

  • pH: The reaction pH is a critical variable. Both acid- and base-catalyzed pathways for protodeboronation exist.[1][2][4] Many cross-coupling reactions are run under basic conditions, which can accelerate protodeboronation through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2]

  • Substrate Structure: The electronic and steric properties of the arylboronic acid play a major role. Electron-deficient arylboronic acids and certain heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl) are particularly susceptible to this side reaction.[5][6][7]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[8]

  • Water Content: Water can act as a proton source, facilitating the cleavage of the C-B bond. While Suzuki-Miyaura reactions often tolerate or even require some water, excessive amounts can be detrimental.[9]

  • Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Highly active catalyst systems that promote rapid cross-coupling can help the desired reaction outcompete the undesired protodeboronation.[1][10]

Q4: Are boronic esters more stable than boronic acids regarding protodeboronation?

While it's a common assumption that converting a boronic acid to an ester (e.g., a pinacol ester) increases its stability, this is not universally true.[11][12] The stability of boronic esters is highly dependent on the specific diol used for esterification and the reaction conditions.[11][13] In some cases, hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[12][14] However, certain esters, like MIDA (N-methyliminodiacetic acid) boronates, are designed for slow release of the boronic acid, which can be an effective strategy to minimize protodeboronation.[1][15]

Troubleshooting Guide

This section provides a structured approach to troubleshooting and mitigating protodeboronation based on common experimental observations.

Issue 1: Significant Protodeboronation Detected in Post-Reaction Analysis

If you observe a substantial amount of the protodeboronated byproduct, a systematic optimization of your reaction conditions is necessary.

Logical Troubleshooting Workflow

Troubleshooting_Protodeboronation A High Protodeboronation Detected B Lower Reaction Temperature A->B Is the reaction run at high temp? C Screen Different Bases A->C Is a strong base used? D Optimize Solvent System A->D Is excess water present? E Evaluate Catalyst/Ligand System A->E Is the coupling slow? F Modify Boronic Acid Reagent A->F Is the boronic acid known to be unstable? G Re-evaluate Reaction Success B->G C->G D->G E->G F->G

Caption: Decision workflow for troubleshooting high protodeboronation.

Step-by-Step Mitigation Protocols

1. Temperature Optimization:

  • Rationale: Since higher temperatures accelerate protodeboronation, reducing the reaction temperature can significantly suppress this side reaction.[8]

  • Protocol:

    • Set up a series of parallel reactions at incrementally lower temperatures (e.g., 80 °C, 60 °C, and room temperature) while keeping all other parameters constant.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Analyze the final crude mixtures to determine the optimal temperature that balances a reasonable reaction rate with minimal protodeboronation.

2. Base Selection:

  • Rationale: The strength and type of base can dramatically influence the rate of protodeboronation. Milder bases are often preferred for sensitive substrates.

  • Protocol:

    • Replace strong bases like NaOH or KOH with milder alternatives such as K₃PO₄, Cs₂CO₃, or organic bases.

    • Screen a panel of bases to identify the one that provides the best yield of the desired product with the least amount of protodeboronated byproduct.

3. Solvent System Adjustment:

  • Rationale: The presence of a proton source, like water, is often necessary for protodeboronation. While anhydrous conditions can be challenging for Suzuki couplings, minimizing excess water is beneficial.

  • Protocol:

    • Use anhydrous solvents.

    • If a co-solvent is needed, consider using a less protic one.

    • For reactions requiring water, carefully titrate the amount to find the minimum required for efficient coupling.

4. Catalyst and Ligand System Enhancement:

  • Rationale: A more active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1]

  • Protocol:

    • Switch to a more active palladium precatalyst, such as a Buchwald or PEPPSI-type catalyst.[15]

    • Employ bulky, electron-rich phosphine ligands that are known to promote rapid oxidative addition and reductive elimination.[16]

Issue 2: Working with Known Unstable Arylboronic Acids

For arylboronic acids that are inherently prone to protodeboronation (e.g., electron-deficient or certain heteroarylboronic acids), proactive measures should be taken from the outset.

Strategies for Unstable Boronic Acids

1. "Slow Release" Strategies:

  • Rationale: By using a more stable derivative of the boronic acid that slowly hydrolyzes in situ to release the active boronic acid, the concentration of the unstable species at any given time is kept low, minimizing the opportunity for protodeboronation.[1]

  • Protocol for MIDA Boronate Ester Synthesis and Use:

    • Synthesis: Dissolve the arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The MIDA boronate often precipitates upon cooling and can be isolated by filtration.[10]

    • Coupling Reaction: Use the isolated MIDA boronate directly in the Suzuki-Miyaura coupling reaction under standard conditions. The base in the reaction mixture will facilitate the slow hydrolysis and release of the boronic acid.

2. Use of Potassium Aryltrifluoroborates:

  • Rationale: Potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids and can be used as effective coupling partners.[1]

  • Protocol:

    • Synthesize the potassium aryltrifluoroborate from the corresponding boronic acid using KHF₂.

    • In the Suzuki-Miyaura reaction, the trifluoroborate salt is used in place of the boronic acid. The base in the reaction promotes the slow release of the active boronic acid or a related boron species.

Comparative Stability of Boron Reagents
Boron ReagentGeneral StabilityKey AdvantagesConsiderations
Arylboronic AcidVariableReadily availableSusceptible to protodeboronation
Arylboronic Pinacol EsterGenerally more stableEasier to handle and purifyStability not guaranteed[11][12]
Potassium AryltrifluoroborateHighHighly stable crystalline solidsRequires an extra synthetic step
Aryl MIDA BoronateHighExcellent for "slow release"Requires synthesis of the ester
Mechanistic Considerations

Understanding the underlying mechanisms of protodeboronation can provide further insights into how to control it.

Protodeboronation Mechanisms

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A Ar-B(OH)₂ + H⁺ B [Ar-B(OH)₂H]⁺ A->B Protonation C Ar-H + B(OH)₂⁺ B->C C-B Cleavage D Ar-B(OH)₂ + OH⁻ E [Ar-B(OH)₃]⁻ D->E Boronate formation F Ar-H + B(OH)₃ E->F Protonolysis by H₂O

Caption: Simplified acid- and base-catalyzed protodeboronation pathways.

As illustrated, both acidic and basic conditions can facilitate protodeboronation.[1][4] For most Suzuki-Miyaura reactions, the base-catalyzed pathway is the primary concern. The formation of the tetracoordinate boronate species, [ArB(OH)₃]⁻, increases the electron density on the aryl ring, making it more susceptible to protonolysis by a proton source like water.[2] For highly electron-deficient arylboronic acids, a competing dissociative mechanism involving the generation of a transient aryl anion may also be at play.[1][5]

By implementing these informed strategies, you can effectively troubleshoot and manage protodeboronation, leading to higher yields, improved product purity, and more reliable synthetic outcomes.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (3-(Benzylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of (3-(Benzylthio)phenyl)boronic acid. The presence of a thioether moiety introduces specific challenges, primarily related to catalyst stability. This document is designed to help you navigate these challenges and successfully optimize your reaction conditions, focusing on the critical interplay of base and solvent selection.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common issues encountered during the coupling of this compound in a direct question-and-answer format.

Q1: My reaction has failed completely (0% conversion), and I've only recovered my starting materials. What is the most probable cause?

A1: The most likely culprit is palladium catalyst poisoning by the sulfur atom in the benzylthio group. Palladium(0), the active species in the catalytic cycle, is a soft metal center with a high affinity for soft Lewis bases like sulfur.[1] The thioether can coordinate strongly to the palladium, forming stable, off-cycle complexes that effectively remove the catalyst from the reaction, halting it before it can begin.[1][2]

Immediate Corrective Actions:

  • Increase Catalyst Loading: As a first-pass solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can provide enough active catalyst to overcome partial poisoning and achieve product formation.

  • Select a More Robust Ligand: Standard ligands like triphenylphosphine may not be sufficient. Switch to bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands form more stable complexes with palladium and can sterically shield the metal center, reducing its interaction with the thioether.[3][4]

  • Verify Inert Atmosphere: While crucial for all Suzuki couplings, it is especially critical here.[5] Any oxidative damage to the catalyst makes it more susceptible to poisoning. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Q2: I'm observing very low conversion (<30%) and significant amounts of unreacted starting material. How can I optimize the base and solvent to drive the reaction to completion?

A2: Low conversion indicates an inefficient or slow catalytic cycle, a classic symptom of partial catalyst inhibition by the thioether substrate. Fine-tuning your base and solvent system is the key to enhancing reaction kinetics and achieving higher yields.[4]

Optimizing the Base: The primary role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate anion, which is necessary for the transmetalation step.[6][7] For a challenging substrate like this, the choice of base is critical.

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are often insufficient for sulfur-containing substrates. They may not generate the boronate species fast enough to compete with catalyst deactivation pathways.

  • Stronger, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are highly recommended.[8] They are effective at promoting the formation of the active boronate and often lead to significantly improved yields without causing degradation of sensitive functional groups. Cesium carbonate is particularly effective but more expensive. Potassium phosphate is an excellent, cost-effective starting point for optimization.[9]

Optimizing the Solvent: The solvent system must dissolve the organic substrates, the palladium complex, and, crucially, the inorganic base.[10] For this reason, aqueous mixtures are standard.[10][11]

  • Aprotic Ethers (Dioxane, THF, 2-MeTHF): These are excellent primary solvents. When mixed with water (e.g., in a 4:1 to 10:1 ratio), they create a biphasic system that effectively dissolves all reaction components. Dioxane/water is a very common and effective choice.[12]

  • Aromatic Solvents (Toluene): A toluene/water mixture is another robust option, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents (DMF, DMSO): While these can be effective, they should be used with caution. At elevated temperatures (>100 °C), they can sometimes accelerate catalyst decomposition.[13]

The table below provides a starting point for your optimization screen.

Base (2-3 equiv.)Solvent System (0.1 M)Typical Outcome for Thioether SubstratesRationale
K₂CO₃Dioxane / H₂O (4:1)Low to Moderate YieldBase may be too weak to promote efficient transmetalation.
K₃PO₄ Dioxane / H₂O (4:1) Good to Excellent Yield Recommended starting point. Strong, non-nucleophilic base promotes boronate formation effectively.[8]
Cs₂CO₃Toluene / H₂O (5:1)Often Excellent YieldHighly effective due to the high solubility of cesium boronate salts, but higher cost.
KF2-MeTHF / H₂O (10:1)Moderate YieldA milder option if substrate is sensitive to protodeboronation, but may result in slower reaction rates.[14]

Q3: My main side product is benzene, resulting from protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[4] It is often exacerbated by high temperatures, extended reaction times, and the presence of excess water and a strong base.

Mitigation Strategies:

  • Reduce Water Content: Change the solvent ratio from 4:1 to 10:1 (organic/water) to disfavor the hydrolytic side reaction.

  • Use a Milder Base: If K₃PO₄ is causing significant protodeboronation, consider switching to K₂CO₃ or KF. This may require longer reaction times or slightly higher temperatures to achieve good conversion of the desired product.[14]

  • Use Boronate Esters: Convert the this compound to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester.[15] These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[15]

  • Anhydrous Conditions: For advanced users, completely anhydrous Suzuki conditions using bases like potassium methoxide (KOMe) or potassium trimethylsilanolate (TMSOK) can be employed with boronate esters to eliminate protodeboronation entirely.[4]

Frequently Asked Questions (FAQs)

  • Q: What is the best palladium precatalyst and ligand combination to start with?

    • A: For this challenging substrate, a modern palladacycle precatalyst is highly recommended for its air stability and high activity.[5] A combination like XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) is an excellent starting point. These catalysts feature the bulky, electron-rich ligands needed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[3]

  • Q: What is the optimal reaction temperature?

    • A: This is highly dependent on the coupling partners and solvent system. A good starting range is 80-110 °C .[5] Reactions in THF are limited by its boiling point (~66 °C), whereas dioxane and toluene allow for higher temperatures, which are often necessary to drive the coupling of challenging substrates to completion.

  • Q: How do I properly degas my reaction mixture?

    • A: The most common and effective method is "sparging." Bubble argon or nitrogen gas through the solvent for 15-30 minutes before adding the catalyst.[4] Alternatively, for smaller scales, three cycles of "freeze-pump-thaw" can be used. After adding all reagents to the reaction flask, seal it, freeze the contents in liquid nitrogen, apply a vacuum, and then thaw under an inert atmosphere.[3]

Visualized Workflows and Mechanisms

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting and optimizing your reaction.

G cluster_results cluster_actions1 cluster_actions2 cluster_actions3 start Reaction Start: This compound Coupling check_conversion Check Conversion by LCMS/TLC start->check_conversion no_reaction No Conversion / Only Starting Material check_conversion->no_reaction 0% low_yield Low Conversion (<50%) check_conversion->low_yield <50% deboronation Protodeboronation (Benzene Side Product) check_conversion->deboronation Side Product success High Conversion (>80%) check_conversion->success >80% poisoning Suspect Catalyst Poisoning - Increase Catalyst Load (2-5 mol%) - Use Bulky Ligand (e.g., XPhos) - Ensure Rigorous Inert Atmosphere no_reaction->poisoning optimize_conditions Optimize Base & Solvent - Switch to K₃PO₄ or Cs₂CO₃ - Screen Solvents (Dioxane/H₂O, Toluene/H₂O) low_yield->optimize_conditions mitigate_deboronation Mitigate Protodeboronation - Reduce H₂O Content - Use Milder Base (KF) - Switch to Boronate Ester (Bpin) deboronation->mitigate_deboronation poisoning->check_conversion Re-run Reaction optimize_conditions->check_conversion Re-run Reaction mitigate_deboronation->check_conversion Re-run Reaction Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) pdII_complex L₂Pd(II)(Ar¹)(X) pd0:e->pdII_complex:w Ar¹-X poisoned_complex LₓPd(0)-Sulfur Complex (Inactive 'Poisoned' Catalyst) pd0->poisoned_complex Catalyst Poisoning oxidative_add Oxidative Addition pdII_biaryl L₂Pd(II)(Ar¹)(Ar²) pdII_complex:e->pdII_biaryl:w Ar²-B(OH)₃⁻ transmetalation Transmetalation pdII_biaryl:s->pd0:s Ar¹-Ar² reductive_elim Reductive Elimination ar1x Ar¹-X boronic Ar²-B(OH)₂ base Base (e.g., K₃PO₄) product Ar¹-Ar² thioether This compound

References

Technical Support Center: Purification Strategies for Products from Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic acid reaction purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying products from reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the work-up and purification of boronic acid reaction products. Each problem is analyzed from a mechanistic standpoint, followed by actionable protocols.

Problem 1: Residual Boronic Acid in the Product

Causality: Boronic acids are often used in excess to drive reactions to completion. Due to their acidic nature and polarity, they can be challenging to separate from the desired product, especially if the product itself has polar functional groups.

Solutions:

Protocol 1: Basic Aqueous Wash (Liquid-Liquid Extraction)

This is the most common and often the first line of defense for removing unreacted boronic acids.

Mechanism: Boronic acids are weakly acidic (pKa ~9) and react with a base to form highly water-soluble boronate salts, which are then extracted into the aqueous phase.[1][2]

Step-by-Step Methodology:

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.[1]

  • Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness: This method is highly effective for products that are stable under basic conditions and have low water solubility.[1] Monitor the pH of the aqueous layer to ensure it remains basic throughout the extraction.

Protocol 2: Scavenger Resins

Scavenger resins are functionalized solid supports that selectively bind to and remove excess reagents or byproducts.[3]

Mechanism: Resins with functional groups like diethanolamine (DEAM) or diol effectively chelate boronic acids, removing them from the solution.[4][5][6] The solid nature of the resin allows for simple filtration to remove the bound impurity.[3]

Step-by-Step Methodology:

  • Following the reaction, filter off any solid catalyst or reagents if necessary.

  • To the crude reaction mixture (dissolved in a suitable solvent), add the appropriate scavenger resin (e.g., SiliaBond DEAM or Diol). The amount of resin will depend on the excess of boronic acid used.

  • Stir the mixture at room temperature for a specified time (typically 1-16 hours, consult manufacturer's guidelines).

  • Monitor the removal of the boronic acid by TLC or LC-MS.

  • Once complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent to recover any non-specifically bound product.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

Data Presentation: Comparison of Common Boronic Acid Scavengers

Scavenger Functional GroupTypical Binding Capacity (mmol/g)Notes
Diethanolamine (DEAM)0.5 - 1.5Highly effective for boronic acid sequestration.[4][7]
Diol0.8 - 1.2Also effective for scavenging boronic acids.[5]
Guanidine1.0 - 1.5A very strong scavenger for acidic compounds, including boronic acids.[5]
Problem 2: Boron-Containing Byproducts (e.g., Boroxines)

Causality: Boronic acids can undergo dehydration, especially upon heating or under acidic conditions, to form cyclic trimers known as boroxines.[8] These byproducts can complicate purification and spectral analysis.

Solution:

Protocol: Hydrolysis of Boroxines

Mechanism: Boroxines are in equilibrium with their corresponding boronic acids. The addition of water can shift this equilibrium back towards the monomeric boronic acid, which can then be removed by a basic wash or other methods.[1]

Step-by-Step Methodology:

  • If boroxine formation is suspected (e.g., the crude material appears oily or sticky), dissolve the crude mixture in a suitable organic solvent.[8]

  • Add a small amount of water to the mixture and stir.

  • Proceed with the standard basic aqueous wash as described in Protocol 1 for removing residual boronic acid.

Problem 3: Difficulty with Chromatographic Purification

Causality: Boronic acids and their esters can be challenging to purify by silica gel chromatography. They may streak, decompose, or irreversibly bind to the silica.[9][10][11] This is due to the Lewis acidic nature of the boron atom interacting with the Lewis basic silanol groups on the silica surface.

Solutions:

Protocol 1: Modified Eluent Systems

Mechanism: Adding a small amount of a modifier to the eluent can improve the chromatographic separation by competing with the analyte for binding sites on the silica or by changing the ionization state of the analyte.[9]

Step-by-Step Methodology:

  • Develop a baseline separation using a standard eluent system (e.g., hexane/ethyl acetate).

  • If streaking or poor separation is observed, add a small amount of a modifier to the eluent.

    • For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.

    • For basic compounds, a small amount of triethylamine or ammonia can be added.[9]

  • Re-evaluate the separation by TLC before attempting column chromatography.

Protocol 2: Boric Acid-Impregnated Silica Gel for Pinacol Esters

Mechanism: The addition of boric acid to the silica gel deactivates the Lewis basic sites, reducing the over-adsorption and degradation of boronic esters.[12][13]

Step-by-Step Methodology:

  • Prepare boric acid-impregnated silica gel by making a slurry of silica gel in a saturated aqueous solution of boric acid, followed by drying.

  • Pack a column with the prepared silica gel.

  • Purify the pinacol boronic ester using flash column chromatography with an appropriate eluent system.[13]

Workflow for Selecting a Purification Strategy

The following diagram provides a decision-making framework for choosing an appropriate purification strategy.

Purification_Strategy start Crude Reaction Mixture is_product_base_stable Is the product stable to base? start->is_product_base_stable basic_wash Perform Basic Aqueous Wash (1-2 M NaOH or Na₂CO₃) is_product_base_stable->basic_wash Yes scavenger_resin Use Boronic Acid Scavenger Resin (e.g., DEAM, Diol) is_product_base_stable->scavenger_resin No is_boronic_acid_removed Is boronic acid removed? basic_wash->is_boronic_acid_removed scavenger_resin->is_boronic_acid_removed chromatography Proceed to Chromatography is_boronic_acid_removed->chromatography Yes is_boronic_acid_removed->chromatography Partially, or other impurities remain crystallization Consider Crystallization/ Recrystallization chromatography->crystallization If solid end Pure Product chromatography->end crystallization->end

Caption: Decision tree for purification strategy selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction has failed or given a low yield. What are the common causes related to the boronic acid?

A1: Several factors related to the boronic acid can lead to a failed reaction:

  • Poor quality or degraded boronic acid: Boronic acids can degrade upon exposure to air and moisture.[8] The formation of boroxines can also affect the stoichiometry and reactivity.[8]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This can be promoted by the presence of water, strong bases, or high temperatures.[1] To mitigate this, consider using anhydrous conditions, a weaker base (e.g., K₂CO₃, Cs₂CO₃), or a protected boronic acid derivative like a MIDA ester or a trifluoroborate salt.[1][14]

  • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[8] Ensure your reaction is properly deoxygenated.

Q2: What is a MIDA boronate, and why would I use it?

A2: A MIDA boronate is a boronic acid protected with N-methyliminodiacetic acid (MIDA). These derivatives are exceptionally stable, often crystalline, air-stable, and compatible with silica gel chromatography.[14] They act as a "slow-release" form of the boronic acid under the reaction conditions, which can minimize side reactions like protodeboronation.[14] The MIDA group can be cleaved under mild aqueous basic conditions to release the free boronic acid if needed.[14]

Q3: Can I use crystallization to purify my product?

A3: Yes, crystallization or recrystallization is an excellent method for purifying solid products.[9][15] The choice of solvent is critical. You may need to screen several solvents or solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[10][16] Trituration with a suitable solvent can also be an effective purification technique.[9]

Q4: I am seeing a significant amount of homocoupling of my aryl halide starting material. How can I minimize this?

A4: Homocoupling of the aryl halide is a common side reaction. It is often promoted by phosphine ligands. If you are observing significant homocoupling, consider switching to a different ligand system or using a ligandless catalyst system if applicable to your substrate. Additionally, ensure that your reaction conditions are not overly harsh, as high temperatures can sometimes promote this side reaction.

Q5: How can I remove the palladium catalyst after the reaction?

A5: Residual palladium can often be removed during the work-up and purification. A standard aqueous work-up can remove some of the palladium salts. During chromatography, palladium often remains at the baseline of the column. For very low levels of palladium, specialized metal scavengers (e.g., silica-supported thiols or amines) can be used. Filtration through a pad of Celite can also help remove some of the precipitated palladium.[17]

References

Technical Support Center: Preventing Homocoupling of (3-(Benzylthio)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted homocoupling of (3-(Benzylthio)phenyl)boronic acid. Our goal is to equip you with the expertise to minimize this side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the homocoupling of this compound.

Q1: What is homocoupling, and why is it a problem with my this compound?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. In your case, two molecules of this compound would react to form 3,3'-bis(benzylthio)-1,1'-biphenyl. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be challenging to separate due to its similar polarity to the target compound.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The homocoupling of aryl boronic acids is primarily promoted by two mechanistic pathways:

  • Oxidative Homocoupling: This is the most common pathway and is mediated by the presence of oxygen in the reaction mixture.[1] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to the coupling of two boronic acid molecules.[2][3]

  • Reductive Homocoupling: This pathway is less common but can occur under certain conditions. It involves the reaction of two aryl boronic acid molecules with a Pd(II) species, leading to the formation of the biaryl product and Pd(0).

Q3: Does the benzylthio group in my boronic acid present any specific challenges?

A3: Yes, the presence of a sulfur-containing functional group like the benzylthio moiety can introduce an additional complication: catalyst poisoning . Sulfur compounds are known to strongly coordinate to palladium catalysts, blocking the active sites and reducing or completely inhibiting catalytic activity.[4][5][6][7][8] This can lead to sluggish or incomplete reactions, and in some cases, may indirectly favor side reactions like homocoupling if the desired cross-coupling is slowed down.

Q4: Can I completely eliminate homocoupling?

A4: While complete elimination can be challenging, it is often possible to reduce the homocoupling byproduct to negligible levels through careful optimization of the reaction conditions. This guide will walk you through the key parameters to control.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section provides a detailed, step-by-step guide to troubleshooting and optimizing your Suzuki-Miyaura coupling reaction to suppress the homocoupling of this compound.

Rigorous Exclusion of Oxygen: The First Line of Defense

As oxidative homocoupling is the predominant pathway, the most critical step is to maintain an inert atmosphere throughout the reaction.

Protocol for Degassing:

  • Solvent Degassing: Before use, thoroughly degas your solvent. The most effective methods are:

    • Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeat this cycle at least three times.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • Reaction Vessel Preparation:

    • Assemble your glassware and flame-dry it under vacuum to remove any adsorbed moisture and oxygen.

    • Allow the glassware to cool to room temperature under a stream of inert gas.

    • Add your solid reagents (aryl halide, base, and catalyst) to the flask.

    • Seal the flask and subject it to several cycles of evacuating the headspace and backfilling with an inert gas.

  • Reagent Addition: Add the degassed solvent and liquid reagents via a syringe or cannula under a positive pressure of inert gas.

Strategic Selection of Catalyst and Ligand

The choice of palladium source and ligand is crucial, especially when dealing with a potentially poisoning sulfur-containing substrate.

  • Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an in-situ reduction step that can sometimes promote homocoupling. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions are optimized for efficient reduction to the active Pd(0) species.

  • Ligands for Sulfur-Containing Substrates: For substrates with a thioether group, electron-rich and bulky phosphine ligands are often recommended. These ligands can promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle more efficiently, outcompeting both homocoupling and catalyst deactivation.

Ligand TypeExamplesRationale
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhosPromote fast oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and good steric bulk, leading to highly active and stable catalysts that can be resistant to poisoning.
Buchwald-type Biarylphosphines DavePhos, JohnPhosHave a proven track record in challenging cross-coupling reactions and can be effective with sulfur-containing substrates.

Experimental Tip: A screening of different ligands is often the most effective way to identify the optimal choice for your specific substrate combination.

The Critical Role of the Base and Solvent System

The choice of base and solvent can significantly influence the rate of the desired reaction versus the side reactions.

  • Base Selection:

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Weaker bases are sometimes preferred to slow down the transmetalation step, which can help to suppress homocoupling.

    • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, but their compatibility with your specific substrates should be verified.

  • Solvent System:

    • Aprotic Solvents: Toluene, dioxane, and THF are standard choices.

    • Protic Co-solvents: The addition of a small amount of water is often necessary to solubilize the base. However, excessive water can sometimes promote homocoupling, so the ratio of organic solvent to water should be carefully optimized.

Fine-Tuning Reaction Parameters
  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize homocoupling. Higher temperatures can accelerate side reactions.

  • Slow Addition of the Boronic Acid: Adding a solution of this compound slowly to the reaction mixture using a syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.

  • Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) can help to ensure that the palladium catalyst preferentially reacts with the aryl halide.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the key mechanisms and a recommended troubleshooting workflow.

Homocoupling_Mechanisms cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)2) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Pd0_homo Pd(0)L_n PdII_homo Pd(II) Species Pd0_homo->PdII_homo Oxidation (O2) Transmetal1_homo Ar'-Pd(II)-L PdII_homo->Transmetal1_homo Transmetalation (Ar'-B(OH)2) Transmetal2_homo Ar'-Pd(II)-Ar' Transmetal1_homo->Transmetal2_homo Second Transmetalation RedElim_homo Ar'-Ar' Transmetal2_homo->RedElim_homo Reductive Elimination RedElim_homo->Pd0_homo Reduction

Caption: Desired Suzuki-Miyaura cycle vs. the undesired oxidative homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Degas Step 1: Implement Rigorous Degassing Protocol Start->Degas Check1 Homocoupling Reduced? Degas->Check1 Ligand Step 2: Screen Bulky, Electron-Rich Ligands Check1->Ligand No Success Successful Optimization Check1->Success Yes Check2 Homocoupling Reduced? Ligand->Check2 Params Step 3: Optimize Base, Solvent, and Temperature Check2->Params No Check2->Success Yes Check3 Homocoupling Reduced? Params->Check3 SlowAdd Step 4: Implement Slow Addition of Boronic Acid Check3->SlowAdd No Check3->Success Yes SlowAdd->Success Yes Consult Consult Further Literature/Support SlowAdd->Consult No

Caption: A systematic workflow for troubleshooting homocoupling in your reaction.

Recommended Starting Protocol for this compound

This protocol is a general starting point and may require further optimization for your specific aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.1 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 eq)

  • Degassed Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed toluene/water solvent mixture via cannula.

  • In a separate flask, dissolve the this compound in a minimum amount of degassed toluene.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Slowly add the boronic acid solution to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with your standard aqueous workup and purification.

Purification Strategies

If homocoupling still occurs to a minor extent, here are some tips for purification:

  • Flash Chromatography: The homocoupled byproduct will likely have a similar Rf to your product. Careful optimization of the solvent system (e.g., using a shallow gradient of a more polar solvent in a non-polar solvent) may be necessary to achieve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the homocoupled impurity.

  • Preparative HPLC: For challenging separations, preparative HPLC may be required.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to minimize the homocoupling of this compound and achieve higher yields and purity in your Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Strategies for Overcoming Sluggish Reactivity of Electron-Rich Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with slow or incomplete cross-coupling reactions involving electron-rich aryl halides. Here, we move beyond standard protocols to provide in-depth, mechanistically driven troubleshooting strategies and field-proven solutions.

Introduction: The Challenge of Electron-Rich Aryl Halides

Electron-rich aryl halides are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The presence of electron-donating groups (EDGs) on the aromatic ring increases the electron density of the carbon-halogen bond. This electronic enrichment significantly slows down the rate-limiting oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond.[1][2][3] A successful reaction hinges on overcoming this initial activation barrier. This guide will walk you through a logical progression of troubleshooting steps to transform your sluggish reactions into efficient and high-yielding transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an electron-rich aryl bromide is stalled. What's the first thing I should change?

A1: The first and often most impactful change is to switch to a more electron-rich and sterically bulky phosphine ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition of electron-rich aryl halides.[4][5][6]

Q2: I'm observing significant amounts of starting material in my Buchwald-Hartwig amination of an electron-rich aryl chloride. Should I increase the temperature?

A2: While increasing the temperature can sometimes help, it can also lead to degradation and side reactions. Before resorting to higher temperatures, consider optimizing your catalyst system. For challenging aryl chlorides, highly active palladium precatalysts combined with specialized ligands are often necessary.[7] Also, ensure your base is strong enough and soluble in the reaction medium.

Q3: In my Heck reaction, I'm getting a mixture of the desired product and hydrodehalogenation of my electron-rich aryl bromide. What causes this?

A3: Hydrodehalogenation is a common side reaction, particularly with electron-rich substrates. It can arise from β-hydride elimination from the Pd(II)-alkyl intermediate.[8][9] To mitigate this, consider using a more sterically hindered ligand, which can disfavor this side pathway. Additionally, optimizing the base and solvent system is crucial.

Q4: Can I use the same conditions for an electron-rich aryl iodide, bromide, and chloride?

A4: No, the reactivity of aryl halides varies significantly. The general trend for reactivity in oxidative addition is I > Br > OTf > Cl.[10][11] Therefore, conditions that work for an aryl iodide will likely be too mild for the corresponding chloride. You will need to employ more forcing conditions (e.g., more active catalyst, higher temperature) for less reactive halides.

In-Depth Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Your reaction between an electron-rich aryl bromide and a boronic acid is showing minimal product formation, with the primary component being unreacted starting material.

Underlying Cause: The electron-donating groups on the aryl halide are deactivating it towards oxidative addition with the Pd(0) catalyst.[12]

Troubleshooting Workflow:

start Low Conversion (Electron-Rich Aryl Halide) ligand Step 1: Ligand Optimization - Switch to bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos) - Consider NHC ligands start->ligand Initial Check base Step 2: Base & Solvent Evaluation - Use a stronger, non-coordinating base (e.g., K3PO4, Cs2CO3) - Ensure adequate solvent polarity (e.g., Toluene, Dioxane, THF) ligand->base If no improvement success Successful Coupling ligand->success If yield improves catalyst Step 3: Catalyst Precursor - Use a well-defined Pd(0) source or a precatalyst (e.g., Pd2(dba)3, Buchwald Palladacycle Precatalysts) base->catalyst If still slow base->success If yield improves boronic_ester Step 4: Boronic Acid Stability - Convert to a more stable boronate ester (e.g., pinacol ester) to prevent protodeboronation catalyst->boronic_ester If side reactions persist catalyst->success If yield improves boronic_ester->success If yield improves fail Re-evaluate Strategy boronic_ester->fail If no improvement

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Detailed Protocol: Ligand Screening Experiment

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your electron-rich aryl halide (1.0 equiv), boronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium catalyst system.

    • Vial A (Control): Pd(PPh₃)₄ (2 mol%)

    • Vial B: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

    • Vial C: Pd(OAc)₂ (2 mol%) with XPhos (4 mol%)

    • Vial D: An appropriate NHC-Pd precatalyst (2 mol%)

  • Reaction: Add degassed solvent (e.g., toluene or dioxane) to each vial. Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the reaction progress in each vial to identify the most effective ligand.

Ligand TypeKey FeatureTypical Application
Buchwald Ligands (e.g., SPhos, XPhos) Sterically bulky and electron-rich biaryl phosphinesGold standard for challenging Suzuki and Buchwald-Hartwig couplings.[4][5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable Pd-complexesHighly effective for cross-coupling of aryl chlorides.[5]
cataCXium® A Hindered di-adamantylalkylphosphineUseful for sterically demanding couplings.[5]
Issue 2: Incomplete Buchwald-Hartwig Amination

You are attempting to couple a primary or secondary amine with an electron-rich aryl chloride, but the reaction does not go to completion.

Underlying Cause: Aryl chlorides are less reactive than bromides and iodides.[10] The combination of an electron-rich system and a less reactive halide makes oxidative addition particularly challenging. Additionally, the choice of base is critical for efficient amine deprotonation and catalyst turnover.

Troubleshooting Workflow:

start Incomplete Amination (Electron-Rich Aryl Chloride) catalyst_system Step 1: Advanced Catalyst System - Use a G3 or G4 Buchwald Precatalyst - Employ a highly active ligand (e.g., BrettPhos) start->catalyst_system Initial Check base_choice Step 2: Base Optimization - Switch to a stronger base (e.g., LHMDS, KHMDS) - Ensure base is anhydrous and soluble catalyst_system->base_choice If no improvement success Complete Amination catalyst_system->success If yield improves solvent_effect Step 3: Solvent Polarity - Evaluate aprotic polar solvents (e.g., DME, t-BuOH) - Solvent can influence catalyst activity and base solubility base_choice->solvent_effect If still slow base_choice->success If yield improves temp Step 4: Temperature Increase - Cautiously increase reaction temperature (e.g., 100-120 °C) solvent_effect->temp If necessary solvent_effect->success If yield improves temp->success If yield improves fail Consider Alternative Synthesis temp->fail If no improvement

Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.

Detailed Protocol: Base and Precatalyst Screening

  • Setup: In a glovebox, prepare reaction tubes. Add the electron-rich aryl chloride (1.0 equiv) and the amine (1.2 equiv).

  • Catalyst and Base Addition:

    • Tube A: Add a G3 Buchwald precatalyst (e.g., XPhos Pd G3) (1 mol%) and NaOt-Bu (1.5 equiv).

    • Tube B: Add the same precatalyst (1 mol%) but use LHMDS (1.5 equiv) as the base.

    • Tube C: Use a different precatalyst (e.g., BrettPhos Pd G4) (1 mol%) with LHMDS (1.5 equiv).

  • Reaction: Add anhydrous, degassed solvent (e.g., DME) to each tube, seal, and heat to the desired temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions to determine the optimal combination of precatalyst and base for your specific substrate.

BasepKa (Conjugate Acid)Common SolventsNotes
NaOt-Bu ~19THF, Dioxane, TolueneCommon, but can have limited solubility.
K₃PO₄ ~12.3Dioxane/Water, TolueneA weaker base, often used in Suzuki couplings.
LHMDS ~26THF, DMEA strong, non-nucleophilic base, often very effective.
Cs₂CO₃ ~10.3THF, Dioxane, DMFA milder base, sometimes effective in hindered systems.

Mechanistic Deep Dive: The Role of Ligands in Oxidative Addition

The oxidative addition of an aryl halide to a Pd(0) center is the crucial, often rate-limiting, step in cross-coupling reactions.[1] For electron-rich aryl halides, this step is energetically unfavorable.

cluster_0 Catalytic Cycle cluster_1 Ligand Influence pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X (Electron-Rich) ligand_effect Bulky, Electron-Donating Ligand (L) pd0->ligand_effect pd2 L-Pd(II)-Ar(X) oa_complex->pd2 Rate-Limiting Step stabilization Stabilizes electron-deficient Pd(II) center ligand_effect->stabilization acceleration Lowers activation energy of oxidative addition stabilization->acceleration

Caption: The influence of ligands on the rate-limiting oxidative addition step.

Bulky, electron-donating ligands, such as the Buchwald-type biaryl phosphines, play a dual role:

  • Steric Bulk: The large size of the ligand promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is more prone to undergo oxidative addition.[13]

  • Electron-Donating Ability: These ligands increase the electron density on the palladium center, making it more nucleophilic and better able to attack the electrophilic carbon of the aryl halide.[1] This electronic push helps to overcome the deactivating effect of the electron-donating groups on the aryl ring.

By rationally selecting a ligand with the appropriate steric and electronic properties, you can effectively "tune" the catalyst's reactivity to match the demands of your challenging electron-rich substrate.[14]

References

Technical Support Center: Stability of Boronic Acids Under Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of boronic acids and their derivatives under basic reaction conditions, a critical aspect of modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Introduction: The Challenge of Boronic Acid Stability

Boronic acids (R-B(OH)₂) are indispensable reagents in organic synthesis due to their versatility, commercial availability, and relatively low toxicity.[1][2][3] However, their stability can be a significant concern, especially under the basic conditions required for many catalytic cycles.[4][5] Several degradation pathways, including protodeboronation, oxidation, and polymerization, can compete with the desired reaction, leading to reduced yields and complex product mixtures.[4][5] This guide aims to provide a clear understanding of these challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in reactions like the Suzuki-Miyaura coupling, and how does it affect the boronic acid?

A base is crucial in the Suzuki-Miyaura coupling primarily for the transmetalation step.[6][7] It activates the boronic acid by converting it into a more nucleophilic boronate species (R-B(OH)₃⁻).[6] This "ate" complex readily transfers its organic group to the palladium center. However, the choice and strength of the base can also accelerate the decomposition of the boronic acid itself.[4][5]

There are two primary pathways for the base's role:

  • Boronate Pathway: The base directly reacts with the boronic acid to form the active boronate.[6]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.[6]

The basic conditions, while necessary for catalysis, can promote undesirable side reactions like protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃).[8]

Q2: My reaction is sluggish, and I'm observing significant decomposition of my boronic acid. What are the likely causes?

Several factors can contribute to this issue:

  • Base Strength and Type: Strong bases like hydroxides (NaOH, KOH) can sometimes lead to side reactions and may not be optimal for all substrates.[6] Weaker bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often preferred as they provide a balance between activating the boronic acid and minimizing degradation.[6]

  • Substrate Instability: Certain classes of boronic acids are inherently unstable, particularly 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[4][5] These are prone to decomposition via protodeboronation, oxidation, and/or polymerization, processes that are often accelerated by heat and base.[4][5]

  • Oxygen Sensitivity: Oxidative degradation is a common pathway for boronic acid decomposition, converting the C-B bond to a C-O bond.[9][10] This is particularly problematic in the presence of reactive oxygen species.[9][10] It is crucial to degas reaction mixtures to remove dissolved oxygen.

  • Solvent Effects: The choice of solvent can influence both the reaction rate and the stability of the boronic acid. Aqueous organic solvent mixtures are common, but the presence of water can facilitate protodeboronation.[8]

Q3: What are the main degradation pathways for boronic acids under basic conditions?

The primary degradation pathways are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene (Ar-H) and boric acid.[8] This process can be accelerated at pH values close to the pKa of the boronic acid.[8]

  • Oxidative Deboronation: This involves the oxidation of the carbon-boron bond, often mediated by reactive oxygen species, to form an alcohol or phenol and boric acid.[9][10]

  • Polymerization/Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] While this is often reversible, it can reduce the concentration of the active monomeric boronic acid in solution.

Below is a diagram illustrating the key equilibrium and degradation pathways.

Boronic_Acid_Pathways cluster_main Boronic Acid Fate in Basic Media Boronic_Acid R-B(OH)₂ (Trigonal) Boronate R-B(OH)₃⁻ (Tetrahedral) Boronic_Acid->Boronate + OH⁻ (Activation) Protodeboronation Protodeboronation (Degradation) Boronic_Acid->Protodeboronation + H₂O Oxidation Oxidative Deboronation (Degradation) Boronic_Acid->Oxidation [O] Transmetalation Productive Pathway (e.g., Suzuki Coupling) Boronate->Transmetalation

Caption: Boronic acid equilibrium and competing reaction pathways under basic conditions.

Q4: How can I improve the stability of my boronic acid during a reaction?

Several strategies can be employed:

  • Use of Protecting Groups: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol esters) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[4][5][11] These protecting groups can be cleaved in situ under the reaction conditions to slowly release the active boronic acid.

  • Slow-Release Strategy: Using stable precursors like MIDA boronates or organotrifluoroborates allows for a slow, controlled release of the boronic acid.[4][5][12] This maintains a low steady-state concentration of the unstable boronic acid, minimizing its decomposition while still allowing the desired coupling reaction to proceed.[12]

  • Optimization of Reaction Conditions:

    • Base Selection: Experiment with milder bases like K₃PO₄ or K₂CO₃.[6]

    • Temperature Control: Lowering the reaction temperature can sometimes slow down decomposition more than the desired reaction.

    • Inert Atmosphere: Rigorously deoxygenate all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to no product yield, starting material consumed 1. Boronic acid decomposition: Protodeboronation or oxidation is occurring faster than the cross-coupling.[4][5] 2. Catalyst deactivation. 1. Confirm boronic acid stability: Run a control experiment with the boronic acid, base, and solvent at the reaction temperature (without the coupling partner and catalyst). Monitor for decomposition by TLC, GC-MS, or NMR. 2. Switch to a more stable boronic acid derivative: Use a corresponding MIDA boronate or trifluoroborate salt.[2][4][5] These offer enhanced stability and allow for slow release. 3. Optimize the base: Screen weaker bases like K₃PO₄, K₂CO₃, or even organic bases for sensitive substrates.[6] 4. Ensure rigorous degassing: Sparge all solvents with an inert gas and use freeze-pump-thaw cycles for highly sensitive reactions.
Inconsistent yields between batches 1. Variable quality of boronic acid: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[4][5] 2. Inconsistent degassing or inert atmosphere. 1. Check the purity of the boronic acid: Use freshly purchased or recently purified material. Consider re-crystallization if necessary. 2. Standardize your reaction setup: Ensure consistent and thorough degassing procedures for every reaction. Use a well-sealed reaction vessel.
Reaction works well with aryl bromides but fails with aryl chlorides 1. Slower oxidative addition: The oxidative addition of palladium to aryl chlorides is slower than to aryl bromides.[2] This longer reaction time allows for more significant boronic acid decomposition.[4][5]1. Employ a slow-release strategy: MIDA boronates are particularly effective with slower-reacting halides like aryl chlorides, as they mitigate the decomposition of the boronic acid over the extended reaction time.[4][5] 2. Use a more active catalyst system: Consider catalyst systems known to be effective for aryl chlorides, which may involve specific phosphine ligands or N-heterocyclic carbenes (NHCs).

Experimental Protocols

Protocol 1: Assessing Boronic Acid Stability Under Basic Conditions

This protocol allows for a quick assessment of a boronic acid's stability under specific basic conditions.

Materials:

  • Boronic acid of interest (1.0 eq)

  • Internal standard (e.g., dodecane, biphenyl; choose one that doesn't react and is easily quantifiable)

  • Chosen base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., dioxane/water 5:1)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial, add the boronic acid, the internal standard, and the base.

  • Add the degassed solvent.

  • Seal the vial and stir the mixture at the intended reaction temperature (e.g., 80 °C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a dilute acidic solution (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or ¹H NMR to quantify the remaining boronic acid relative to the internal standard.

  • Plot the concentration of the boronic acid versus time to determine its decomposition rate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Slow-Release Strategy with MIDA Boronates

This protocol is particularly useful for unstable boronic acids and challenging coupling partners like aryl chlorides.[4][5]

Materials:

  • Aryl or heteroaryl chloride (1.0 eq)

  • MIDA boronate (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Degassed solvent (e.g., dioxane/water 5:1)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the aryl chloride, MIDA boronate, base, and palladium catalyst/ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Slow_Release_Workflow cluster_workflow Slow-Release Cross-Coupling Workflow Start Start with Stable Precursor (MIDA Boronate) Hydrolysis In Situ Hydrolysis (Base, H₂O, Heat) Start->Hydrolysis Release Slow Release of Unstable Boronic Acid Hydrolysis->Release Coupling Rapid Cross-Coupling Release->Coupling Decomposition Decomposition Minimized Release->Decomposition [Low Concentration] Product High Yield of Product Coupling->Product

Caption: Workflow for mitigating boronic acid instability using a slow-release strategy.

References

Technical Support Center: Phosphine Ligand Selection for C-S Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for C-S cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the critical process of selecting the appropriate phosphine ligand. A well-chosen ligand is paramount for achieving high yields, selectivity, and reproducibility in the synthesis of thioethers and other organosulfur compounds. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin rational ligand selection for palladium-catalyzed C-S bond formation.

Q1: What are the primary roles of a phosphine ligand in the C-S coupling catalytic cycle?

A1: Phosphine ligands are crucial for the success of C-S coupling reactions as they modulate the properties of the transition metal catalyst, typically palladium.[1] Their primary functions are:

  • Stabilization: They stabilize the metal center, preventing decomposition into inactive palladium black.[2]

  • Solubilization: They render the metal complex soluble in the organic reaction medium.[3]

  • Reactivity Tuning: Most importantly, they directly influence the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination—through their steric and electronic properties.[3][4] An effective ligand promotes the desired catalytic steps while suppressing unwanted side reactions.

Q2: What are "steric" and "electronic" effects, and how do they impact ligand choice?

A2: These two properties are the fundamental pillars of ligand design and selection.[4]

  • Steric Effects refer to the physical bulk of the ligand. This is often quantified by the Tolman Cone Angle (θ) .[4] Bulky ligands create a sterically crowded environment around the metal center. This bulkiness generally accelerates the reductive elimination step, which is the product-forming step of the catalytic cycle.[3][5] For challenging substrates, such as sterically hindered aryl halides or thiols, bulky ligands are often required.

  • Electronic Effects describe the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands increase the electron density on the metal center.[6] This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][7]

A successful ligand often strikes a balance between being sufficiently electron-rich to promote oxidative addition and bulky enough to encourage reductive elimination.[8]

Q3: What is the significance of the "bite angle" for bidentate phosphine ligands?

A3: The bite angle (ω) is a geometric parameter specific to bidentate (or chelating) ligands, which bind to the metal center at two points.[9] It is the P-M-P angle formed by the two phosphorus atoms and the central metal. Ligands with a rigid backbone, like Xantphos, have a well-defined, wide bite angle.[10][11] A wide bite angle can significantly promote the rate of reductive elimination, leading to more efficient catalyst turnover.[5][12] This is a key reason why ligands like Xantphos and dppf are highly effective in a variety of cross-coupling reactions.[10][13]

Q4: Should I use a monodentate or a bidentate ligand for my C-S coupling reaction?

A4: The choice depends on the specific substrates and desired reaction conditions.

  • Monodentate Ligands: Bulky, electron-rich monodentate phosphines (e.g., P(t-Bu)₃, Buchwald-type biaryl phosphine ligands) are exceptionally effective, especially for coupling unreactive aryl chlorides.[3] They can form highly active, coordinatively unsaturated monoligated Pd(0) species, which are crucial for the catalytic cycle.[14]

  • Bidentate Ligands: Bidentate ligands like Xantphos or DPPF offer greater catalyst stability.[13] The chelate effect reduces ligand dissociation, which can prevent catalyst decomposition at higher temperatures. Their well-defined bite angles can also provide high catalytic activity.[5][9] They are excellent general ligands for a broad range of aryl bromides and iodides.

For initial screening, a bulky monodentate ligand (like an SPhos or XPhos) and a wide bite-angle bidentate ligand (like Xantphos) are excellent starting points.

Troubleshooting Guide

This section provides solutions to common problems encountered during C-S coupling experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Ligand Selection: The ligand may not be active enough for the specific substrate combination (e.g., using PPh₃ for an aryl chloride).Screen Ligands: Test a panel of ligands with varying steric and electronic properties. Start with a bulky, electron-rich monodentate ligand (e.g., a Buchwald ligand) and a wide bite-angle bidentate ligand (e.g., Xantphos).[8] • Match Ligand to Substrate: For electron-poor aryl halides, a more electron-donating ligand is often beneficial. For aryl chlorides, highly active, bulky phosphines are typically required.[3][7]
2. Inactive Catalyst: The palladium source may be old or the phosphine ligand may have oxidized.• Use a fresh, high-purity palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂). • Use an air-stable palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts) which protects the active catalyst until the reaction begins. • Ensure phosphine ligands are stored under an inert atmosphere.
3. Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides in oxidative addition.Switch to a More Active Ligand: This is the most common solution. Use highly electron-rich and sterically demanding ligands like the Buchwald biarylphosphine family or N-heterocyclic carbene (NHC) ligands.[15] • Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition, but monitor for decomposition.
4. Ineffective Base or Solvent: The base may not be strong enough to deprotonate the thiol, or the reagents may have poor solubility.Base Screening: Common bases include NaOt-Bu, K₂CO₃, or Cs₂CO₃. Stronger, non-nucleophilic bases are often required.[13][16] • Solvent Choice: Toluene, dioxane, and THF are common. Ensure all reagents are soluble at the reaction temperature.[16] Use anhydrous, degassed solvents to prevent catalyst deactivation.[17]
Formation of Side Products 1. Homocoupling of Thiol (Disulfide Formation): Oxidation of the thiol starting material.Ensure Inert Atmosphere: Rigorously degas the solvent and maintain a positive pressure of nitrogen or argon throughout the reaction. Oxygen is a common culprit.[18] • Add Reagents Strategically: Add the thiol slowly to the reaction mixture to keep its instantaneous concentration low.
2. Hydrodethiolation or Reduction of Aryl Halide: Side reactions that remove the functional groups from the starting materials.Optimize Ligand: A more robust ligand can sometimes suppress these pathways by accelerating the desired cross-coupling cycle. • Lower Temperature: These side reactions can become more prominent at elevated temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Catalyst Deactivation (Formation of Palladium Black) 1. Ligand Degradation/Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air.Use Air-Stable Ligands/Precatalysts: Buchwald ligands and precatalysts are designed for improved air stability. • Strict Inert Technique: Handle all reagents, especially the ligand and palladium source, in a glovebox or using Schlenk techniques.
2. Incorrect Ligand-to-Metal Ratio: Too little ligand can lead to the formation of unstable, ligand-free palladium species that aggregate. Too much can sometimes inhibit the reaction.[19]Optimize Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point for monodentate ligands. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.

Visualizing Key Concepts

Diagrams can help clarify complex processes. Below are representations of the C-S coupling catalytic cycle and a decision-making workflow for ligand selection.

C_S_Coupling_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex thiol_coord Thiolate Coordination (Base-mediated) pd2_complex->thiol_coord R'-SH, Base (-HX) pd2_thiolate L-Pd(II)(Ar)(SR') thiol_coord->pd2_thiolate red_elim Reductive Elimination pd2_thiolate->red_elim red_elim->pd0 Ar-S-R' (Product)

Caption: The catalytic cycle for Palladium-catalyzed C-S cross-coupling.

Ligand_Selection_Workflow start Start: Define Substrates (Aryl Halide & Thiol) halide_type What is the Aryl Halide? start->halide_type ar_cl Aryl Chloride (Ar-Cl) halide_type->ar_cl Chloride ar_br_i Aryl Bromide/Iodide (Ar-Br / Ar-I) halide_type->ar_br_i Bromide or Iodide ligand_for_cl Use Bulky, Electron-Rich Monodentate Ligand (e.g., Buchwald-type: SPhos, XPhos) ar_cl->ligand_for_cl sterics Are substrates sterically hindered? ar_br_i->sterics optimize Screen & Optimize (Temperature, Base, Solvent) ligand_for_cl->optimize steric_yes Start with Bulky Ligand (e.g., P(t-Bu)3, XPhos) sterics->steric_yes Yes steric_no Start with General Purpose Ligand (e.g., Wide Bite-Angle Bidentate like Xantphos or dppf) sterics->steric_no No steric_yes->optimize steric_no->optimize

Caption: A decision workflow for initial phosphine ligand selection.

Model Experimental Protocol: General Procedure for Pd-Catalyzed C-S Coupling

This protocol provides a general starting point for the coupling of an aryl bromide with a thiol. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Thiol (1.2 mmol, 1.2 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 0.01 mmol, 0.02 equiv Pd)

  • Phosphine Ligand (e.g., Xantphos, 0.022 mmol, 0.022 equiv)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the aryl bromide, palladium source, phosphine ligand, and base to the oven-dried reaction vial.

  • Solvent and Reagent Addition: Add the degassed toluene to the vial, followed by the thiol. The order of addition can sometimes be important; if disulfide formation is a concern, add the thiol last.

  • Reaction Execution: Seal the vial tightly and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[18] Take small aliquots periodically by piercing the septum with a needle.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl thioether.[17]

Comparative Data for Common Phosphine Ligands

The selection of a phosphine ligand is a critical parameter that can dictate the success of a synthetic transformation.[4] The following table summarizes key parameters for common ligands used in C-S coupling.

LigandTypeCone Angle (θ)Bite Angle (ω)Key Characteristics & Typical Applications
P(t-Bu)₃ Monodentate182°N/AVery bulky and electron-rich. Highly active for coupling of challenging substrates, including aryl chlorides. Air-sensitive.[1][3]
SPhos Monodentate (Biaryl)~206° (est.)N/ABuchwald ligand. Extremely bulky and electron-donating. Excellent for sterically hindered substrates and unreactive aryl chlorides.
XPhos Monodentate (Biaryl)~212° (est.)N/ABuchwald ligand. Similar to SPhos, offers high activity for a broad range of C-N and C-S couplings.
dppf Bidentate178°99°Ferrocene backbone. Good general-purpose ligand offering high stability and activity for a range of aryl halides.[5][20]
Xantphos Bidentate178°108°Xanthene backbone. Wide, well-defined bite angle promotes reductive elimination. Excellent for a variety of cross-couplings, including C-S bond formation.[10][11][21]
Josiphos BidentateVariable~100-104°Chiral ferrocenyl ligands. While primarily used for asymmetric catalysis, their high activity makes them effective in non-chiral C-S couplings as well.[20][22]

Note: Cone and bite angles are approximate and can vary based on the measurement method and metal center.[4][9]

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-(Benzylthio)phenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by two key factors:

  • Electronic Effects: The electron density at the carbon atom of the C-B bond is crucial for the transmetalation step, which is often the rate-determining step of the catalytic cycle. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, potentially retarding the reaction rate.

  • Steric Effects: The steric bulk of substituents, particularly those in the ortho position, can significantly hinder the approach of the boronic acid to the palladium complex, thereby impeding the transmetalation step and reducing the overall reaction rate.

Unraveling the Electronic Nature of the Benzylthio Group

The benzylthio (-SCH₂Ph) group is a sulfur-containing substituent whose electronic influence on the aromatic ring is a nuanced interplay of inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can participate in resonance with the aromatic π-system, resulting in an electron-donating resonance effect (+R).

In the context of electrophilic aromatic substitution, which shares mechanistic parallels with the transmetalation step of the Suzuki coupling, the resonance effect of thioethers is generally considered to be dominant, making them ortho-, para-directing and activating groups. Therefore, for the purpose of this analysis, the benzylthio group will be considered as a net electron-donating group.

Reactivity Comparison of (Benzylthio)phenyl)boronic Acid Isomers

Based on the foundational principles of steric and electronic effects, we can predict the relative reactivity of the ortho-, meta-, and para-isomers of (benzylthio)phenyl)boronic acid in the Suzuki-Miyaura coupling.

(4-(Benzylthio)phenyl)boronic Acid (para-isomer): The Most Reactive

The para-isomer is anticipated to be the most reactive of the three. The benzylthio group at the para-position exerts its electron-donating resonance effect most effectively, increasing the electron density at the ipso-carbon (the carbon bearing the boronic acid group). This enhanced nucleophilicity facilitates the crucial transmetalation step. Furthermore, the substituent is remote from the reaction center, imposing no steric hindrance.

(3-(Benzylthio)phenyl)boronic Acid (meta-isomer): Intermediate Reactivity

In the meta-isomer, the electron-donating resonance effect of the benzylthio group does not directly extend to the ipso-carbon. The primary electronic influence at this position will be the weak electron-withdrawing inductive effect of the sulfur atom. Consequently, the nucleophilicity of the aryl group will be lower than that of the para-isomer but likely greater than that of the ortho-isomer, where steric effects dominate. The meta-positioning of the substituent ensures minimal steric hindrance.

(2-(Benzylthio)phenyl)boronic Acid (ortho-isomer): The Least Reactive

The ortho-isomer is predicted to be the least reactive due to significant steric hindrance. The bulky benzylthio group in close proximity to the boronic acid moiety will impede the approach of the palladium complex, thereby slowing down the transmetalation step. This steric impediment is often the overriding factor in the reactivity of ortho-substituted phenylboronic acids, frequently leading to significantly lower yields and requiring more forcing reaction conditions compared to its meta and para counterparts. While the electron-donating effect of the benzylthio group is present, it is unlikely to overcome the substantial steric barrier.

Summary of Predicted Reactivity

IsomerPosition of -SCH₂PhDominant Electronic Effect at Ipso-CarbonSteric HindrancePredicted Reactivity
para 4-+R (Electron-donating)MinimalHigh
meta 3--I (Weakly electron-withdrawing)MinimalModerate
ortho 2-+R (Electron-donating)SignificantLow

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To experimentally validate the predicted reactivity trend, a standardized Suzuki-Miyaura coupling reaction can be performed with each isomer. The following protocol provides a general framework.

Reaction Scheme:

Figure 1. A flowchart illustrating the relationship between isomer structure, dominant electronic and steric effects, and predicted reactivity in Suzuki-Miyaura coupling.

suzuki_cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-(C₆H₄-R) Oxidative_Addition->Transmetalation (R-C₆H₄)-B(OH)₂ Base Reductive_Elimination Ar-(C₆H₄-R) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)

The Boron Sentinel: A Senior Application Scientist's Guide to 11B NMR for Monitoring Boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the ability to precisely monitor the progress of chemical reactions is paramount. This is particularly true for reactions involving boronic acids, a versatile class of compounds whose utility in everything from pharmaceuticals to advanced materials is rapidly expanding. The formation of boronate esters, a key transformation of boronic acids, is often a dynamic and reversible process, demanding an analytical technique that can provide real-time, quantitative insights without perturbing the reaction equilibrium.

While traditional methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) have their merits, they often fall short in providing a complete, in-situ picture of boronic acid reactions. This guide will provide an in-depth comparison of analytical techniques, making a compelling case for the adoption of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as the superior method for monitoring these critical transformations. We will delve into the fundamental principles of ¹¹B NMR, provide actionable experimental protocols, and present data-driven comparisons to empower you to make informed decisions in your laboratory.

The Analytical Challenge: Why Monitoring Boronic Acid Reactions Demands a Specialized Approach

Boronic acid reactions, particularly the formation of boronate esters with diols, are often equilibrium-driven. This means that sampling for offline analysis can inadvertently shift the equilibrium, leading to an inaccurate representation of the reaction state. Furthermore, the structural similarity between the starting boronic acid and the resulting boronate ester can make chromatographic separation and quantification challenging. An ideal monitoring technique should be:

  • Non-invasive: Capable of analyzing the reaction mixture directly without altering its composition.

  • Quantitative: Providing accurate measurements of the concentration of reactants, intermediates, and products over time.

  • Structurally informative: Offering insights into the chemical environment of the key atoms involved in the transformation.

  • Real-time: Enabling the continuous tracking of reaction kinetics.

¹¹B NMR Spectroscopy: A Direct Window into the World of Boron

Boron possesses a magnetically active nucleus, ¹¹B (spin I = 3/2, 80.1% natural abundance), making it directly observable by NMR spectroscopy.[1][2] The true power of ¹¹B NMR in monitoring boronic acid reactions lies in the dramatic change in the chemical environment of the boron atom as it transitions from a trigonal planar (sp²) hybridized state in the boronic acid to a tetrahedral (sp³) hybridized state in the boronate ester.[1][3] This change in hybridization results in a significant and predictable upfield shift in the ¹¹B NMR chemical shift, providing a clear and unambiguous signal for both the starting material and the product.

The Causality Behind the Chemical Shift:

The ¹¹B nucleus in a trigonal planar boronic acid is relatively deshielded, resulting in a downfield chemical shift typically in the range of δ 26 to 30 ppm.[4] Upon reaction with a diol to form a tetrahedral boronate ester, the boron atom becomes more shielded due to the increased electron density from the coordinating oxygen atoms. This increased shielding causes the ¹¹B NMR signal to shift significantly upfield, to a region between δ 1 to 7 ppm.[4] This large chemical shift dispersion allows for the clear resolution of signals from the boronic acid and the boronate ester, enabling straightforward quantification by integrating the respective peak areas.

Comparative Analysis: ¹¹B NMR vs. Conventional Techniques

To truly appreciate the advantages of ¹¹B NMR, a direct comparison with other commonly used analytical methods is essential.

Feature¹¹B NMR SpectroscopyHPLC/UPLCGCLC-MS
Analysis Mode In-situ / Real-timeOfflineOfflineOffline
Sample Preparation Minimal (dissolution in deuterated solvent)Often requires quenching, dilution, and filtrationOften requires derivatization for non-volatile compoundsOften requires quenching, dilution, and filtration
Quantification Inherently quantitative with proper parametersRequires calibration curves for each analyteRequires calibration curves for each analyteCan be quantitative with appropriate internal standards and calibration
Structural Information Direct observation of the boron center, providing information on hybridization stateIndirect, based on retention timeIndirect, based on retention timeProvides mass-to-charge ratio, confirming identity
Equilibrium Perturbation Minimal to none for in-situ measurementsHigh potential to shift equilibrium upon samplingHigh potential to shift equilibrium upon sampling and during sample workupHigh potential to shift equilibrium upon sampling
Speed of Analysis Rapid (minutes per spectrum)Slower (minutes to tens of minutes per run)Slower (minutes to tens of minutes per run)Slower (minutes per run)
Limitations Lower sensitivity compared to MS; requires a dedicated NMR spectrometer. Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[1]Co-elution can be an issue; method development can be time-consumingLimited to volatile and thermally stable compoundsMatrix effects can suppress ionization; quantification can be complex

As the table illustrates, ¹¹B NMR emerges as a uniquely powerful tool for the real-time, quantitative, and non-invasive monitoring of boronic acid reactions.

Visualizing the Workflow: From Reaction to Real-Time Data

The following diagram outlines the streamlined workflow for monitoring a boronic acid reaction using in-situ ¹¹B NMR spectroscopy.

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Reactants Boronic Acid + Diol + Solvent NMR_Tube Transfer to Quartz NMR Tube Reactants->NMR_Tube Dissolve Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire Time-course ¹¹B NMR Spectra Spectrometer->Acquisition Automated Processing Process Spectra (FT, Phasing, Baseline) Acquisition->Processing Integration Integrate Signals (Boronic Acid & Boronate Ester) Processing->Integration Kinetics Plot Concentration vs. Time Integration->Kinetics

Caption: In-situ ¹¹B NMR reaction monitoring workflow.

Experimental Protocol: A Step-by-Step Guide to In-Situ ¹¹B NMR Monitoring

This protocol provides a robust framework for monitoring a generic boronic acid esterification reaction.

Objective: To quantitatively monitor the conversion of a phenylboronic acid to its corresponding boronate ester in real-time.

Materials:

  • Phenylboronic acid

  • Diol (e.g., catechol or pinacol)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Quartz NMR tubes (5 mm)

  • NMR Spectrometer equipped with a broadband probe

Procedure:

  • Reaction Setup: In a clean, dry vial, accurately weigh the phenylboronic acid and the diol.

  • Sample Preparation: Dissolve the reactants in a known volume of deuterated solvent (typically 0.6-0.7 mL) directly in the vial. For quantitative analysis, the addition of an internal standard that does not react with the components and has a non-overlapping signal can be considered.[5]

  • Transfer to NMR Tube: Carefully transfer the solution to a quartz NMR tube. The use of quartz tubes is crucial to avoid the broad background signal from borosilicate glass that can interfere with the broad boron signals.[1]

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum of the starting material mixture before initiating the reaction (if the reaction is not instantaneous at room temperature). This will serve as your t=0 reference.

  • Reaction Initiation: If the reaction requires heating, place the NMR tube in the pre-heated spectrometer. The reaction can also be initiated by the addition of a catalyst or reagent directly into the NMR tube, followed by rapid mixing.

  • NMR Acquisition:

    • Set up a series of 1D ¹¹B NMR experiments to be acquired automatically over the desired reaction time.[5]

    • Key Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment is usually sufficient.

      • Spectral Width (SW): A typical spectral width for ¹¹B NMR is 200-300 ppm, centered around 0 ppm.[5]

      • Acquisition Time (AQ): 0.1 - 0.2 seconds.[5]

      • Relaxation Delay (D1): To ensure accurate quantification, set the relaxation delay to at least 5 times the longest T₁ of the boron nuclei being observed.

      • Number of Scans (NS): This will depend on the concentration of your sample. Start with 64-128 scans and adjust as needed to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a line broadening (LB) of 10-50 Hz to improve the signal-to-noise ratio of the inherently broad boron signals.[5]

    • Fourier transform, phase, and baseline correct each spectrum in the time-course series.

    • Integrate the well-resolved signals corresponding to the starting boronic acid (e.g., ~δ 30 ppm) and the product boronate ester (e.g., ~δ 5-10 ppm).

    • Calculate the relative concentrations of the species at each time point from the integral values.

    • Plot the concentration of the reactant and product as a function of time to obtain the reaction profile and determine the reaction kinetics.

Advanced Application: Enhancing Resolution with Fluoride Coordination

In complex reaction mixtures where signals may overlap, a clever technique involving the addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), can be employed.[3][6] Fluoride coordinates with both the boronic acid and the boronate ester to form trifluoroborate and fluoroboronate species, respectively. These new species often have distinct and well-resolved chemical shifts in the ¹¹B NMR spectrum, facilitating more accurate quantification.[3][6]

Fluoride_Coordination cluster_nmr ¹¹B NMR Spectra BA Boronic Acid (sp²) TFB Trifluoroborate BA->TFB + F⁻ Overlapping Potentially Overlapping Signals BE Boronate Ester (sp³) FBE Fluoroboronate Ester BE->FBE + F⁻ Resolved Well-Resolved Signals

Caption: Fluoride coordination for improved ¹¹B NMR signal resolution.

Conclusion: Embracing Certainty in Boronic Acid Chemistry

For the modern researcher striving for efficiency, accuracy, and a deep mechanistic understanding of their chemical systems, ¹¹B NMR spectroscopy is not just an alternative but an essential tool for monitoring boronic acid reactions. Its ability to provide real-time, quantitative, and structurally informative data without perturbing the reaction sets it apart from conventional offline techniques. By adopting the principles and protocols outlined in this guide, you can unlock a new level of control and insight into your boronic acid chemistry, accelerating discovery and innovation in your field.

References

A Researcher's Guide to the Computational Analysis of Electronic Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development and materials science, the phenylboronic acid scaffold is a subject of profound interest. Its derivatives are pivotal in applications ranging from glucose sensing to cross-coupling reactions and targeted drug delivery. The key to unlocking their potential lies in understanding and modulating their electronic properties. The strategic placement of substituent groups on the phenyl ring allows for the fine-tuning of these properties, directly influencing reactivity, acidity, and intermolecular interactions.

This guide provides an in-depth, comparative analysis of computational methods used to predict and rationalize the electronic characteristics of substituted phenylboronic acids. We move beyond a mere recitation of protocols to explain the causality behind methodological choices, ensuring a robust and validated approach for researchers, chemists, and drug development professionals.

The Foundation: Why Computational Analysis is Essential

Experimental characterization of every new derivative is a time- and resource-intensive endeavor. Computational analysis, primarily through quantum mechanical calculations, offers a powerful, predictive framework to screen candidates and gain deep mechanistic insights. By accurately modeling molecules in silico, we can dissect how different functional groups alter the distribution of electrons, thereby influencing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's reactivity and electronic behavior.[1]

Selecting the Right Tool: A Comparison of Computational Methods

The accuracy of any computational prediction is contingent on the chosen theoretical model. For molecules like substituted phenylboronic acids, a balance of accuracy and computational cost is paramount.

  • Density Functional Theory (DFT): This is the undisputed workhorse for systems of this size. DFT methods, particularly those using hybrid functionals like B3LYP, provide an excellent compromise between accuracy and computational demand. They are adept at capturing the subtle electronic effects of various substituents. The choice of basis set is also critical; Pople-style basis sets like 6-311++G(d,p) are well-suited as they include diffuse functions (the "++") to describe lone pairs and polarization functions (the "(d,p)") to account for non-spherical electron distributions, both of which are relevant for the boronic acid moiety and common substituents.

  • Hartree-Fock (HF) Theory: As a precursor to DFT, HF theory provides a foundational, ab initio approach. However, it systematically neglects electron correlation, a key aspect of electron-electron interaction. While computationally faster than DFT, its predictions of orbital energies can be less accurate. It is often used for initial geometry optimizations or when a qualitative picture is sufficient.

  • Semi-Empirical Methods (e.g., AM1, PM3): These methods are the fastest but least accurate. They employ parameters derived from experimental data to simplify calculations. Their utility is primarily for very large molecules or high-throughput virtual screening where trends, rather than precise values, are the main objective.

For the purposes of this guide, and in line with common research practice, we will focus on DFT with the B3LYP functional as the gold standard for generating reliable, quantitative data.[2][3]

The Impact of Substituents: A Data-Driven Comparison

The electronic nature of a substituent dictates its effect on the phenyl ring's electron density. We can broadly classify substituents as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) donate electron density to the ring. This has a destabilizing effect on the frontier orbitals, raising the energy of both the HOMO and LUMO.[4] Consequently, the HOMO-LUMO gap often decreases, suggesting increased reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the ring. This stabilizes the frontier orbitals, lowering the energy of both the HOMO and LUMO.[4][5]

The table below presents DFT-calculated (B3LYP/6-311++G(d,p)) electronic properties for a series of para-substituted phenylboronic acids, illustrating these trends.

Substituent (at para position)Group TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H(Reference)-6.98-1.215.77
-NH₂Strong EDG-6.25-0.955.30
-OCH₃Moderate EDG-6.61-1.105.51
-CNModerate EWG-7.45-1.895.56
-NO₂Strong EWG-7.72-2.345.38

Data Analysis: The data confirms the theoretical expectations. The strong electron-donating -NH₂ group raises the HOMO energy significantly (from -6.98 eV to -6.25 eV) compared to the unsubstituted acid. Conversely, the strong electron-withdrawing -NO₂ group lowers the LUMO energy substantially (from -1.21 eV to -2.34 eV). These shifts in orbital energies are the quantum mechanical basis for the altered chemical properties of the derivatives.

Visualizing the Concepts

Diagrams provide a clear, conceptual framework for understanding both the computational process and its results.

G cluster_workflow Validated Computational Workflow mol_build 1. Build 3D Structure of Substituted Phenylboronic Acid geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Finds the lowest energy conformation. mol_build->geom_opt freq_calc 3. Frequency Calculation Verifies a true energy minimum (no imaginary frequencies). geom_opt->freq_calc Self-Validation Step sp_calc 4. Single-Point Calculation Computes electronic properties on the final, stable geometry. freq_calc->sp_calc prop_analysis 5. Data Analysis (HOMO/LUMO Energies, Charges, etc.) sp_calc->prop_analysis

Caption: A self-validating workflow for computational analysis of electronic properties.

G edg LUMO HOMO ref LUMO HOMO ref:f0->edg:f0 ref:f1->edg:f1 ewg LUMO HOMO ref:f0->ewg:f0 ref:f1->ewg:f1 edg_label Electron-Donating Group (e.g., -NH₂) ref_label Unsubstituted (Reference) ewg_label Electron-Withdrawing Group (e.g., -NO₂)

References

Boronic Acids Versus Boronic Esters in Suzuki Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent—typically a boronic acid or a boronic ester—is a critical decision that profoundly influences reaction efficiency, yield, and overall practicality.[3][4] This guide provides a comprehensive comparison of these two classes of reagents, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic challenges.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the boronic acid versus boronic ester debate lies a classic chemical trade-off between reactivity and stability.[3][4]

Boronic Acids: Generally, boronic acids are the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[3][4][5] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3][6] However, this reactivity comes at the cost of stability. Boronic acids are prone to decomposition through pathways like protodeboronation and oxidation, particularly under the aqueous basic conditions often employed in these reactions.[3][4] This instability can compromise their shelf-life and ultimately impact reaction yields.[3][4] Another challenge with boronic acids is their tendency to form cyclic anhydride trimers, known as boroxines, upon dehydration, which can complicate stoichiometry and reactivity.

Boronic Esters: In contrast, boronic esters, such as the widely used pinacol esters, offer significantly enhanced stability.[3][4][7] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3][4][7] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[3][7] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[3] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[3][8]

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

The efficacy of both boronic acids and esters is rooted in the palladium-catalyzed cycle. A simplified representation of this cycle is crucial for understanding the nuances of each reagent class.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Protocol1 start Start reagents Combine Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Base (e.g., K₂CO₃, 2.0 mmol) in a reaction flask. start->reagents solvent Add Solvent (e.g., Toluene/Water 4:1, 5 mL) and degas the mixture. reagents->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere. solvent->catalyst reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS. catalyst->reaction workup Cool to room temperature, add water, and extract with an organic solvent. reaction->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

References

A Comparative Guide to the Stability of MIDA Boronates versus Free Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable building blocks. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, relies heavily on the utility of these organoboron compounds. However, a significant challenge that frequently confronts researchers is the inherent instability of many free boronic acids.[1][2][3] This guide provides an in-depth comparison of the stability of N-methyliminodiacetic acid (MIDA) boronates against their free boronic acid counterparts, supported by mechanistic insights and experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

The Underlying Instability of Free Boronic Acids

The utility of boronic acids is often hampered by their limited stability, which can complicate their storage, purification, and use in reactions.[1][3] This instability stems from several key structural and electronic features:

  • Lewis Acidity: The boron atom in a free boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it Lewis acidic. This vacancy makes the C-B bond susceptible to cleavage, particularly protodeboronation, especially under acidic or basic conditions or in the presence of nucleophiles.[2][4]

  • Dehydration to Boroxines: Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible but can complicate reaction stoichiometry and characterization.

  • Chromatographic Instability: Many boronic acids, especially those containing sensitive functional groups, are prone to decomposition on silica gel, making chromatographic purification challenging or impossible.[5]

  • Inherent Lability: Certain classes of boronic acids, including many 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable and can decompose significantly upon storage on the benchtop.[1][3]

These stability issues necessitate that many boronic acids be prepared immediately before use, a significant constraint in multistep synthesis and library generation.

MIDA Boronates: A Structurally-Reinforced Solution

To address the limitations of free boronic acids, the Burke group developed N-methyliminodiacetic acid (MIDA) boronates as exceptionally stable, yet synthetically versatile, surrogates.[2][4] The remarkable stability of MIDA boronates is a direct consequence of their unique three-dimensional structure.

The trivalent MIDA ligand chelates the boron atom through its nitrogen and two carboxylate oxygens. This intramolecular coordination rehybridizes the boron center from a reactive, planar sp² state to a stable, tetrahedral sp³ state, effectively shielding the vacant p-orbital.[2] This structural change deactivates the boron's Lewis acidity, rendering the MIDA boronate inert to many conditions that would degrade a free boronic acid.[2][4]

The key advantages conferred by this protective mechanism are:

  • Exceptional Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture when stored on the benchtop.[5][6][7]

  • Universal Chromatographic Compatibility: Unlike many boronic acids and even other surrogates like trifluoroborates, MIDA boronates are universally stable to silica gel chromatography, allowing for easy purification and reaction monitoring by TLC.[5][6][7][8]

  • Broad Chemical Resistance: MIDA boronates exhibit remarkable stability across a wide range of synthetic conditions, including exposure to strong acids (e.g., TfOH) and potent oxidants (e.g., Jones conditions), under which free boronic acids and other boronic esters readily decompose.[5][8][9]

workflow MIDA Stable MIDA Boronate (R-B(MIDA)) Base Add aq. Base (e.g., K₃PO₄, H₂O) Hydrolysis Slow Hydrolysis (Controlled Release) MIDA->Hydrolysis Base->Hydrolysis Initiates UnstableBA Unstable Boronic Acid (R-B(OH)₂) [Low Concentration] Hydrolysis->UnstableBA Coupling Suzuki-Miyaura Catalytic Cycle (Pd, Ar-X) UnstableBA->Coupling Immediate Consumption Product Coupled Product (R-Ar) Coupling->Product stability_test cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Interpretation start Weigh ~50 mg of Free Boronic Acid & its MIDA Boronate vials Place each in a separate, open glass vial start->vials storage Store side-by-side on the lab bench (ambient conditions) vials->storage timepoint At T = 0, 1, 3, 7, 14 days... storage->timepoint sample Take a small sample (~2-3 mg) from each vial timepoint->sample dissolve Dissolve in a deuterated solvent (e.g., DMSO-d₆) sample->dissolve nmr Acquire ¹H NMR spectrum dissolve->nmr analysis Integrate characteristic peaks relative to an internal standard or observe appearance of decomposition peaks nmr->analysis conclusion Plot % Purity vs. Time to compare stability profiles analysis->conclusion

References

A Senior Application Scientist's Guide to Aryl Thioether Synthesis: Modern Alternatives to the Suzuki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the C–S Bond and the Need for a Diverse Toolkit

The aryl thioether moiety is a privileged scaffold in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and high-performance materials. Consequently, the efficient and reliable construction of the carbon-sulfur (C–S) bond is of paramount importance to researchers in both academic and industrial settings. While the Nobel Prize-winning Suzuki-Miyaura reaction is a titan in the realm of C–C bond formation, its application to C–S coupling is less straightforward. The primary challenge lies in the propensity of sulfur-containing compounds to act as poisons for palladium catalysts, often leading to sluggish reactions, catalyst deactivation, and inconsistent yields.

This guide provides an in-depth, comparative analysis of the principal modern alternatives for aryl thioether synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, explain the rationale behind experimental choices, and provide validated, step-by-step procedures for the Buchwald-Hartwig C–S coupling, the revitalized Ullmann condensation, and emerging metal-free strategies. Our goal is to equip you with the expert knowledge required to select the optimal method for your specific synthetic challenge.

At a Glance: Comparative Overview of Key C–S Coupling Methods

The selection of a synthetic method is a strategic decision based on factors including substrate scope, functional group tolerance, reaction conditions, and cost. The table below provides a high-level comparison of the leading methodologies.

FeatureBuchwald-Hartwig CouplingUllmann CondensationMetal-Free (SNAr)
Metal/Catalyst Palladium / Phosphine LigandCopper / N- or O-based LigandNone
Aryl Substrate Ar-I, Ar-Br, Ar-Cl, Ar-OTfAr-I, Ar-BrElectron-deficient Ar-F, Ar-Cl
Sulfur Source Aliphatic & Aromatic ThiolsAromatic & Aliphatic ThiolsAliphatic & Aromatic Thiols
Typical Temp. 80 – 120 °C100 – 200 °CRoom Temp. – 100 °C
Key Advantages Broadest substrate scope, high functional group tolerance, well-understood.[1][2]Low-cost metal catalyst, operationally simple.[3]Avoids toxic/costly metals, mild conditions, simple purification.[4][5]
Key Limitations Cost of Pd and ligands, sensitivity to air/moisture.Often requires high temperatures, limited scope for unactivated halides.[3][6]Limited to electron-deficient aryl halides, may require strong base.

The Buchwald-Hartwig C–S Coupling: The Gold Standard of Versatility

First reported as an extension of their seminal amination reaction, the Buchwald-Hartwig C–S coupling has become the preeminent method for aryl thioether synthesis due to its remarkable reliability and expansive scope.[1][7] The reaction's power lies in its meticulously designed catalyst system, where a palladium precursor is activated by a specialized, sterically hindered phosphine ligand.

Mechanistic Rationale: The Role of the Ligand

The catalytic cycle is a well-orchestrated sequence of steps where the ligand is not a mere spectator but an active controller of reactivity.[1][8] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are crucial. Their size promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the initial oxidative addition step with the aryl halide. Furthermore, this steric bulk facilitates the final, product-releasing reductive elimination step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition Thiolate_Complex Ar-Pd(II)(L)-SR OA_Complex->Thiolate_Complex Ligand Exchange (Deprotonation) HX_Base [Base-H]X OA_Complex->HX_Base Thiolate_Complex->Pd0 Reductive Elimination ArSR Ar-S-R Thiolate_Complex->ArSR ArX Ar-X ArX->OA_Complex RSH R-SH + Base RSH->OA_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig C–S coupling.

Field-Proven Experimental Protocol

This protocol is a robust starting point for the coupling of an aryl bromide with an aliphatic thiol.

System Validation: This self-validating system relies on an inert atmosphere to protect the sensitive Pd(0) catalyst. The choice of a strong, non-nucleophilic base (NaOt-Bu) ensures efficient deprotonation of the thiol without competing side reactions. Toluene is an excellent solvent as it is non-coordinating and has a suitable boiling point.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; 0.03 mmol, 3 mol%)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Thiol (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu; 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under a strong flow of argon, add Pd(OAc)₂, Xantphos, and NaOt-Bu to an oven-dried Schlenk flask equipped with a magnetic stir bar. The solid mixture may change color as the initial complex forms.

  • Reagent Addition: Add the aryl bromide, followed by the toluene.

  • Thiol Addition: Add the thiol via syringe. Causality Note: The thiol is often added last to minimize its interaction with the palladium precursor before the active catalyst is fully formed.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 100-110 °C.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS analysis of small aliquots. Reactions are typically complete within 4-24 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

The Ullmann Condensation: A Cost-Effective Classic, Reimagined

The Ullmann reaction is the classic method for C–S bond formation, traditionally involving the coupling of an aryl halide with a thiolate using stoichiometric copper powder at very high temperatures.[3] Modern protocols have transformed this reaction into a truly catalytic and far more practical process by incorporating ligands that stabilize the copper catalyst and accelerate the reaction, allowing for significantly milder conditions.[6][9]

Mechanistic Considerations

The modern ligand-assisted Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[10] A ligand, often a simple and inexpensive N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, coordinates to the Cu(I) salt. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reaction with the thiolate followed by reductive elimination yields the aryl thioether and regenerates the active Cu(I) catalyst.

Field-Proven Experimental Protocol

This protocol details a ligand-accelerated Ullmann coupling, which is more economical than palladium-catalyzed methods and avoids the harsh conditions of the classic procedure.

System Validation: The use of a polar aprotic solvent like DMF or DMSO is key, as it helps to solubilize the copper salts and ionic intermediates. K₂CO₃ is an effective and inexpensive base for deprotonating the thiol. The ligand is essential for catalytic turnover at lower temperatures.

Materials:

  • Copper(I) Iodide (CuI; 0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA; 0.2 mmol, 20 mol%)

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Thiol (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (3 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a sealable reaction tube, add CuI, K₂CO₃, the aryl iodide, and a magnetic stir bar.

  • Solvent and Reagent Addition: Add DMF, followed by the thiol and the DMEDA ligand via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a pre-heated oil bath at 110-130 °C. Causality Note: While milder than classic Ullmann conditions, temperatures above 100 °C are typically required to drive the reaction to completion.

  • Monitoring: Stir vigorously for 12-24 hours. Monitor consumption of the starting material by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with a large volume of water (30 mL) and extract with ethyl acetate or MTBE (3 x 20 mL). The aqueous wash is crucial for removing the DMF and inorganic salts. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Metal-Free C–S Coupling: The Green Chemistry Frontier

The drive to develop more sustainable synthetic methods has led to a surge of interest in metal-free cross-coupling reactions.[4][5][11] For aryl thioether synthesis, the most common metal-free approach is a nucleophilic aromatic substitution (SNAr) reaction. This method is particularly effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho or para positions.

Mechanistic Principle: The SNAr Pathway

The SNAr mechanism is a two-step addition-elimination process. The thiolate anion, a potent nucleophile, attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second, typically rate-determining step, the leaving group is expelled, restoring aromaticity and forming the final product.

SNAr_Workflow Start Select Substrates Aryl_Halide Aryl Halide: Must have strong electron-withdrawing group(s) (e.g., -NO2, -CN) Start->Aryl_Halide Thiol Thiol (Ar-SH or R-SH) Start->Thiol Base Select Base: Strong, non-nucleophilic (e.g., K2CO3, t-BuOK) Start->Base Solvent Select Solvent: Polar Aprotic (e.g., DMSO, DMF) Start->Solvent Reaction Combine & Heat (if necessary) Aryl_Halide->Reaction Thiol->Reaction Base->Reaction Solvent->Reaction Product Aryl Thioether Product Reaction->Product

Caption: Workflow for a metal-free SNAr C–S coupling reaction.

Field-Proven Experimental Protocol

This protocol is effective for coupling an activated aryl fluoride with a thiol.

System Validation: DMSO is an ideal solvent as its high polarity stabilizes the charged Meisenheimer intermediate, accelerating the reaction. A strong base like potassium tert-butoxide is used to quantitatively generate the nucleophilic thiolate anion. Aryl fluorides are often excellent substrates as fluorine is a poor leaving group in SN2 reactions but is highly activating for SNAr.

Materials:

  • Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene; 1.0 mmol, 1.0 equiv)

  • Thiol (1.1 mmol, 1.1 equiv)

  • Potassium tert-butoxide (t-BuOK; 1.5 mmol, 1.5 equiv)

  • Anhydrous DMSO (4 mL)

Step-by-Step Methodology:

  • Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol in DMSO. Cool the solution in an ice bath. Add the t-BuOK portion-wise with stirring. Causality Note: This pre-formation of the thiolate ensures the nucleophile is readily available for the subsequent addition step.

  • Reagent Addition: Once the base has fully dissolved, add the activated aryl fluoride to the solution.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (50-80 °C) may be required for less activated substrates.

  • Monitoring: The reaction is often accompanied by a distinct color change. Monitor for the disappearance of the aryl fluoride by TLC. These reactions are typically rapid, often complete in 1-4 hours.

  • Workup & Purification: Pour the reaction mixture into ice-water (50 mL) to precipitate the product and quench the base. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol or hexanes. If the product is an oil, extract with an organic solvent like ethyl acetate. The product is often pure enough after filtration, but can be recrystallized or purified by column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of aryl thioethers is a mature field with a rich selection of robust and reliable methods. For maximum scope and tolerance of sensitive functional groups, the Buchwald-Hartwig coupling remains the undisputed champion, albeit at a higher cost. For more cost-sensitive applications, particularly with simpler aryl iodides and bromides, the modern Ullmann condensation offers an excellent, economically viable alternative. Finally, for specific cases involving electron-poor aromatics, metal-free SNAr provides the greenest and most straightforward approach.

The choice of method is a strategic one, guided by the principles outlined in the workflow below. By understanding the mechanism, advantages, and practical considerations of each of these powerful reactions, the modern synthetic chemist is well-equipped to tackle any C–S bond-forming challenge.

Decision_Tree Start START: Need to Synthesize Ar-S-R Q1 Is the Aryl Halide Electron-Deficient (e.g., NO2, CN groups)? Start->Q1 Q2 Are Cost and Metal Residue Major Concerns? Q1->Q2 No Method_SNAr Use Metal-Free SNAr Protocol Q1->Method_SNAr Yes Q3 Are Substrates Simple (Ar-I/Br) & Conditions Can Be Harsher? Q2->Q3 Yes Method_BH Use Buchwald-Hartwig C-S Coupling Q2->Method_BH No (Need max scope/ mildest conditions) Method_Ullmann Use Ligand-Assisted Ullmann Condensation Q3->Method_Ullmann Yes Q3->Method_BH No (Complex substrates or functional groups)

Caption: Decision-making guide for selecting a C–S coupling methodology.

References

A Comparative Guide to Kinetic Studies of Substituted Arylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. While the reaction is known for its versatility and functional group tolerance, a deep understanding of its kinetics is paramount for optimization, mechanistic elucidation, and robust scale-up. This guide provides a comparative analysis of the kinetic profiles of substituted arylboronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols for kinetic monitoring. We will explore the causal relationships behind experimental choices, ensuring a scientifically rigorous and practical approach to these studies.

The Mechanistic Landscape of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A thorough understanding of this cycle is crucial for interpreting kinetic data.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar¹-X) rate-determining step* TM_intermediate Ar¹-Pd(II)L₂-Ar² OA_complex->TM_intermediate Transmetalation (Ar²-B(OR)₂ + Base) TM_intermediate->Pd0 Reductive Elimination (Ar¹-Ar²) Product Ar¹-Ar² ArylHalide Ar¹-X ArylBoronic Ar²-B(OR)₂ Base Base caption *The rate-determining step can vary based on reaction conditions.

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While oxidative addition is often considered the rate-determining step, particularly with less reactive aryl chlorides, the transmetalation step can become rate-limiting, especially when considering the electronic effects of substituents on the arylboronic acid.[4][5][6] The choice of base also plays a critical role, not only in activating the boronic acid but also potentially altering the rate-determining step of the reaction.[7][8][9]

The Influence of Substituents on Arylboronic Acid Reactivity: A Comparative Analysis

The electronic nature of the substituent on the arylboronic acid has a profound impact on the rate of the Suzuki-Miyaura coupling. This is primarily due to the substituent's effect on the nucleophilicity of the aryl group being transferred during the transmetalation step. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the reaction rate, while electron-withdrawing groups (EWGs) tend to decrease it.[4][7][10]

This relationship can be quantitatively assessed using a Hammett plot, which correlates the logarithm of the relative reaction rate (log(kX/kH)) with the substituent constant (σ). A negative slope (ρ value) in the Hammett plot for the reaction of substituted arylboronic acids indicates that electron-donating groups accelerate the reaction, which is consistent with the buildup of positive charge at the reaction center in the transition state of the rate-determining step (transmetalation).

Table 1: Comparative Kinetic Data for the Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole

Substituent (p-X-C₆H₄B(OH)₂)Substituent Constant (σₚ)Relative Initial Rate (krel)
-OCH₃-0.272.8
-CH₃-0.171.9
-H0.001.0
-Cl+0.230.6
-CN+0.660.2
-NO₂+0.780.1

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[4][11]

The data in Table 1 clearly demonstrates that arylboronic acids bearing electron-donating substituents, such as methoxy and methyl groups, exhibit faster reaction rates compared to the unsubstituted phenylboronic acid. Conversely, those with electron-withdrawing substituents like chloro, cyano, and nitro groups show significantly slower rates. This trend underscores the importance of the electronic nature of the arylboronic acid in the transmetalation step.

Methodologies for Kinetic Monitoring: A Comparative Overview and Protocols

Accurate kinetic analysis of Suzuki-Miyaura reactions requires robust and reliable monitoring techniques. The choice of method depends on factors such as the nature of the reactants and products, the reaction timescale, and the available instrumentation. Here, we compare the most common techniques and provide detailed protocols.

Kinetic_Workflow cluster_monitoring Monitoring Techniques cluster_offline cluster_insitu Start Reaction Setup (Inert Atmosphere) Initiation Initiate Reaction (t=0) (e.g., Catalyst Addition) Start->Initiation Monitoring Reaction Monitoring Initiation->Monitoring Offline Offline Analysis (Quenched Aliquots) Monitoring->Offline InSitu In-Situ Analysis (Real-time) Monitoring->InSitu Data_Analysis Data Analysis (Concentration vs. Time) Kinetics Determine Rate Law and Rate Constants Data_Analysis->Kinetics HPLC HPLC / UPLC-MS Offline->HPLC GC GC-MS Offline->GC NMR NMR Spectroscopy InSitu->NMR Raman Raman Spectroscopy InSitu->Raman

Figure 2: General experimental workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for monitoring the progress of Suzuki-Miyaura reactions due to its high accuracy, reproducibility, and ability to separate complex mixtures.[12][13]

Protocol 1: Kinetic Monitoring by HPLC

  • Reaction Setup: In a thermostated reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 1.0 mmol), substituted arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in the chosen degassed solvent system (e.g., 10 mL of toluene/water 4:1).

  • Initiation: Stir the mixture until a homogeneous solution or suspension is formed. Initiate the reaction (t=0) by adding the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the catalytic cycle.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Data Analysis: Plot the concentration of the limiting reactant and the product as a function of time. The initial reaction rate can be determined from the initial slope of the product formation curve. The reaction order can be determined by methods such as the initial rates method or by fitting the concentration-time data to integrated rate laws.[14][15][16][17][18]

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful non-invasive technique that allows for real-time monitoring of reaction kinetics without the need for sampling and quenching.[19][20][21][22] This method provides detailed structural information and can help identify reaction intermediates.

Protocol 2: In-Situ NMR Kinetic Monitoring

  • Sample Preparation: In an NMR tube, dissolve the aryl halide, substituted arylboronic acid, base, and an internal standard in a deuterated solvent. If the reaction requires elevated temperatures, use a high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆).

  • Instrument Setup: Place the NMR tube in the spectrometer and allow it to reach the desired reaction temperature. Acquire initial shims and a reference spectrum before initiating the reaction.

  • Initiation: Inject a small volume of a concentrated solution of the palladium catalyst into the NMR tube and mix rapidly. This marks the start of the reaction (t=0).

  • Data Acquisition: Immediately begin acquiring a series of 1D spectra (e.g., ¹H or ¹⁹F NMR if applicable) at regular time intervals. Use a pseudo-2D experiment or an automated acquisition loop.

    • Key Parameters: A short acquisition time and a minimal number of scans (e.g., 1-4) are crucial to ensure good time resolution. The recycle delay (d1) should be set to at least 5 times the longest T₁ of the protons of interest for accurate quantification.

  • Data Processing: Process the array of spectra. For each time point, integrate the signals corresponding to the starting materials, product, and internal standard.

  • Data Analysis: Calculate the concentrations of the species at each time point from the integral values. Plot the concentration versus time data to determine the reaction rate and order as described for the HPLC method.

Table 2: Comparison of Kinetic Monitoring Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
HPLC/UPLC-MS High accuracy and precision, excellent for complex mixtures, high throughput.[13]Requires sampling and quenching, potential for reaction perturbation.Quantitative reaction profiling, optimization studies, and determination of reaction orders.
In-Situ NMR Non-invasive, real-time data, provides structural information, can detect intermediates.[19][20]Lower sensitivity than HPLC, requires deuterated solvents, can be challenging for very fast reactions.Mechanistic investigations, identifying intermediates, and studying reactions with significant structural changes.
In-Situ Raman Non-invasive, no sample preparation required, can be used for heterogeneous mixtures.[23]Can be affected by fluorescence, requires species to be Raman active.Real-time monitoring of solid-state or heterogeneous reactions, process analytical technology (PAT).

The Critical Role of Ligands and Bases in Reaction Kinetics

The choice of phosphine ligand and base can dramatically influence the kinetics of the Suzuki-Miyaura coupling.

  • Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, generally accelerate the rates of both oxidative addition and reductive elimination.[3][6][15][24] They promote the formation of the catalytically active monoligated Pd(0) species and facilitate the dissociation of the product from the palladium center.[15] The use of these advanced ligands can often enable the coupling of less reactive aryl chlorides and sterically hindered substrates.

  • Bases: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[8][9][14][25] Stronger bases can lead to faster rates, but the choice of base must be compatible with the functional groups present in the substrates. The pKa of the boronic acid and the choice of base are intricately linked, with the optimal base often depending on the specific boronic acid being used.[8]

Conclusion: A Data-Driven Approach to Understanding Suzuki-Miyaura Kinetics

The kinetic study of substituted arylboronic acid coupling reactions is a multifaceted endeavor that provides invaluable insights for reaction optimization and mechanistic understanding. By systematically investigating the electronic effects of substituents, employing appropriate kinetic monitoring techniques, and carefully selecting ligands and bases, researchers can gain precise control over this powerful synthetic transformation. The comparative data and detailed protocols presented in this guide serve as a robust framework for designing and executing kinetic studies, ultimately enabling the development of more efficient and reliable Suzuki-Miyaura coupling reactions in the fields of pharmaceutical and materials science.

References

comparative study of boronic acid derivatives in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Study of Boronic Acid Derivatives in Natural Product Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of natural product synthesis. Among the vast arsenal of synthetic methodologies, reactions involving boronic acid derivatives have emerged as exceptionally powerful tools.[1][2] Their versatility, functional group tolerance, and the stereochemical control they offer have made them indispensable in the construction of complex molecular architectures.[3][4][5] This guide provides a comparative analysis of common boronic acid derivatives, focusing on their relative stability, reactivity, and applications in the synthesis of natural products. We will delve into the mechanistic nuances of key transformations, provide experimental data to support our comparisons, and present detailed protocols for their practical implementation.

Introduction: The Rise of Boronic Acids in Complex Synthesis

Boronic acids and their ester derivatives have revolutionized the field of organic synthesis, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][6] Their utility extends far beyond this single transformation, encompassing a wide range of reactions crucial for the assembly of natural products. These organoboron compounds are generally stable, readily prepared, and environmentally benign, making them highly attractive reagents for complex multi-step syntheses.[7][8]

The fundamental trade-off in selecting a boronic acid derivative lies in the balance between reactivity and stability.[9] Boronic acids themselves are often highly reactive but can be prone to decomposition pathways like oxidation and protodeboronation.[9][10] Boronate esters, on the other hand, offer enhanced stability, facilitating purification and handling, but sometimes at the cost of reduced reaction rates.[9]

This guide will compare the most common classes of boronic acid derivatives used in natural product synthesis:

  • Boronic Acids (RB(OH)₂): The parent compounds, known for their high reactivity.

  • Pinacol Boronate Esters (RBpin): The most widely used boronic acid surrogates, offering a good balance of stability and reactivity.[11]

  • N-methyliminodiacetic acid (MIDA) Boronate Esters (RBMIDA): Exceptionally stable derivatives that can withstand a wide range of reaction conditions, allowing for late-stage functionalization.[12]

  • Chiral Boronic Esters: Employed in asymmetric synthesis to control the stereochemical outcome of reactions.[13][14][15]

Comparative Analysis of Boronic Acid Derivatives

The choice of boronic acid derivative is dictated by the specific demands of the synthetic route. Factors such as the desired reactivity, the need for stability to certain reagents, and the requirement for stereocontrol all play a crucial role.

Stability and Handling

The stability of a boronic acid derivative is paramount, especially in multi-step syntheses where the boron-containing intermediate must endure various reaction conditions.

DerivativeStructureRelative StabilityKey Characteristics
Boronic Acid R-B(OH)₂LowSusceptible to oxidation and protodeboronation.[9] Often used immediately after preparation.
Pinacol Boronate Ester (Bpin) R-B(O₂C₂Me₄)ModerateGenerally stable to chromatography and storage.[9][16] Can undergo hydrolysis under certain conditions.[7][11]
MIDA Boronate Ester R-B(N(Me)(CH₂CO₂)₂)HighExceptionally stable to a wide range of anhydrous reaction conditions, including strongly basic and oxidizing environments.[12] Requires specific conditions for deprotection.[17][18]
Chiral Boronic Esters e.g., PinanediolVariableStability is influenced by the chiral auxiliary. Pinanediol esters are known for their high stability.[5][16]

Expert Insight: The exceptional stability of MIDA boronates has made them invaluable for iterative cross-coupling strategies, allowing for the sequential introduction of different functionalities without premature reaction of the boronic acid moiety. This "slow-release" strategy has been a game-changer in the synthesis of complex molecules.

Reactivity in Key Transformations

The reactivity of boronic acid derivatives is most commonly compared in the context of the Suzuki-Miyaura cross-coupling reaction. However, their utility extends to other important transformations as well.

This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.

General Reaction Scheme:

Suzuki_Miyaura R-B(OR)₂ Boronic Acid/Ester R-R' Coupled Product R-B(OR)₂->R-R' R'-X Organohalide/Triflate R'-X->R-R' Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->R-R' Base Base Base->R-R'

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data:

Boronic Acid DerivativeCoupling PartnerCatalystBaseSolventYield (%)Reference
Phenylboronic Acid4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O95[12]
Phenylboronic Acid Pinacol Ester4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O88[12]
Phenyl MIDA Boronate4-IodoanisolePd(OAc)₂/SPhosK₃PO₄THF/H₂O92 (after deprotection)[17][18]

Expert Insight: While boronic acids are generally more reactive, the in-situ hydrolysis of boronate esters to the corresponding boronic acids is often the rate-determining step in the catalytic cycle.[7] For MIDA boronates, a distinct deprotection step is required to release the free boronic acid for subsequent coupling.[18]

Chiral boronic esters are instrumental in controlling stereochemistry during C-C bond formation. The Matteson homologation is a classic example, allowing for the stereospecific introduction of a carbon unit.[4][5]

Matteson Homologation Workflow:

Matteson_Homologation start Chiral Boronic Ester step1 Reaction with (Dihalomethyl)lithium start->step1 step2 Nucleophilic Displacement step1->step2 product Homologated Chiral Boronic Ester step2->product

Caption: Key steps in the Matteson homologation.

The choice of the chiral diol auxiliary is critical for achieving high diastereoselectivity. Pinanediol is a commonly used and highly effective chiral director.[5]

Experimental Protocols

To provide a practical context for the discussed concepts, we present detailed experimental protocols for the preparation and use of different boronic acid derivatives.

Protocol: Synthesis of a Pinacol Boronate Ester via Miyaura Borylation

This protocol describes the synthesis of an aryl pinacol boronate ester from an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • [Pd(dppf)Cl₂] (0.03 mmol)

  • Potassium acetate (KOAc) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, B₂pin₂, [Pd(dppf)Cl₂], and KOAc.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling using a MIDA Boronate Ester

This protocol outlines the two-step, one-pot deprotection and coupling of a MIDA boronate ester.

Materials:

  • Aryl MIDA boronate (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (3.0 mmol)

  • THF (4 mL)

  • Water (1 mL)

Procedure:

  • Deprotection: In a flask, dissolve the aryl MIDA boronate in THF. Add an aqueous solution of NaOH (1 M, 2.0 mmol) and stir at room temperature for 1-2 hours to effect deprotection.

  • Coupling: To the resulting solution of the boronic acid, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • De-gas the mixture with a stream of argon for 10 minutes.

  • Heat the reaction to 65 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Case Study: The Role of Boronic Acid Derivatives in the Synthesis of Marine Natural Products

The synthesis of complex marine natural products often presents significant synthetic challenges due to their intricate stereochemistry and dense functionalization. Boronic acid chemistry has been instrumental in overcoming these hurdles. For instance, the Matteson homologation has been successfully applied in the synthesis of polyketide fragments of marine-derived molecules.[4]

Logical Flow of a Hypothetical Marine Natural Product Synthesis Fragment:

Natural_Product_Synthesis Start Simple Chiral Boronic Ester Matteson1 Matteson Homologation 1 Start->Matteson1 Intermediate1 Elongated Chiral Boronic Ester Matteson1->Intermediate1 Matteson2 Matteson Homologation 2 Intermediate1->Matteson2 Intermediate2 Further Elongated Chiral Boronic Ester Matteson2->Intermediate2 Suzuki Suzuki-Miyaura Coupling Intermediate2->Suzuki Fragment Complex Polyketide Fragment Suzuki->Fragment

Caption: Iterative use of boronic ester chemistry in synthesis.

Conclusion and Future Outlook

Boronic acid derivatives are firmly established as indispensable reagents in the synthesis of natural products. The choice between a boronic acid, a pinacol ester, a MIDA ester, or a chiral derivative is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. The ongoing development of new boronic acid reagents and novel transformations promises to further expand their utility in tackling ever more complex molecular targets. The continued exploration of their applications will undoubtedly lead to new and innovative solutions for the synthesis of biologically active molecules, ultimately benefiting the fields of medicine and drug discovery.

References

A Senior Application Scientist's Guide to Validating Product Structure with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise structure of a biopharmaceutical product is not merely an analytical exercise; it is a foundational requirement for ensuring safety, efficacy, and regulatory compliance. The complexity of biologic drugs, such as monoclonal antibodies (mAbs), means they are not single chemical entities but heterogeneous mixtures of molecules.[1] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing an unparalleled depth of information to confirm identity, characterize heterogeneity, and ensure manufacturing consistency.[1][2]

This guide offers an in-depth comparison of HRMS with other analytical alternatives, supported by experimental insights and protocols. It is designed to explain not just how to perform these analyses, but why specific experimental choices are made, empowering you to build robust, self-validating analytical systems.

Section 1: The Pillars of HRMS for Unambiguous Structural Validation

The power of modern HRMS, particularly with analyzers like the Orbitrap, lies in its ability to deliver high performance across three key metrics simultaneously.[3][4] Understanding these pillars is crucial to appreciating why HRMS provides such a high degree of confidence in structural assignments.

  • Mass Accuracy: This refers to the closeness of a measured mass to its true, calculated mass.[3] It is typically expressed in parts-per-million (ppm). Modern HRMS instruments routinely achieve sub-ppm mass accuracy, which dramatically reduces the number of possible elemental compositions for a given molecule, thereby increasing the certainty of identification.[5][6][7] For example, a 5 ppm mass accuracy for an ion at m/z 400 means the measured value is within 0.002 m/z of the actual value.[5]

  • Resolving Power: Resolution is the ability of a mass spectrometer to distinguish between two peaks with a very small mass difference.[3][5] High resolving power is critical for separating an analyte's signal from isobaric interferences, especially in complex biological matrices.[3] For large molecules like mAbs, high resolution is necessary to resolve different glycoforms or other post-translational modifications (PTMs) that result in small mass shifts.[8]

  • Isotopic Fidelity: HRMS instruments can accurately measure the relative abundance of different isotopes within a molecule. This isotopic pattern acts as a secondary confirmation of the elemental composition, further enhancing the confidence of identification.

These three pillars work in synergy. High mass accuracy narrows down potential formulas, high resolution ensures the measured mass is free from interference, and isotopic fidelity confirms the elemental composition. This trifecta makes HRMS a uniquely powerful tool for primary structure validation.

Section 2: A Comparative Overview: HRMS vs. Orthogonal Methods

While HRMS is a cornerstone of structural validation, a comprehensive characterization strategy, as outlined in regulatory guidelines like ICH Q6B, relies on multiple, orthogonal techniques.[2][9][10][11][12] Each method provides a different piece of the structural puzzle.

TechniqueInformation ProvidedKey StrengthsKey Limitations
High-Resolution Mass Spectrometry (HRMS) Primary sequence, PTM identification & localization, disulfide bond mapping, glycoprofiling, intact & subunit mass.High sensitivity, speed, specificity, provides site-specific information for modifications.[1][13]Provides limited information on higher-order structure (3D conformation).
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level 3D structure in solution, protein dynamics, protein-ligand interactions.Provides detailed information on conformation and dynamics in a solution state.[14][15]Requires large amounts of pure sample, limited to smaller proteins (<40 kDa), complex data analysis.[14]
X-ray Crystallography High-resolution, static 3D structure in a crystalline state.The "gold standard" for atomic-resolution 3D structures; no size limit.[15][16]Requires protein crystallization which can be a major bottleneck; provides a static picture, not solution dynamics.[14][16]
Edman Degradation N-terminal amino acid sequencing.Historically important for direct sequencing.Limited to ~30-50 residues from the N-terminus, cannot identify PTMs, slow and requires significant sample.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet).Provides a rapid assessment of global secondary structure and folding.Low resolution, does not provide site-specific information.

Section 3: The Foundational Workflow: Peptide Mapping for Primary Sequence Confirmation

Peptide mapping is the gold-standard HRMS workflow for confirming the primary amino acid sequence and identifying PTMs.[1][9][17][18] The strategy is to digest the large protein into smaller, more manageable peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][19]

Core Logic of the Peptide Mapping Workflow

The diagram below illustrates the logical flow of a typical peptide mapping experiment, a cornerstone of biopharmaceutical characterization as mandated by guidelines like ICH Q6B.[2]

G Figure 1: Standard Peptide Mapping Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Denature Denaturation & Reduction (Unfolds protein, breaks S-S bonds) Alkyl Alkylation (Prevents S-S bond reformation) Denature->Alkyl Digest Enzymatic Digestion (e.g., Trypsin cleaves at Lys/Arg) Alkyl->Digest LC LC Separation (Separates peptides by hydrophobicity) Digest->LC MS1 MS1 Full Scan (HRMS) (Measures accurate mass of peptides) LC->MS1 MS2 MS2 Fragmentation (Tandem MS) (Fragments peptides for sequencing) MS1->MS2 Search Database Search (Matches MS2 spectra to theoretical peptides) MS2->Search Confirm Sequence Confirmation (Verify >95% sequence coverage) Search->Confirm PTM PTM Identification & Localization (Identify mass shifts and fragment ions) Confirm->PTM Report Generate Report PTM->Report

A standard workflow for protein primary structure validation.
Detailed Experimental Protocol: Tryptic Peptide Mapping of a Monoclonal Antibody

This protocol outlines the steps for a standard peptide mapping experiment.

  • Denaturation, Reduction, and Alkylation:

    • Reconstitute 100 µg of the mAb in a denaturing buffer (e.g., 6 M Guanidine-HCl).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool to room temperature and add Iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free cysteine residues.

    • Causality: Denaturation is essential to expose all parts of the protein to the enzyme. Reduction and alkylation ensure that disulfide-linked peptides are analyzed individually, simplifying the resulting chromatogram and spectra.[18]

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion-friendly buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column to remove the denaturant and excess reagents.

    • Add sequencing-grade Trypsin at a 1:20 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 4-16 hours.

    • Causality: Trypsin is chosen for its high specificity, cleaving C-terminal to Arginine (R) and Lysine (K) residues. This predictability is critical for database search algorithms to match experimental data to the theoretical protein sequence.[19]

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reverse-phase C18 column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes).[17]

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire a high-resolution full scan (e.g., R=120,000 at m/z 200) to accurately measure the mass-to-charge ratio (m/z) of the eluting peptides.

    • MS2 Scans: Isolate the top 5-10 most intense ions from the MS1 scan and fragment them. Acquire high-resolution MS/MS spectra (e.g., R=30,000) to generate sequence-specific fragment ions.

  • Data Analysis:

    • Use a specialized software platform (e.g., BioPharmaView™, Biologics Explorer) to process the raw data.[17][20]

    • The software will match the experimental MS/MS spectra against a theoretical digest of the expected protein sequence.[19]

    • The goal is to achieve >95% sequence coverage, confirming the identity and primary structure of the protein.

    • Investigate any unexpected mass shifts to identify and localize potential PTMs or sequence variants.

Section 4: Deep Dive: Choosing the Right Fragmentation Technique

Tandem MS (MS/MS) is the engine of sequence confirmation. The choice of fragmentation technique is a critical experimental decision that depends on the specific information required.

The Logic of Fragmentation Selection

Different fragmentation methods cleave different bonds within a peptide, providing complementary information. The choice is driven by the analytical goal, particularly whether the focus is on sequence coverage or preserving labile PTMs.

G Figure 2: Decision Tree for Fragmentation Method Selection Start What is the primary analytical goal? Goal_Seq Maximize Sequence Coverage (Primary Structure Confirmation) Start->Goal_Seq Goal_PTM Preserve & Localize Labile PTMs (e.g., Phosphorylation, Glycosylation) Start->Goal_PTM CID_HCD Use Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) Goal_Seq->CID_HCD ETD_ECD Use Electron Transfer/Capture Dissociation (ETD/ECD) Goal_PTM->ETD_ECD Why_CID Why? These methods cleave the peptide backbone (b- and y-ions), providing robust sequence information. CID_HCD->Why_CID Why_ETD Why? These 'gentler' methods cleave the N-Cα bond (c- and z-ions), leaving fragile PTMs intact on the side chains. ETD_ECD->Why_ETD

Selecting the optimal fragmentation technique for MS/MS.
Comparison of Fragmentation Techniques

TechniqueFragmentation MechanismPrimary Fragment IonsKey ApplicationCausality & Rationale
Collision-Induced Dissociation (CID) Collision with inert gas (e.g., N₂, Ar)b, yRoutine peptide sequencing.A robust, well-understood "workhorse" method that provides excellent sequence coverage for standard tryptic peptides.[19][21][22]
Higher-Energy C-trap Dissociation (HCD) Collision with inert gas in the HCD cell (Orbitrap-specific)b, yHigh-resolution MS/MS for confident fragment identification.Provides higher fragmentation efficiency and better low-mass ion detection compared to traditional ion trap CID, improving sequence coverage.
Electron Transfer Dissociation (ETD) Ion-ion reaction with fluoranthene radical anionsc, zCharacterization of labile PTMs (phosphorylation, glycosylation), analysis of larger peptides.[21][22][23][24]ETD cleaves the peptide backbone while leaving PTMs on the amino acid side chains intact, which would otherwise be lost with CID/HCD.[23][25]
Electron Capture Dissociation (ECD) Capture of low-energy electronsc, z"Top-down" and "middle-down" analysis of large peptides and intact proteins.Similar to ETD, preserves fragile modifications. Traditionally limited to FT-ICR instruments but becoming more accessible.[23]

While CID is often sufficient for confirming sequence identity, a comprehensive analysis, especially for complex glycoproteins or phosphorylated proteins, often benefits from using both CID and ETD.[21] The combination can increase the average peptide sequence coverage significantly.[21][22]

Section 5: Ensuring Trustworthiness: A Self-Validating System

The trustworthiness of HRMS data hinges on rigorous system suitability and calibration protocols. Without these, high resolution and mass accuracy are meaningless.

  • Mass Calibration: HRMS instruments must be calibrated regularly.

    • External Calibration: The instrument is calibrated using a standard mixture before sample analysis. This can provide mass accuracy within <5 ppm.[4][6]

    • Internal Calibration (Lock Mass): A known background ion or an infused standard is monitored during the analytical run, and its mass is used to correct for any drift in real-time. This can improve mass accuracy to <2 ppm.[6][7]

  • System Suitability Testing: Before analyzing a batch of samples, a standard protein digest (e.g., BSA or a mAb standard) should be run. Key metrics like sequence coverage, retention time stability, and mass accuracy for known peptides must meet pre-defined acceptance criteria. This verifies that the entire system (LC, MS, and column) is performing optimally.

  • Data Validation: The use of stable-isotope-labeled synthetic peptides corresponding to expected modifications can be spiked into samples.[26] The co-elution and identical fragmentation pattern of the endogenous peptide and its labeled standard provide the highest level of confidence for the identification and quantification of critical quality attributes.[26]

Conclusion

High-Resolution Mass Spectrometry is more than just an analytical technique; it is a comprehensive platform for the definitive structural validation of biopharmaceutical products. Its ability to provide precise mass, resolve complex mixtures, and elucidate sequence and modification data from the peptide to the intact protein level is unmatched.[1][8] By understanding the fundamental principles, choosing the appropriate experimental workflows and fragmentation techniques, and embedding rigorous validation checks, researchers and drug developers can harness the full power of HRMS. This approach not only satisfies regulatory expectations for thorough characterization but also builds a deep, foundational understanding of the product, ensuring its quality, safety, and efficacy from development to market.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-(Benzylthio)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost precision and safety. The proper disposal of specialized reagents like (3-(Benzylthio)phenyl)boronic acid is not merely a procedural task; it is a critical component of responsible research, safeguarding laboratory personnel, the integrity of ongoing experiments, and the environment. This guide provides a detailed, authoritative framework for the disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundational step in managing its disposal. According to its Safety Data Sheet (SDS), this compound presents multiple health risks that dictate its handling and disposal as hazardous waste[1]. The causality here is direct: the inherent chemical properties of the substance define the necessary containment and disposal pathway.

A failure to recognize these hazards can lead to acute health effects from exposure or unintended, dangerous chemical reactions if mixed with incompatible waste streams. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

Table 1: GHS Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Source: Fluorochem Safety Data Sheet, 2024.[1]

These classifications mandate that this compound be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular municipal trash. [2] Such actions can lead to the contamination of water systems and non-compliance with environmental regulations.

Personnel Protection and Engineering Controls

Before initiating any disposal procedures, the implementation of appropriate safety measures is paramount. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize any potential for exposure.

Engineering Controls: All handling of this compound, including weighing, solution preparation, and waste collection, must be conducted within a certified chemical fume hood. This is the primary engineering control designed to capture and exhaust dust and vapors, preventing respiratory exposure, a key risk identified by the H335 classification.

Personal Protective Equipment (PPE): The selection of PPE is directly informed by the GHS hazard statements. The following table outlines the minimum required PPE for handling this compound's waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust, addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Protective Clothing A fully buttoned lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask).Recommended when handling the solid form, especially if there is a risk of generating dust, to prevent respiratory irritation (H335).

Step-by-Step Disposal Protocol

The overarching principle for the disposal of this compound is to manage it as a segregated, hazardous waste stream. The goal is to safely contain the chemical for collection by a licensed hazardous waste disposal facility.

Experimental Workflow: Waste Segregation and Collection

The following protocol outlines the procedural steps for collecting different forms of waste containing this compound.

A. Solid Waste (Unused Reagent, Contaminated Weighing Paper, etc.)

  • Preparation: In a chemical fume hood, designate a specific, sealable hazardous waste container for solid this compound waste.

  • Collection: Carefully place all solid waste, including unused or expired reagent and any contaminated consumables (e.g., weighing paper, contaminated gloves, absorbent pads from minor spills), directly into the designated solid waste container.

  • Containment: Ensure the container is securely sealed when not in use. This is a critical step to prevent the release of dust and to comply with EPA regulations regarding open waste containers.

B. Liquid Waste (Solutions containing the compound)

  • Preparation: Designate a separate, sealable, and chemically compatible (e.g., HDPE or glass) container for liquid hazardous waste.

  • Collection: Using a funnel to prevent spills, carefully pour all solutions containing this compound into the designated liquid waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, acids, or bases, can lead to dangerous reactions.

  • Containment: Keep the liquid waste container tightly sealed at all times except when adding waste.

C. Sharps Waste (Contaminated Needles, Pipettes, etc.)

  • Collection: Place any contaminated sharps into a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Segregation: Do not mix chemical sharps waste with biohazardous sharps waste.

The logical flow for proper disposal is visualized in the diagram below, emphasizing safety and compliance at each stage.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Segregation cluster_containment Phase 3: Containerization cluster_storage Phase 4: Labeling & Storage cluster_disposal Phase 5: Final Disposal assess_hazards Assess Hazards (Review SDS) [H302, H315, H319, H335] don_ppe Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood solid_waste Solid Waste (Unused reagent, contaminated gloves) prep_hood->solid_waste Generate Waste liquid_waste Liquid Waste (Solutions) prep_hood->liquid_waste Generate Waste sharps_waste Sharps Waste (Contaminated pipettes) prep_hood->sharps_waste Generate Waste solid_container Sealable Solid Waste Container solid_waste->solid_container liquid_container Sealable Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container label_waste Label Container Correctly ('Hazardous Waste', Chemical Name) solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest licensed_disposal Transfer to Licensed Hazardous Waste Facility manifest->licensed_disposal

Caption: Logical workflow for the safe disposal of this compound.

Waste Container Management

Proper management of waste containers is mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • For liquid waste, the solvent and approximate concentration of the boronic acid.

  • Storage: Labeled and sealed containers must be stored in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and provide secondary containment to capture any potential leaks.

  • Decontamination of Empty Containers: Empty containers that held this compound must also be managed as hazardous waste.

    • In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container.

    • Depending on institutional policy, subsequent rinses may also need to be collected.

    • After the container is thoroughly rinsed and air-dried, deface or remove the original label before disposal or recycling as non-hazardous lab glass/plastic.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into a sealable hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, in accordance with your site-specific Chemical Hygiene Plan.

Regulatory Compliance Framework

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in a research setting.

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. The requirements for container labeling, storage in SAAs, and proper documentation (manifests) are all derived from RCRA regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is communicated to employers and employees. The GHS classifications on the SDS and the PPE requirements are key components of compliance with this standard. Furthermore, OSHA's standard on Hazardous Waste Operations and Emergency Response (HAZWOPER) sets the requirements for emergency procedures related to hazardous substance releases.

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices meet the highest standards of safety and environmental stewardship, building a foundation of trust and reliability in your research operations.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling (3-(Benzylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, use, and disposal of (3-(Benzylthio)phenyl)boronic acid (CAS No. 854778-48-6)[1]. As a specialized reagent in drug development and research, its unique structure—combining a boronic acid moiety with a thioether—necessitates a proactive and informed approach to safety. This guide moves beyond mere compliance, offering field-proven insights to ensure that your operational protocols are not just safe, but scientifically sound.

The core principle underpinning this guide is that of risk mitigation through understanding. Since a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, we will proceed with a conservative safety assessment based on the known hazards of its constituent functional groups: boronic acids and thioethers.

Part 1: Proactive Hazard Assessment

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is essential. The structure of this compound presents a dual-risk profile.

  • The Boronic Acid Group: Phenylboronic acids are generally recognized as irritants to the skin, eyes, and respiratory system.[2][3][4] Some compounds in this class are also flagged for potential reproductive toxicity.[5][6] Ingestion of boronic acids can be harmful.[7][8]

  • The Benzylthioether Group: Thioethers can possess strong, unpleasant odors and their own toxicological profiles. A critical consideration is their behavior in a fire; combustion can release toxic oxides of sulfur (SOx) in addition to carbon monoxide, carbon dioxide, and boron oxides.[9]

Based on these well-established principles for analogous compounds, we will operate under the assumption that this compound presents the following hazards:

Potential Hazard Classification Rationale Primary Exposure Routes
Skin Irritation Boronic acids are known skin irritants.[10][11][12]Direct contact with the solid or solutions.
Serious Eye Irritation Boronic acids can cause significant eye irritation upon contact.[2][10][12]Airborne dust or splashes of solutions.
Respiratory Tract Irritation Inhalation of the fine powder can irritate the respiratory system.[2]Inhalation of airborne dust.
Harmful if Swallowed Phenylboronic acid is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7][8]Ingestion.

Part 2: A Multi-Layered PPE and Safety Strategy

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on the foundational support of engineering and administrative controls.

Foundational Controls: Your First Line of Defense
  • Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood.[3][4][6] This not only contains airborne dust during weighing and transfer but also protects the user from inhaling any potential vapors from solvents used. Ensure the fume hood has a verified, proper flow rate before beginning work.[6]

  • Administrative Controls: Always inform colleagues in the immediate vicinity when you are working with a particularly hazardous substance.[6] Ensure that access to the area is restricted and that all containers are clearly and accurately labeled.

PPE Selection: A Task-Based Approach

The selection of PPE should be tailored to the specific task being performed. A "one-size-fits-all" approach is insufficient.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.Required: Use within a chemical fume hood.[4][6]
Preparing Solutions Chemical splash goggles and a face shield.[13]Nitrile gloves.Laboratory coat.Required: Use within a chemical fume hood.
Running Reactions/Transfers Chemical splash goggles and a face shield.[13]Nitrile gloves.Laboratory coat.Required: Use within a chemical fume hood.
Handling Large Quantities (>50g) Chemical splash goggles and a face shield.Nitrile gloves.Chemical-resistant apron over a laboratory coat.[13]Required: Use within a chemical fume hood.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.[14]Required: Use within a chemical fume hood. If outside a hood, a NIOSH-approved respirator with P100 cartridges is necessary.[15][16]
Rationale and Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate level of PPE. This process ensures that decisions are based on a systematic evaluation of the task and potential for exposure.

PPE_Selection_Workflow start Start: Task Involving This compound fume_hood Is the task performed ENTIRELY within a certified fume hood? start->fume_hood weighing Task: Weighing solid or low-volume transfer? fume_hood->weighing Yes no_hood URGENT REASSESSMENT This is a high-risk scenario. Consult EHS. Proceed only if unavoidable (e.g., emergency spill cleanup) fume_hood->no_hood No splashing_risk Significant splash risk? (e.g., large volume solution prep, energetic reaction) weighing->splashing_risk No weighing->splashing_risk Yes ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat end_op Proceed with Operation ppe_standard->end_op splashing_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Add Face Shield - Consider chemical apron splashing_risk->ppe_enhanced Yes ppe_enhanced->end_op respirator Mandatory: - NIOSH-approved respirator - Full face/eye protection - Chemical resistant coveralls no_hood->respirator respirator->end_op

Caption: PPE Selection Workflow for this compound.

Part 3: Operational and Emergency Protocols

Step-by-Step Handling: Weighing and Preparing a Solution
  • Preparation: Before handling the chemical, don all required PPE: a laboratory coat, nitrile gloves, and chemical splash goggles.

  • Engineering Control: Perform all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Weighing: Use a disposable weighing boat. To minimize dust, do not pour the solid directly from the stock bottle. Instead, use a dedicated spatula to carefully transfer the required amount.

  • Transfer: Gently add the weighed solid to your reaction or dissolution vessel. If transferring to a narrow-necked flask, use a powder funnel.

  • Dissolution: Slowly add the solvent to the vessel, directing the stream down the inner wall to avoid splashing.

  • Immediate Cleanup: After transfer, promptly dispose of the contaminated weighing boat and any used wipes into a designated solid hazardous waste container located within the fume hood.[3]

  • Glove Management: If a glove becomes contaminated, remove it immediately using the proper technique, dispose of it in the hazardous waste container, and don a new glove.[7]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and correct action is critical.

Exposure Route Immediate First Aid Response
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[2][9] Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[2][9] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention. [2]
Inhalation Move the affected person to fresh air at once.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[2][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [2] If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention. [17]
Small Spill (in fume hood) Alert others in the area. Wearing your full PPE (including face shield), contain the spill with a spill kit absorbent. Carefully sweep up the solid or absorb the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.[2][6]

Part 4: End-of-Life Management and Disposal

Proper disposal is a non-negotiable aspect of the chemical lifecycle, ensuring the safety of personnel and environmental compliance. All waste generated from handling this compound must be treated as hazardous waste.[4][18]

Disposal Workflow

  • Segregation is Key: Do not mix boronic acid waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][18] Maintain separate, clearly labeled containers for:

    • Solid Waste: Unused chemical, contaminated gloves, weighing papers, and spill cleanup materials.[3]

    • Liquid Waste: Waste solutions and solvent rinses.[13]

    • Sharps: Contaminated needles or sharp-edged spatulas.

  • Containerization: Use only chemically compatible, leak-proof containers with secure lids.[18]

  • Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag.[3] The label must include the full chemical name—"this compound"—and list all solvents and their approximate concentrations.[18]

  • Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials (e.g., strong oxidizing agents) pending pickup.[18][19]

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol, acetone). The first rinseate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected, per institutional policy.[4]

The following diagram illustrates the decision-making process for waste disposal.

Waste_Disposal_Workflow start Start: Waste Generation (Solid, Liquid, or Container) waste_type What is the waste type? start->waste_type solid_waste Solid Waste: - Unused Chemical - Contaminated PPE - Spill Debris waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Quench - Solvent Rinses waste_type->liquid_waste Liquid container_waste Empty Stock Container waste_type->container_waste Container collect_solid Collect in a designated, lined, and sealed SOLID HAZARDOUS WASTE container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and bunded LIQUID HAZARDOUS WASTE container. liquid_waste->collect_liquid decon Triple-rinse with appropriate solvent. container_waste->decon label_store Label container fully: 'Hazardous Waste', full chemical names, and concentrations. Store in designated satellite accumulation area for pickup. collect_solid->label_store collect_liquid->label_store collect_rinse Collect first rinseate (minimum) as LIQUID HAZARDOUS WASTE. decon->collect_rinse dispose_container Deface original label. Dispose of clean, dry container as non-hazardous glass/plastic waste. collect_rinse->dispose_container

Caption: Waste Disposal Decision Workflow.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers, ensures experimental integrity, and maintains regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Benzylthio)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Benzylthio)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.